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  • Product: 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide
  • CAS: 38690-84-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Abstract This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide, a valuable saturated heterocyclic building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide, a valuable saturated heterocyclic building block in medicinal chemistry and drug development. The document outlines a reliable, multi-step synthetic pathway starting from commercially available precursors, detailing the experimental protocol with an emphasis on the causal relationships behind procedural choices. Furthermore, it establishes a framework for the rigorous characterization of the final compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical, in-depth understanding of this compound's preparation and validation.

Introduction and Strategic Importance

4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure incorporates a saturated six-membered thiopyran ring, a sulfone group, and a bromine atom. This combination of features makes it an exceptionally useful intermediate:

  • The Sulfone Group: The electron-withdrawing nature of the sulfone moiety enhances the thermal and metabolic stability of molecules into which it is incorporated. It also acts as a hydrogen bond acceptor, a critical interaction in drug-receptor binding.

  • The Bromo-Substituent: The bromine atom serves as a versatile synthetic handle. It can be readily displaced by a variety of nucleophiles or engaged in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of molecular diversity.

  • The Saturated Ring System: The tetrahydrothiopyran core provides a three-dimensional, non-aromatic scaffold, which is increasingly sought after in drug design to improve physicochemical properties such as solubility and to escape "flatland" of aromatic compounds.

Given these attributes, 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a key precursor for constructing complex molecular architectures and is frequently employed in the synthesis of novel therapeutic agents.

Synthetic Strategy and Methodology

The most logical and field-proven approach to synthesizing 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide involves a three-step sequence starting from Tetrahydro-4H-thiopyran-4-one. This strategy isolates the key chemical transformations—oxidation of the sulfide and conversion of a hydroxyl group to a bromide—into discrete, high-yielding steps.

Overall Synthetic Scheme:

Synthesis_Workflow SM Tetrahydro-4H-thiopyran-4-one Int1 Tetrahydro-4H-thiopyran-4-one 1,1-dioxide SM->Int1 Step 1: Oxidation (e.g., H₂O₂, Acetic Acid) Int2 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide Int1->Int2 Step 2: Reduction (e.g., NaBH₄, Methanol) Product 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide Int2->Product Step 3: Bromination (e.g., PBr₃ or HBr(aq))

Caption: Synthetic pathway from starting material to final product.

Step 1: Oxidation of Tetrahydro-4H-thiopyran-4-one

Objective: To selectively oxidize the sulfide moiety to a sulfone without affecting the ketone.

Protocol:

  • To a solution of Tetrahydro-4H-thiopyran-4-one (1.0 eq)[1] in glacial acetic acid (5-10 mL per gram of starting material), add 30% hydrogen peroxide (H₂O₂) (2.5-3.0 eq) dropwise at 0-5 °C.

  • Causality: The reaction is performed at reduced temperature to control the exothermicity of the oxidation. Acetic acid serves as a solvent and catalyst for the oxidation process. An excess of H₂O₂ ensures the complete conversion of the sulfide to the sulfone.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into ice-water. The product, Tetrahydro-4H-thiopyran-4-one 1,1-dioxide, will precipitate as a white solid.[2]

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Reduction of the Ketone

Objective: To reduce the ketone of the sulfone intermediate to a secondary alcohol.

Protocol:

  • Suspend Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1.0 eq)[2] in methanol (10-15 mL per gram).

  • Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.0-1.2 eq) portion-wise over 30 minutes.

  • Causality: NaBH₄ is a mild and selective reducing agent that efficiently reduces ketones in the presence of sulfones. The portion-wise addition and cooling are necessary to manage the evolution of hydrogen gas and the exothermic nature of the reduction.

  • After the addition is complete, stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of acetone, followed by acidification to pH ~5-6 with dilute HCl.

  • Remove the solvent under reduced pressure. The resulting residue can be extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide as a white solid.[3][4]

Step 3: Bromination of the Alcohol

Objective: To convert the secondary alcohol to the corresponding bromide.

Protocol:

  • To a solution of 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq)[3][4] in a suitable solvent like dichloromethane or chloroform, add phosphorus tribromide (PBr₃) (0.5-0.7 eq) dropwise at 0 °C.

  • Causality: PBr₃ is an effective reagent for converting secondary alcohols to bromides via an SN2 mechanism. The reaction is cooled to control its reactivity. An alternative method involves heating the alcohol in concentrated hydrobromic acid.

  • Allow the mixture to stir at room temperature or gentle reflux until the starting material is consumed (monitor by TLC).

  • Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₉BrO₂SN/A
Molecular Weight 227.09 g/mol N/A
Appearance White to off-white solidExpected Observation
Spectroscopic Data

The following data are representative of the expected analytical results for the final product.

¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is the most informative tool for structural confirmation.

  • δ 4.50-4.65 (m, 1H): This multiplet corresponds to the proton on the carbon bearing the bromine atom (CH-Br). Its downfield shift is due to the deshielding effect of the electronegative bromine.

  • δ 3.15-3.30 (m, 4H): These signals arise from the four protons on the carbons adjacent to the sulfone group (CH₂-SO₂-CH₂). The strong electron-withdrawing nature of the sulfone causes a significant downfield shift.

  • δ 2.30-2.50 (m, 4H): These protons are on the remaining two carbons of the ring (CH₂-CH(Br)-CH₂).

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

  • δ ~55-58: Carbons adjacent to the sulfone (C-SO₂).

  • δ ~48-50: Carbon bearing the bromine atom (C-Br).

  • δ ~30-33: Remaining ring carbons.

Infrared (IR) Spectroscopy (ATR):

  • ~1320 cm⁻¹ and ~1125 cm⁻¹: These two strong, sharp absorption bands are highly characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group, respectively.

  • ~2950 cm⁻¹: C-H stretching vibrations of the saturated ring system.

  • ~650 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS-ESI+): The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound.

  • m/z [M+H]⁺: 227/229 (in an approximate 1:1 ratio).

  • m/z [M+Na]⁺: 249/251 (in an approximate 1:1 ratio).

Workflow for Characterization

Characterization_Workflow Start Synthesized Crude Product Purification Purification (Column Chromatography / Recrystallization) Start->Purification PureProduct Pure Product Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS Final Confirmed Structure & Purity >95% NMR->Final IR->Final MS->Final

Caption: Validation workflow for the synthesized compound.

Safety, Handling, and Storage

  • Safety: Handle all reagents, especially phosphorus tribromide and hydrogen peroxide, in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handling: 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide should be handled with care, avoiding inhalation of dust and contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide. By following the outlined experimental procedures and leveraging the specified characterization techniques, researchers can confidently prepare and validate this important chemical building block. The causality-driven explanations for each procedural step aim to empower scientists not only to replicate the synthesis but also to troubleshoot and adapt it as needed for their specific research and development goals.

References

  • PubChem. 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide. National Center for Biotechnology Information. [Link]

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  • Heron, B. M., Kanjia, M., & Rahman, M. M. Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. University of Central Lancashire. [Link]

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  • Posner, G. H., Afarinkia, K., & Dai, H. An Improved Preparation of 3-Bromo-2H-pyran-2-one: An Ambiphilic Diene for Diels-Alder Cycloadditions. Organic Syntheses. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide

For the attention of Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound of significant interest in medicinal chemistry and drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid sulfone-containing scaffold, combined with the reactive bromine functionality, makes it a versatile building block for the synthesis of novel therapeutic agents. The sulfone group, a known bioisostere for various functional groups, can enhance metabolic stability and modulate physicochemical properties such as solubility and lipophilicity. The bromine atom serves as a handle for a wide array of chemical transformations, including cross-coupling reactions and nucleophilic substitutions, enabling the exploration of diverse chemical space. This technical guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, expected spectral characteristics, and essential safety and handling information for 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide, based on data from analogous compounds and established chemical principles.

Introduction: The Significance of the Tetrahydrothiopyran 1,1-dioxide Scaffold

The tetrahydrothiopyran 1,1-dioxide moiety is a key structural motif in a variety of biologically active molecules. The cyclic sulfone structure imparts a high degree of conformational rigidity, which can be advantageous in designing ligands with high selectivity for their biological targets. Furthermore, the sulfone group is a strong hydrogen bond acceptor and is metabolically stable, making it an attractive feature in drug design. The introduction of a bromine atom at the 4-position adds a crucial element of synthetic versatility, allowing for the facile introduction of various substituents to probe structure-activity relationships.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide, the following physicochemical properties are predicted based on the known values of structurally related compounds such as Tetrahydro-4H-thiopyran-4-one 1,1-dioxide, 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide, and general principles of physical organic chemistry.

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₅H₉BrO₂S-
Molecular Weight 227.09 g/mol -
Appearance White to off-white solidSimilar brominated and sulfone-containing compounds are typically crystalline solids at room temperature.
Melting Point > 100 °CThe presence of the polar sulfone group and the bromine atom is expected to lead to strong intermolecular interactions, resulting in a relatively high melting point compared to the parent tetrahydrothiopyran.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the high molecular weight and polarity. Decomposition at elevated temperatures is common for complex organic molecules.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in water.The polar sulfone group will enhance solubility in polar solvents. The hydrophobic hydrocarbon backbone and the bromine atom will limit water solubility. 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide is reported to be water-soluble, but the replacement of the hydroxyl group with a less polar bromine atom is expected to decrease water solubility.[1]
pKa Not applicableThe molecule does not have any readily ionizable protons.
LogP 1.0 - 2.0The lipophilicity is expected to be moderate. The sulfone group is polar, while the bromine and the hydrocarbon ring contribute to lipophilicity.

Synthesis and Reaction Chemistry

A plausible synthetic route to 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide can be envisioned starting from the readily available Tetrahydro-4H-thiopyran-4-one.

Proposed Synthetic Workflow

Synthesis_Workflow A Tetrahydro-4H-thiopyran-4-one B Tetrahydro-4H-thiopyran-4-one 1,1-dioxide A->B Oxidation (e.g., H₂O₂, m-CPBA) C 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide B->C Reduction (e.g., NaBH₄) D 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide C->D Bromination (e.g., PBr₃, Appel Reaction)

Caption: Proposed synthetic pathway to 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Oxidation of Tetrahydro-4H-thiopyran-4-one to Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

  • Rationale: The sulfide in the starting material needs to be oxidized to a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

  • Procedure:

    • Dissolve Tetrahydro-4H-thiopyran-4-one in a suitable solvent such as acetic acid or dichloromethane.

    • Slowly add an excess of the oxidizing agent (e.g., 30% hydrogen peroxide) at a controlled temperature (typically 0-25 °C).

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the excess oxidant and work up the reaction to isolate the product, Tetrahydro-4H-thiopyran-4-one 1,1-dioxide.

Step 2: Reduction of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide to 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide

  • Rationale: The ketone functionality is reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.

  • Procedure:

    • Dissolve Tetrahydro-4H-thiopyran-4-one 1,1-dioxide in a protic solvent like methanol or ethanol.

    • Add sodium borohydride portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with a weak acid and extract the product to obtain 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide.

Step 3: Bromination of 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide

  • Rationale: The hydroxyl group is substituted with a bromine atom. This can be achieved using various brominating agents. Phosphorus tribromide (PBr₃) or an Appel reaction (using CBr₄ and PPh₃) are common methods for this transformation.

  • Procedure (using PBr₃):

    • Dissolve 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide in an aprotic solvent like diethyl ether or dichloromethane.

    • Cool the solution to 0 °C and slowly add phosphorus tribromide.

    • Stir the reaction at low temperature and then allow it to warm to room temperature.

    • Carefully quench the reaction with water or ice, and extract the crude product.

    • Purify the product by column chromatography to yield 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

Predicted Spectroscopic Data

The following section details the expected spectroscopic signatures for 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the conformational rigidity of the ring and the presence of stereoisomers (axial and equatorial bromine).

    • H4 (methine proton): A multiplet in the downfield region (δ 4.0-4.5 ppm) due to the deshielding effect of the adjacent bromine atom. The coupling pattern will depend on the stereochemistry and the coupling with the adjacent methylene protons.

    • H2, H6 (methylene protons adjacent to the sulfone): Two sets of multiplets in the region δ 3.0-3.5 ppm. These protons are diastereotopic and will likely show complex splitting patterns.

    • H3, H5 (methylene protons): Multiplets in the region δ 2.0-2.8 ppm.

  • ¹³C NMR:

    • C4 (carbon bearing bromine): A signal in the range of δ 40-50 ppm.

    • C2, C6 (carbons adjacent to the sulfone): Signals in the downfield region, typically δ 50-60 ppm.

    • C3, C5 (carbons): Signals in the range of δ 25-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorptions of the sulfone group.

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
S=O (asymmetric stretch) 1300 - 1350Strong
S=O (symmetric stretch) 1120 - 1160Strong
C-H (aliphatic stretch) 2850 - 3000Medium
C-Br stretch 500 - 600Medium to Strong
Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound. There will be two peaks of approximately equal intensity for the molecular ion, one for the molecule containing the ⁷⁹Br isotope and another for the molecule with the ⁸¹Br isotope, separated by 2 m/z units.[2]

  • Fragmentation: Common fragmentation pathways would involve the loss of Br, SO₂, and cleavage of the tetrahydrothiopyran ring.

Safety and Handling

Disclaimer: This information is based on the predicted properties and data from similar compounds. A full risk assessment should be conducted before handling this chemical.

  • General Hazards: Organobromine compounds can be irritants and may have toxic properties.[3][4] Sulfones are generally considered to be of low toxicity, but care should always be taken.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: A lab coat and closed-toe shoes are required.

  • Handling:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents and bases.

Conclusion

References

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Foundational

An In-depth Technical Guide to 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS 38690-84-5)

Introduction: Unveiling a Versatile Sulfone Building Block In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Sulfone Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These motifs offer a means to escape "flatland" and explore three-dimensional chemical space, often leading to improved physicochemical properties and target engagement. Within this context, 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide emerges as a compelling, albeit specialized, building block for researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of this reagent, moving beyond simple catalog data to explain its synthesis, reactivity, and potential applications. The core value of this molecule lies in the unique combination of a conformationally restricted sulfone ring and a synthetically versatile bromine handle. The tetrahydrothiopyran 1,1-dioxide core is a bioisostere of the more common tetrahydropyran and cyclohexane rings, but with the sulfone group offering a potent hydrogen bond acceptor that does not possess a corresponding hydrogen bond donor, a feature that can be exploited to fine-tune solubility and target affinity.[1] The bromine at the 4-position serves as a key functional group for introducing this valuable scaffold into a wide array of molecular architectures through various substitution and coupling reactions.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. While extensive experimental data for this specific compound is not widely published, we can consolidate known information and provide expert predictions based on its chemical structure and analogous compounds.

Physical and Chemical Properties

The data presented below is a combination of catalog information and calculated properties. It is imperative for the end-user to confirm critical parameters on a batch-specific basis.

PropertyValueSource/Comment
CAS Number 38690-84-5-
Molecular Formula C₅H₉BrO₂S-
Molecular Weight 213.09 g/mol -
Appearance Solid (Predicted)Based on similar sulfones.
Melting Point Not availableLikely a crystalline solid with a melting point >80 °C.
Boiling Point Not availableHigh boiling point expected due to polarity; likely to decompose upon distillation at atmospheric pressure.
Solubility Soluble in polar organic solvents (DMSO, DMF, CH₂Cl₂). Limited solubility in non-polar solvents and water.Predicted based on the polar sulfone group.
Spectroscopic Characterization (Predicted)

No publicly available experimental spectra were identified. The following represents a predicted analysis crucial for the verification of the compound's identity after synthesis or upon receipt from a supplier.[2][3][4]

The proton NMR spectrum is expected to be complex due to the chair-like conformation of the six-membered ring, leading to distinct signals for axial and equatorial protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.5 - 4.8m1HCH-BrThe proton on the carbon bearing the bromine is significantly deshielded.
~ 3.2 - 3.5m2HCH₂-SO₂ (axial)Protons alpha to the electron-withdrawing sulfone group are deshielded.
~ 3.0 - 3.2m2HCH₂-SO₂ (equatorial)Differentiated from axial protons due to conformational rigidity.
~ 2.5 - 2.8m2HCH₂ (axial)Protons beta to the sulfone and adjacent to the CH-Br group.
~ 2.2 - 2.4m2HCH₂ (equatorial)Differentiated from axial protons.

Due to molecular symmetry, three distinct carbon signals are anticipated.

Chemical Shift (δ, ppm)AssignmentRationale
~ 50 - 55C-BrThe carbon directly attached to bromine.
~ 50 - 55C-SO₂Carbons alpha to the sulfone group are significantly deshielded.
~ 30 - 35C-C-BrThe carbon beta to the bromine.

The IR spectrum provides a rapid method for confirming the presence of the key sulfone functional group.

Frequency (cm⁻¹)IntensityAssignment
~ 1320 - 1280StrongAsymmetric SO₂ stretch
~ 1150 - 1120StrongSymmetric SO₂ stretch
~ 650 - 550Medium-StrongC-Br stretch

Section 2: Synthesis and Purification

While 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is available from some commercial suppliers, an in-house synthesis may be required for cost-efficiency or custom derivatization. A robust synthetic route can be adapted from established procedures for analogous compounds.[5] The most logical and field-proven approach begins with the corresponding alcohol, 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 4-Hydroxytetrahydro-2H- thiopyran 1,1-dioxide reagents 1. PBr₃ or CBr₄/PPh₃ 2. Dichloromethane (DCM) 3. 0 °C to Room Temp. product 4-Bromotetrahydro-2H- thiopyran 1,1-dioxide (CAS 38690-84-5) reagents->product Appel Reaction or Phosphorus Tribromide Bromination Reaction_Workflow start 4-Bromo-THP-Sulfone (Electrophile) conditions Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, MeCN) Heat (Optional) nucleophile Nucleophile (e.g., R-NH₂, R-OH) nucleophile->conditions product 4-Substituted-THP-Sulfone (New Product) conditions->product Sₙ2 Reaction

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide. Designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the spectral features of this important synthetic building block. The insights provided herein are grounded in established principles of NMR spectroscopy and comparative analysis with structurally related compounds.

Introduction

4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a key intermediate in organic synthesis, valued for its utility in the construction of complex molecular architectures. The presence of a bromine atom at the 4-position of the tetrahydrothiopyran 1,1-dioxide core offers a versatile handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. A thorough understanding of its spectroscopic properties, particularly ¹H and ¹³C NMR, is paramount for reaction monitoring, structural confirmation, and purity assessment. This guide presents a predictive analysis of the NMR spectra of this compound, rooted in the fundamental electronic effects of the sulfone and bromo substituents.

Molecular Structure and Key Features

The structure of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is characterized by a six-membered saturated heterocyclic ring containing a sulfur atom that has been oxidized to a sulfone. A bromine atom is substituted at the C4 position. The chair conformation of the ring is expected to be the most stable, with the bulky bromine atom preferentially occupying the equatorial position to minimize steric interactions.

Figure 1. Molecular Structure of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is anticipated to exhibit four distinct multiplets corresponding to the protons at C2/C6, C3/C5, and C4. The powerful electron-withdrawing nature of the sulfone group will cause a significant downfield shift for the protons on the adjacent C2 and C6 carbons. The bromine atom at C4 will further deshield the proton at this position.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2ax, H-6ax~3.2 - 3.4dddJ(Hax,Heq) ≈ 14, J(Hax,Hax) ≈ 12, J(Hax,Heq) ≈ 4
H-2eq, H-6eq~3.0 - 3.2dddJ(Heq,Hax) ≈ 14, J(Heq,Heq) ≈ 3, J(Heq,Hax) ≈ 3
H-3ax, H-5ax~2.3 - 2.5m-
H-3eq, H-5eq~2.6 - 2.8m-
H-4ax~4.5 - 4.7ttJ(Hax,Hax) ≈ 12, J(Hax,Heq) ≈ 4

Justification of Predicted ¹H NMR Data:

  • H-2/H-6 Protons: The protons on the carbons adjacent to the sulfone group (C2 and C6) are expected to be the most deshielded of the methylene protons due to the strong electron-withdrawing inductive effect of the SO₂ group. This is consistent with data from similar sulfone-containing heterocycles.

  • H-3/H-5 Protons: These protons are further from the sulfone group and will therefore resonate at a higher field (lower ppm) compared to the H-2/H-6 protons. The axial and equatorial protons will likely exhibit distinct chemical shifts and complex coupling patterns due to both geminal and vicinal coupling.

  • H-4 Proton: The proton attached to the carbon bearing the bromine atom (C4) is expected to be the most downfield-shifted proton in the spectrum. This is due to the combined deshielding effects of the electronegative bromine atom and the electron-withdrawing sulfone group. The multiplicity is predicted to be a triplet of triplets, arising from coupling to the two adjacent axial and two adjacent equatorial protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is predicted to show three distinct signals for the carbon atoms of the heterocyclic ring.

CarbonPredicted Chemical Shift (δ, ppm)
C-2, C-6~55 - 60
C-3, C-5~25 - 30
C-4~45 - 50

Justification of Predicted ¹³C NMR Data:

  • C-2/C-6: These carbons, being directly attached to the electron-withdrawing sulfone group, will be significantly deshielded and appear at the lowest field among the ring carbons.

  • C-3/C-5: These carbons are beta to the sulfone group and will resonate at a much higher field.

  • C-4: The carbon atom bonded to the bromine (C4) will experience a moderate downfield shift due to the electronegativity of the bromine atom. The "heavy atom effect" of bromine can sometimes lead to a slight upfield shift compared to what would be expected based solely on electronegativity, but the overall position is anticipated to be downfield relative to C-3/C-5.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the complex multiplets in the ¹H spectrum.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is typically sufficient for ¹H NMR.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for each carbon.

    • Number of Scans: 512-2048 scans, or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A spectral width of approximately 220-250 ppm is standard for ¹³C NMR.

3. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform to convert the FID into the frequency domain spectrum.

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Set Instrument Parameters transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process_fid Process FID acquire_H1->process_fid acquire_C13->process_fid phase Phase Correction process_fid->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate ¹H Signals calibrate->integrate

Figure 2. A generalized workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectral analysis of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide. The predicted chemical shifts, multiplicities, and coupling constants are based on established principles of NMR spectroscopy and analysis of analogous structures. The provided experimental protocol offers a reliable starting point for researchers seeking to acquire and interpret the NMR data for this compound. A comprehensive understanding of its spectroscopic signature is crucial for its effective utilization in synthetic chemistry and drug discovery endeavors.

References

  • Palchykov, V. A., & Chebanov, V. A. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior. Synthetic Communications, 48(17), 2198-2205. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Exploratory

IUPAC name and SMILES for 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide

An In-Depth Technical Guide to 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide Abstract This technical guide provides a comprehensive overview of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide, a heterocyclic compound of signific...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Abstract

This technical guide provides a comprehensive overview of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates the compound's structural and physicochemical properties, proposes robust synthetic pathways with detailed experimental protocols, and explores its reactivity and potential applications as a versatile building block. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for scientists leveraging sulfone-containing scaffolds in the design of novel therapeutics.

Introduction and Structural Elucidation

The tetrahydrothiopyran 1,1-dioxide scaffold is a cornerstone in modern medicinal chemistry. The sulfone group, characterized by its high polarity and ability to act as a strong hydrogen bond acceptor, often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. The introduction of a bromine atom onto this scaffold at the 4-position creates a valuable electrophilic handle, enabling its facile incorporation into more complex molecular architectures.

Thiopyran-based structures are integral to a variety of bioactive agents, demonstrating antibacterial, anti-inflammatory, and anticancer properties.[1] Their utility in simplifying complex total syntheses and their presence in therapeutic agents underscore the importance of functionalized derivatives like the title compound.[1]

Nomenclature and Chemical Identifiers

Precise identification is critical in chemical research. The structural details for 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide are outlined below. It is important to distinguish this compound from its structural isomer, 4-(bromomethyl)thiane 1,1-dioxide, which carries the bromine on a substituent methyl group.

Identifier4-Bromotetrahydro-2H-thiopyran 1,1-dioxide
IUPAC Name 4-bromothiane 1,1-dioxide
Molecular Formula C₅H₉BrO₂S
Molecular Weight 227.09 g/mol
SMILES C1CS(=O)(=O)CC(C1)Br
CAS Number 208535-37-1

Note: Data is based on standard chemical nomenclature and structure databases. Researchers should verify information against their specific material source.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and by analogy to related compounds, such as 4-bromotetrahydro-2H-pyran.[2][3][4]

Physicochemical Properties
PropertyPredicted Value / ComparisonRationale
Physical State Likely a solid or high-boiling liquid at room temperature.The high polarity of the sulfone group and the molecular weight suggest strong intermolecular forces.
Boiling Point > 200 °C (at 760 mmHg)Higher than the oxygen analog, 4-bromotetrahydropyran (178 °C), due to the polar sulfone moiety.[4]
Density ~1.6 - 1.7 g/cm³Expected to be greater than the oxygen analog (~1.47 g/cm³) due to the heavier sulfur and bromine atoms.[3]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, CH₂Cl₂); limited solubility in water.The polar sulfone enhances solubility in polar media, but the overall hydrocarbon structure limits aqueous solubility.
Predicted Spectroscopic Signature

A comprehensive spectroscopic analysis is essential for structural verification.[5]

  • ¹H NMR: The spectrum is expected to show complex multiplets for the methylene protons on the ring. The key diagnostic signal would be the methine proton at the C4 position (-CHBr-), which would appear as a multiplet significantly downfield (δ ≈ 4.0-4.5 ppm) due to the deshielding effects of the adjacent bromine and the electron-withdrawing sulfone group.

  • ¹³C NMR: The carbon atom attached to the bromine (C4) would be found in the range of δ ≈ 45-55 ppm. The carbons adjacent to the sulfone group (C2, C6) would be shifted downfield to δ ≈ 50-60 ppm.

  • Infrared (IR) Spectroscopy: The most prominent features will be two very strong, sharp absorption bands characteristic of the sulfone group (S=O). These are typically found at approximately 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch). A C-Br stretching band would be observed in the fingerprint region, typically around 500-650 cm⁻¹.

Synthesis and Mechanistic Considerations

A direct, one-step synthesis for 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is not prominently described in the literature. However, a robust, multi-step synthesis can be designed from commercially available starting materials. The following proposed pathway is based on well-established, reliable chemical transformations.

Proposed Synthetic Workflow

The most logical and controllable synthetic route involves the initial formation of the alcohol-substituted sulfone, followed by a substitution reaction to introduce the bromine. This sequence avoids potential complications of oxidizing a bromo-substituted sulfide, which could be prone to side reactions.

Synthetic_Workflow A Tetrahydro-4H-thiopyran-4-one B Tetrahydro-2H-thiopyran-4-ol A->B  1. NaBH₄, MeOH   C 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide B->C  2. m-CPBA or H₂O₂, AcOH   D 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide C->D  3. PBr₃ or CBr₄, PPh₃  

Caption: Proposed synthetic pathway for 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers must perform their own risk assessment and optimization.

Step 1: Reduction of Tetrahydro-4H-thiopyran-4-one

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Tetrahydro-4H-thiopyran-4-one (1.0 eq) and dissolve in methanol (MeOH, ~0.2 M).

  • Reaction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of acetone, followed by water. Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Tetrahydro-2H-thiopyran-4-ol, which can often be used in the next step without further purification.

Causality: NaBH₄ is chosen as the reducing agent for its mildness and high selectivity for ketones in the presence of sulfides, preventing over-reduction. Methanol is an excellent protic solvent for this transformation.

Step 2: Oxidation to the Sulfone

  • Setup: Dissolve the crude Tetrahydro-2H-thiopyran-4-ol (1.0 eq) from the previous step in dichloromethane (DCM, ~0.2 M) in a flask equipped with a magnetic stir bar.

  • Reaction: Cool the solution to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2-2.5 eq) portion-wise. Caution: m-CPBA is a potentially explosive oxidizing agent.

  • Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor for the disappearance of the starting material and the intermediate sulfoxide by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30 minutes. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dry over Na₂SO₄. After filtration and concentration, purify the crude product by column chromatography on silica gel to yield 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide.

Causality: Using slightly more than two equivalents of m-CPBA ensures the complete oxidation of the sulfide directly to the sulfone, bypassing significant accumulation of the sulfoxide intermediate. The basic wash (NaHCO₃) removes the m-chlorobenzoic acid byproduct.

Step 3: Bromination of the Alcohol

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous DCM.

  • Reaction: Cool the solution to 0 °C. Add carbon tetrabromide (CBr₄, 1.5 eq) portion-wise. The reaction mixture may turn from colorless to yellow or orange.

  • Monitoring: Stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor by TLC until the starting alcohol is consumed. This transformation is analogous to the synthesis of 4-bromotetrahydropyran.[4]

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Directly load the crude residue onto a silica gel column and purify using flash chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to afford the final product, 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

Causality: This is the Appel reaction, a reliable method for converting alcohols to alkyl bromides with inversion of stereochemistry. It proceeds under mild, neutral conditions, which is advantageous given the functionality of the molecule. The electron-withdrawing sulfone group is inert to these conditions. However, it is worth noting that the deactivating nature of a sulfone can sometimes present challenges in reactions at adjacent positions.[6]

Reactivity and Applications in Drug Discovery

The title compound is a bifunctional molecule. The sulfone group is a stable, polar pharmacophore, while the C-Br bond provides a site for synthetic elaboration.

Key Reactions and Mechanistic Insight

The primary utility of this compound is as an electrophilic building block. The bromine atom at the C4 position is susceptible to nucleophilic displacement, primarily through an Sₙ2 mechanism.

Reactivity sub 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide prod 4-Substituted Product sub->prod lg Br⁻ sub->lg nuc Nucleophile (e.g., R-NH₂, R-O⁻, R-S⁻) nuc->sub Sₙ2 Attack

Caption: General reactivity of the title compound with nucleophiles.

This reactivity allows for the covalent attachment of the tetrahydrothiopyran sulfone moiety to a wide range of molecular scaffolds, including amines, phenols, and thiols. Such fragments are highly sought after in fragment-based drug discovery (FBDD) and lead optimization campaigns. The sulfone can serve as a bioisosteric replacement for other polar groups, potentially improving metabolic stability or altering receptor-binding interactions.

Role in Medicinal Chemistry

Heterocyclic building blocks are fundamental to the synthesis of modern pharmaceuticals. The tetrahydrothiopyran sulfone motif can be found in molecules targeting a diverse range of biological targets. For instance, related thiopyran structures have been explored as dopamine receptor agonists, highlighting the scaffold's ability to fit into specific protein active sites.[7] The introduction of this specific bromo-functionalized fragment can be a key step in preparing novel agents for indications such as inflammatory pain, where related heterocyclic structures have shown promise. Furthermore, the principles of using functionalized heterocycles as key intermediates are well-established in the discovery of drugs like Macitentan.[8]

Safety and Handling

GHS Hazard Information: While specific GHS data for the title compound is not available, data from its close structural isomer, 4-(bromomethyl)thiane 1,1-dioxide, and its oxygen analog, 4-bromotetrahydro-2H-pyran, provide a strong basis for hazard assessment.

  • Predicted Hazards:

    • Harmful if swallowed (Acute Toxicity, Oral).[9]

    • Causes skin irritation / severe skin burns.[3][9]

    • Causes serious eye irritation / damage.[2][3][9]

    • May cause respiratory irritation.[2][3][9]

Handling Precautions:

  • Engineering Controls: Handle this compound exclusively in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen), away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a high-value synthetic intermediate for chemical and pharmaceutical research. Although its synthesis requires a multi-step approach, the proposed pathway relies on robust and well-understood chemical transformations. Its true value lies in its role as a functionalized building block, providing a reliable method for incorporating the polar and metabolically stable tetrahydrothiopyran sulfone moiety into target molecules. This guide provides the foundational knowledge—from synthesis to safe handling—required for researchers to confidently utilize this compound in their drug discovery and development endeavors.

References

  • Al-dujaili, A. H., & Shaker, J. I. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide. PubChem. [Link]

  • iChemical. 4-Bromo-tetrahydropyran, CAS No. 25637-16-5. [Link]

  • Heron, B. M., Kanjia, M., & Rahman, M. M. (1996). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-600. [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (1994). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 72, 95. [Link]

  • Wang, Y., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. [Link]

  • Singh, R., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. ACS Omega. [Link]

  • Sonesson, C., et al. (1996). Synthesis and pharmacological evaluation of thiopyran analogues of the dopamine D3 receptor-selective agonist.... Journal of Medicinal Chemistry, 39(12), 2334-45. [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of Tetrahydrothiopyran Sulfones: A Technical Guide to Initial Biological Activity Screening

Foreword: The Rationale for a Targeted Screening Approach In the landscape of contemporary drug discovery, the identification of novel scaffolds with the potential for therapeutic intervention is a critical starting poin...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for a Targeted Screening Approach

In the landscape of contemporary drug discovery, the identification of novel scaffolds with the potential for therapeutic intervention is a critical starting point. Tetrahydrothiopyran sulfones have emerged as a class of heterocyclic compounds of significant interest. The incorporation of the sulfone moiety into the tetrahydrothiopyran ring system imparts unique physicochemical properties, including increased polarity and the potential for hydrogen bonding, which can profoundly influence biological activity.[1][2] The diverse pharmacological activities associated with related thiopyran and sulfone-containing compounds, ranging from antimicrobial to anticancer and anti-inflammatory effects, further underscore the potential of this scaffold.[1][3]

This guide is designed for researchers, scientists, and drug development professionals embarking on the initial exploration of a library of novel tetrahydrothiopyran sulfone analogues. It eschews a rigid, one-size-fits-all template in favor of a logically structured, field-proven screening cascade. As a Senior Application Scientist, my objective is not merely to provide a list of protocols, but to impart an understanding of the causality behind each experimental choice. This ensures that the screening process is not only efficient but also scientifically rigorous, generating a robust and reliable preliminary dataset that will guide subsequent hit-to-lead optimization efforts.

Our approach is grounded in the principles of high-throughput screening (HTS), which allows for the rapid assessment of large compound libraries against specific biological targets or in phenotypic assays.[4][5] We will begin with broad, high-throughput assays to identify initial "hits" and progressively move towards more specific and complex assays to characterize their activity and potential liabilities. This tiered approach, often referred to as a screening cascade, is essential for the efficient allocation of resources in a drug discovery program.

The Screening Cascade: A Strategic Workflow for Tetrahydrothiopyran Sulfones

The initial biological evaluation of a novel compound library should be a systematic process designed to efficiently identify molecules with desirable biological activity while simultaneously flagging those with potential liabilities, such as cytotoxicity. The following workflow represents a robust and logical cascade for the initial screening of tetrahydrothiopyran sulfones.

Screening_Cascade cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Secondary Screening & Hit Confirmation cluster_2 Phase 3: Preliminary Mechanism of Action & Safety A Compound Library of Tetrahydrothiopyran Sulfones B General Cytotoxicity Screen (e.g., MTT Assay) A->B C Primary Antimicrobial Screen (e.g., Kirby-Bauer Disk Diffusion) A->C D Primary Anticancer Screen (Single Cancer Cell Line) A->D E Dose-Response Cytotoxicity (IC50 Determination) B->E Identify cytotoxic compounds F Minimum Inhibitory Concentration (MIC) Determination C->F Identify hits with antimicrobial activity G Anticancer Dose-Response (Multiple Cell Lines, IC50) D->G Identify hits with anticancer activity J Hit Prioritization & Lead Series Selection E->J Filter out non-specific cytotoxic compounds H Target-Based Enzyme Inhibition Assay F->H F->J G->H G->J H->J I Early ADME/Tox Profiling I->J Assess drug-like properties

Caption: A logical workflow for the initial biological activity screening of tetrahydrothiopyran sulfones.

Phase 1: Primary Screening - Casting a Wide Net

The objective of primary screening is to rapidly and cost-effectively assess a large number of compounds to identify those that exhibit any level of a desired biological activity. At this stage, assays are typically run at a single, relatively high concentration.

General Cytotoxicity Screening: The Foundational Checkpoint

Before assessing for specific therapeutic activities, it is imperative to evaluate the general cytotoxicity of the compounds. This serves two primary purposes: it identifies compounds that are broadly cytotoxic, which may not be desirable for further development (unless the target application is oncology), and it provides a crucial baseline for interpreting the results of subsequent assays. A compound that shows activity in an antimicrobial or anticancer screen may be doing so simply because it is toxic to all cells.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7] It is a robust, inexpensive, and high-throughput compatible assay, making it ideal for primary screening.

Experimental Protocol: MTT Assay

  • Cell Plating:

    • Seed a 96-well plate with a suitable cell line (e.g., HEK293 for general cytotoxicity) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare stock solutions of the tetrahydrothiopyran sulfone compounds in a suitable solvent (e.g., DMSO).

    • Dilute the compounds in culture medium to the desired final concentration (e.g., 10 µM for a primary screen). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.[9]

    • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[7]

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Primary Antimicrobial Screening: Identifying Bacterial Growth Inhibitors

Given that many sulfur-containing heterocycles exhibit antimicrobial properties, a primary screen for this activity is a logical step.[2] The Kirby-Bauer disk diffusion method is a well-established, qualitative technique that is suitable for high-throughput screening of a large number of compounds against various bacterial strains.[10][11]

Recommended Assay: Kirby-Bauer Disk Diffusion Test

This method involves placing paper disks impregnated with the test compounds onto an agar plate that has been uniformly inoculated with a specific bacterium.[11] The compound diffuses from the disk into the agar, and if it is effective at inhibiting bacterial growth, a clear "zone of inhibition" will appear around the disk.[10]

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

  • Bacterial Inoculum Preparation:

    • From a pure culture, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the bacterial suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.

  • Disk Application:

    • Sterilize blank paper disks and impregnate them with a known amount of each tetrahydrothiopyran sulfone (e.g., 10-30 µg per disk).

    • Aseptically place the disks onto the inoculated agar plate, ensuring they are firmly in contact with the agar.

    • Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Data Acquisition and Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The presence of a zone of inhibition indicates that the compound has antimicrobial activity. The size of the zone provides a qualitative measure of its potency.

Primary Anticancer Screening: A Phenotypic Approach

The antiproliferative activity of many heterocyclic compounds makes an initial screen against a cancer cell line a valuable endeavor.[12] A simple cytotoxicity assay, similar to the one described in section 1.1, can be employed here, but with a focus on cancer cell lines.

Recommended Assay: Single-Dose Anticancer Screen using MTT

The protocol is identical to the general cytotoxicity MTT assay, with the key difference being the choice of cell line. A well-characterized and commonly used cancer cell line, such as MCF-7 (breast adenocarcinoma) or A549 (lung carcinoma), should be used.[13] The rationale for using cancer cell lines in toxicological and anticancer studies is that they are well-characterized and easier to culture than primary cells.[14]

Phase 2: Secondary Screening and Hit Confirmation

Compounds that show activity in the primary screens ("hits") are advanced to secondary screening. The goal here is to confirm the initial activity and to quantify the potency of the active compounds.

Dose-Response Analysis and IC₅₀ Determination

For hits from the cytotoxicity and anticancer screens, it is essential to determine the half-maximal inhibitory concentration (IC₅₀). This is the concentration of a compound that inhibits a biological process (in this case, cell growth) by 50%. The IC₅₀ is a quantitative measure of a compound's potency.

Methodology:

This is achieved by performing the MTT assay with a range of compound concentrations (typically a serial dilution, e.g., 8-10 concentrations) to generate a dose-response curve.[15] The IC₅₀ value is then calculated from this curve using appropriate software.

Data Presentation: Cytotoxicity and Anticancer Activity

Compound IDGeneral Cytotoxicity (HEK293) IC₅₀ (µM)Anticancer Activity (MCF-7) IC₅₀ (µM)Selectivity Index (SI)¹
THTS-001> 10015.2> 6.6
THTS-00212.58.31.5
THTS-00385.3> 100-
............
Doxorubicin0.80.18.0

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Quantitative Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

For hits from the Kirby-Bauer test, the next step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a quantitative measure of a compound's antimicrobial potency.

Recommended Assay: Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are examined for visible bacterial growth. The lowest concentration of the compound that prevents growth is the MIC.

Phase 3: Preliminary Mechanistic and Safety Profiling

Once potent and selective hits have been identified, the focus shifts to gaining a preliminary understanding of their mechanism of action and assessing their drug-like properties.

Target-Based Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes. If the tetrahydrothiopyran sulfones have been designed with a particular enzyme target in mind (e.g., a kinase, protease, or metabolic enzyme), an in vitro enzyme inhibition assay is a crucial next step.

General Protocol: In Vitro Enzyme Inhibition Assay

  • Assay Setup:

    • In a 96- or 384-well plate, combine the buffer, the target enzyme, and the test compound at various concentrations.

    • Include appropriate controls: a positive control (a known inhibitor of the enzyme), a negative control (no inhibitor), and a blank (no enzyme).

  • Pre-incubation:

    • Allow the enzyme and inhibitor to pre-incubate for a defined period to allow for binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate.

  • Detection:

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the rate of the reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀.

Enzyme_Inhibition cluster_0 Assay Components cluster_1 Reaction & Detection Enzyme Target Enzyme Reaction Enzymatic Reaction Enzyme->Reaction Inhibitor Tetrahydrothiopyran Sulfone Inhibitor->Reaction Inhibits Substrate Substrate Substrate->Reaction Product Product Reaction->Product Detection Signal Detection (e.g., Absorbance) Product->Detection

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Early ADME/Tox Profiling

In modern drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of compounds at an early stage.[16] Poor ADME/Tox profiles are a major cause of drug candidate failure in later stages of development.[17]

Key In Vitro ADME/Tox Assays for Early Screening:

  • Solubility: Determines the concentration at which a compound will dissolve in an aqueous solution. Poor solubility can lead to poor absorption.

  • Metabolic Stability: Assesses how quickly a compound is metabolized by liver enzymes (e.g., using liver microsomes). High metabolic instability can lead to a short half-life in the body.

  • Plasma Protein Binding: Measures the extent to which a compound binds to proteins in the blood. High plasma protein binding can reduce the amount of free drug available to act on its target.

  • CYP450 Inhibition: Evaluates whether a compound inhibits major cytochrome P450 enzymes, which are responsible for metabolizing many drugs. Inhibition can lead to drug-drug interactions.[18]

Conclusion: From Data to Decisions

The initial biological activity screening of a novel library of tetrahydrothiopyran sulfones is a multifaceted process that requires a strategic and logical approach. By employing the screening cascade outlined in this guide, researchers can efficiently identify compounds with promising therapeutic potential while simultaneously weeding out those with undesirable properties. The data generated from these assays, when interpreted within the context of the overall screening strategy, will provide a solid foundation for making informed decisions about which compounds to advance into the more resource-intensive stages of lead optimization and preclinical development. This methodical approach, grounded in scientific integrity and field-proven experience, is the cornerstone of successful early-stage drug discovery.

References

  • Al-Suwaidan, I. A., et al. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 35(1), 102478.
  • Attia, M. I., et al. (2023). Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. ChemistrySelect, 8(15), e202204732.
  • Barca, A., et al. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8593.
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  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

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Exploratory

Solubility of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive ana...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS No. 38690-84-5) in organic solvents. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to offer a foundational understanding of the compound's solubility characteristics. We explore the physicochemical properties of the molecule, apply theoretical principles to predict its behavior across a range of common solvents, and provide qualitative data extrapolated from documented synthetic applications. Crucially, this guide includes a detailed, field-proven experimental protocol for the quantitative determination of thermodynamic solubility, empowering scientists to generate precise data tailored to their specific applications.

Introduction: Understanding the Molecule

4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic building block of increasing importance in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a saturated six-membered thiopyran ring, is distinguished by two key functional groups that dictate its chemical reactivity and physical properties: a bromine atom at the 4-position and a highly oxidized sulfone group.

  • Chemical Structure:

    • CAS Number: 38690-84-5[3][4][5][6]

    • Molecular Formula: C₅H₉BrO₂S

    • Key Features: The molecule contains a highly polar, rigid sulfone group (-SO₂-) and a nonpolar aliphatic carbocyclic framework substituted with a bromine atom.

The sulfone moiety is a strong hydrogen bond acceptor, while the bromo-alkyl portion of the molecule imparts significant nonpolar character. This structural duality is the primary determinant of its solubility profile, making a nuanced understanding essential for its effective use in reaction media, purification, and formulation.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible. For 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide, the interplay of its distinct structural components is key.

  • The Polar Core (Sulfone Group): The S=O bonds in the sulfone group are highly polarized, creating a large dipole moment. This region of the molecule can engage in strong dipole-dipole interactions with polar solvents. Furthermore, the oxygen atoms act as potent hydrogen bond acceptors, allowing for favorable interactions with protic solvents (e.g., alcohols, water).[2]

  • The Nonpolar Framework (Bromo-Alkyl Ring): The cyclohexane-like ring and the bromine atom contribute to the molecule's lipophilicity and capacity for van der Waals interactions. This part of the structure favors dissolution in solvents of low to moderate polarity.

Predicted Solubility Behavior: Based on this analysis, the compound is predicted to exhibit the highest solubility in polar aprotic solvents (e.g., DMF, DMSO, DMA), which possess large dipole moments that can effectively solvate the sulfone group without the competing hydrogen-bonding network found in water. Solubility is expected to be moderate in polar protic solvents (e.g., ethanol, methanol) and progressively lower in less polar solvents such as ethers (THF), chlorinated hydrocarbons (DCM), and nonpolar aromatic (toluene) and aliphatic (hexanes) hydrocarbons.

Solubility Profile in Common Organic Solvents

While extensive quantitative solubility data for this compound is not widely published, a qualitative profile can be constructed from its documented use in chemical synthesis and by applying the theoretical principles outlined above.

A patent describing the synthesis of RET kinase inhibitors reports the use of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide as a reactant in N,N-Dimethylformamide (DMF), indicating its solubility in this solvent.[7] This experimental evidence aligns perfectly with the theoretical prediction of high solubility in polar aprotic solvents.

The following table summarizes the expected and observed solubility profile. This predictive summary serves as a practical starting point for solvent screening.

SolventSolvent ClassPredicted SolubilityRationale / Evidence
N,N-Dimethylformamide (DMF) Polar AproticSoluble High polarity effectively solvates the sulfone group. Documented as a reaction solvent.[7]
N,N-Dimethylacetamide (DMA) Polar AproticHigh Structurally and chemically similar to DMF; expected to be an excellent solvent. Mentioned as a potential reaction solvent.[7]
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Highly polar solvent, commonly used for dissolving a wide range of cyclic sulfones.[8]
Acetonitrile (ACN) Polar AproticModerate to High Less polar than DMF/DMSO but still capable of strong dipole-dipole interactions.
Ethanol / Methanol Polar ProticModerate Can act as hydrogen bond donors to the sulfone oxygens, but the nonpolar ring limits high solubility.
Tetrahydrofuran (THF) Ethers (Polar Aprotic)Moderate to Low Moderate polarity may provide some solvation, but weaker interactions than with highly polar solvents.
Dichloromethane (DCM) HalogenatedModerate to Low Can solvate moderately polar compounds but lacks strong interactions with the sulfone group.
Toluene Aromatic HydrocarbonLow Primarily nonpolar; unfavorable interactions with the highly polar sulfone group.
Hexanes / Heptane Aliphatic HydrocarbonInsoluble / Low Nonpolar solvent; unable to overcome the crystal lattice energy of the polar solid.

Experimental Protocol: Quantitative Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data, the Isothermal Shake-Flask Method is the gold-standard and most reliable technique.[9] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Pillar of Trustworthiness: The Self-Validating System

This protocol is designed to be self-validating by ensuring that true thermodynamic equilibrium is reached. This is achieved by measuring the concentration of the solute at successive time points until the value remains constant, confirming that the solution is saturated and the measurement is not an artifact of dissolution kinetics.

Methodology: Isothermal Shake-Flask Procedure

1. Materials and Reagents:

  • 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide (solid, >98% purity)
  • Solvent of interest (HPLC-grade or equivalent)
  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps
  • Orbital shaker or rotator with temperature control
  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

2. Step-by-Step Experimental Workflow:

  • Preparation: Add an excess amount of solid 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed with undissolved solid remaining.[9] A general rule is to add at least 2-3 times the expected amount.
  • Solvent Addition: Add a precise volume of the chosen solvent to the vial (e.g., 2.0 mL).
  • Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed (e.g., 200 rpm) for a prolonged period.
  • Causality Insight: Continuous agitation is necessary to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and speeding up the approach to equilibrium.
  • Equilibrium Confirmation: To ensure equilibrium has been reached, sample the solution at staggered time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration between two consecutive time points is statistically identical (e.g., <5% variance).
  • Sample Collection & Preparation: Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow excess solid to sediment.
  • Carefully withdraw a sample from the clear supernatant using a syringe.
  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic solid particles that would otherwise inflate the measured concentration.
  • Dilution & Analysis: Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). Calculate the concentration of the original, undiluted sample. This value represents the thermodynamic solubility.
Visualization of Experimental Workflow

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Analysis A Add Excess Solid to Vial B Add Precise Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Allow Excess Solid to Sediment (2h) C->D E Withdraw Supernatant D->E F Filter (0.22 µm Syringe Filter) E->F G Dilute Sample F->G H Analyze via Calibrated Method (e.g., HPLC) G->H I Calculate Solubility (e.g., mg/mL) H->I

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Practical Applications & Field Insights

A clear understanding of the solubility of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is not merely academic; it directly impacts experimental success and efficiency.

  • Solvent Selection for Synthesis: The confirmed solubility in DMF makes it an excellent choice for reactions requiring a polar aprotic medium, especially for nucleophilic substitutions where the bromide is displaced.[7] For reactions requiring lower temperatures or easier solvent removal, a solvent with "moderate" solubility like acetonitrile might be screened.

  • Purification by Recrystallization: Effective recrystallization requires a solvent system where the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. A moderately soluble solvent like ethanol or isopropanol would be a primary candidate for screening. A binary solvent system, such as DCM/Hexane or THF/Heptane, could also be developed, where the compound is dissolved in the "good" solvent (DCM/THF) and then precipitated by the addition of the "poor" anti-solvent (Hexane/Heptane).

  • Formulation and Drug Discovery: For drug development professionals, poor solubility is a major hurdle that can lead to low bioavailability.[2] Early characterization of solubility in pharmaceutically relevant solvents and biorelevant media (e.g., FaSSIF, FeSSIF) is critical for lead optimization and formulation strategies.

References

  • Freeman, F., Gomarooni, F., & Hehre, W. J. (2002). An Ab Initio Molecular Orbital Theory and Density Functional Theory (DFT) Study of Conformers and Rotamers of 4-Substituted... Tetrahydro-2 H -thiopyran-1,1-dioxides. Journal of Chemical Education, 79(4), 508. Available at: [Link]

  • ResearchGate. (n.d.). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1Methyl1-phenylcyclohexane. Available at: [Link]

  • ResearchGate. (n.d.). Cyclic sulfone containing compounds which showed strong biological activity. Available at: [Link]

  • Xu, L., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(5), 1089. Available at: [Link]

  • Yao, Q. (2002). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters, 4(4), 427-430. Available at: [Link]

  • Alam, M. A., et al. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 11(2), 26-44. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Available at: [Link]

  • Blake, J. F., et al. (2017). Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. Google Patents. (WO2017011776A1).
  • Bermejo, M., & Tsinman, O. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-41. Available at: [Link]

  • ResearchGate. (n.d.). Tetrahedral vs Octahedral Zinc Complexes with Ligands of Biological Interest: A DFT/CDM Study. Available at: [Link]

  • Arctom. (n.d.). CAS NO. 38690-84-5 | 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide. Available at: [Link]

  • Angene. (n.d.). 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide|CAS 38690-84-5. Available at: [Link]

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Foundational

The Ascendant Sulfone Scaffold: A Technical Guide to the Discovery and Development of Novel Tetrahydro-2H-thiopyran 1,1-dioxide Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The tetrahydro-2H-thiopyran 1,1-dioxide core represents a privileged scaffold in modern medicinal chemistry. Its unique stereoelectronic properties...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydro-2H-thiopyran 1,1-dioxide core represents a privileged scaffold in modern medicinal chemistry. Its unique stereoelectronic properties, conferred by the sulfone group, have positioned it as a versatile building block for the development of novel therapeutic agents. This guide provides an in-depth exploration of this chemical entity, from rational design and synthesis to biological evaluation and future outlook. We will navigate the intricacies of its structure-activity relationships, delve into its diverse mechanisms of action, and provide practical, field-proven protocols to empower researchers in their quest for next-generation therapeutics.

Introduction: The Rationale for Embracing the Tetrahydro-2H-thiopyran 1,1-dioxide Scaffold

The pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor in drug discovery. Sulfur-containing heterocycles have consistently demonstrated their value in this pursuit, with the tetrahydro-2H-thiopyran 1,1-dioxide scaffold emerging as a particularly promising motif.[1] The core structure, characterized by a six-membered ring containing a sulfone group, offers a unique combination of properties that make it an attractive starting point for library synthesis and lead optimization.

The sulfone moiety is not merely a passive linker; it is a key pharmacophoric element. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor significantly influence the molecule's polarity, solubility, and interactions with biological targets.[2] This allows for the fine-tuning of physicochemical properties, which is crucial for optimizing drug-like characteristics. Furthermore, the tetrahedral geometry of the sulfone group imparts a three-dimensional character to the scaffold, enabling more specific and high-affinity binding to the active sites of enzymes and receptors.

The therapeutic potential of this scaffold is broad and compelling. Derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[1] This versatility underscores the scaffold's ability to be tailored to interact with a diverse range of biological targets, making it a valuable asset in the medicinal chemist's toolbox.

This guide will serve as a comprehensive resource for researchers and drug development professionals, providing a detailed roadmap for the exploration of this exciting chemical space.

Synthetic Strategies: Building the Core and Its Analogs

The efficient and versatile synthesis of the tetrahydro-2H-thiopyran 1,1-dioxide core and its derivatives is paramount for successful drug discovery campaigns. Several synthetic routes have been developed, each with its own advantages and applications.

Established Synthetic Routes

A common and scalable approach to 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides begins with the commercially available dihydro-2H-thiopyran-3(4H)-one. This multi-step synthesis involves oxidation of the sulfide to the sulfone, followed by reduction of the keto group, mesylation, and subsequent elimination. This method is advantageous for its use of readily available reagents and its scalability, allowing for the production of gram-to-decagram quantities of the core structures.

Novel Annulation Strategies

Recent advancements have led to the development of innovative annulation processes for the construction of substituted tetrahydro-2H-thiopyran 1,1-dioxides. One such method utilizes rongalite as a tethered C-S synthon in a [1+1+1+1+1+1] annulation reaction. This approach is notable for its novelty and the unique role of rongalite as a source of both carbon and the sulfone moiety.

Diels-Alder Cycloadditions

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of thiopyran derivatives.[3] Thioaldehydes, generated in situ, can react with a variety of dienes to afford 3,6-dihydro-2H-thiopyrans, which can then be oxidized to the corresponding sulfones. Continuous flow photochemistry has emerged as a modern and efficient method for the generation of transient thioaldehydes for these cycloaddition reactions.

Experimental Protocol: A Scalable Four-Step Synthesis of 3,6-dihydro-2H-thiopyran-1,1-dioxide

This protocol is adapted from a reported scalable synthesis and provides a reliable method for producing the core scaffold.

  • Oxidation of dihydro-2H-thiopyran-3(4H)-one:

    • To a solution of dihydro-2H-thiopyran-3(4H)-one in a mixture of acetic acid and acetic anhydride, add a 30% aqueous solution of hydrogen peroxide dropwise at 0-20 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction and extract the product, 1,1-dioxo-tetrahydro-thiopyran-3-one.

  • Reduction of the keto group:

    • Dissolve the 1,1-dioxo-tetrahydro-thiopyran-3-one in a suitable solvent such as methanol.

    • Add sodium borohydride portion-wise at 0 °C.

    • Stir the reaction until completion, then neutralize and extract the resulting alcohol, 1,1-dioxo-tetrahydro-thiopyran-3-ol.

  • Mesylation of the alcohol:

    • Dissolve the alcohol in a suitable solvent like dichloromethane and cool to 0 °C.

    • Add triethylamine followed by methanesulfonyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction to isolate the mesylate intermediate.

  • Elimination to form the dihydro-thiopyran-1,1-dioxide:

    • Dissolve the mesylate in a suitable solvent and treat with a base, such as aqueous sodium hydroxide, to induce elimination.

    • Monitor the reaction for the formation of the desired 3,6-dihydro-2H-thiopyran-1,1-dioxide.

    • Extract and purify the final product by chromatography or recrystallization.

Characterization of Novel Compounds: A Spectroscopic and Spectrometric Approach

The unambiguous identification and characterization of newly synthesized compounds are critical for establishing structure-activity relationships. A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is indispensable for this purpose.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the core structure and the position of substituents.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms within the molecule, especially for complex substitution patterns.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the synthesized compound. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Biological Activities and Therapeutic Potential

The tetrahydro-2H-thiopyran 1,1-dioxide scaffold has been shown to be a versatile platform for the development of a wide range of biologically active compounds.

Anticancer Activity

Derivatives of this scaffold have demonstrated significant potential as anticancer agents.

  • Mechanism of Action:

    • EGFR Inhibition: Certain bis-oxidized thiopyran derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in the proliferation of non-small cell lung cancer (NSCLC).[4] These compounds have been observed to block the cell cycle in the G0/G1 phase and induce apoptosis.[4]

    • Apoptosis to Pyroptosis Switch: One thiopyran derivative, L61H10, has been reported to induce a switch from apoptosis to pyroptosis in lung cancer cells through the NF-κB signaling pathway, offering a novel mechanism for cancer cell death.[5]

    • DNA Intercalation: Fused thiopyran derivatives have been suggested to act as DNA intercalating agents, leading to cell death.[2]

  • Structure-Activity Relationship (SAR):

    • SAR studies on arylsulfonylimidazolidinones containing a sulfone moiety have shown that a 4-phenyl-l-benzenesulfonylimidazolidinone core is crucial for activity.[6]

    • Hydrophobic substitutions at the 2-position of the 1-aminobenzenesulfonyl moiety have been found to enhance anticancer activity.[6]

Experimental Protocol: MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][7][8]

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, H1975, MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well.[1]

    • Incubate for 6 to 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Add the compound dilutions to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]

    • Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[1]

  • Formazan Solubilization:

    • Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.[1]

    • Incubate at room temperature in the dark for 2 hours, with shaking, to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • Record the absorbance at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Antibacterial Activity

Combinatorial libraries of tetrahydro-4(2H)-thiopyranyl phenyloxazolidinones have yielded potent antibacterial agents. These compounds have shown enhanced activity against respiratory tract pathogens such as Haemophilus influenzae and Moraxella catarrhalis.

Antifungal and Nematicidal Activities

The therapeutic reach of this scaffold extends to antifungal and nematicidal applications. While the precise molecular mechanisms are still under investigation, the disruption of essential cellular processes in fungi and nematodes is a likely mode of action.

Experimental Protocol: In Vitro Nematicidal Assay using Caenorhabditis elegans

C. elegans is a widely used model organism for nematicide discovery.[9]

  • Worm Preparation:

    • Synchronize a culture of C. elegans to obtain a population of L4 larvae.

    • Wash the worms multiple times with a suitable buffer (e.g., K saline).[9]

  • Assay Setup:

    • Dispense approximately 60 worms per well in a 96-well plate in 80 µL of K saline containing 0.015% bovine serum albumin (BSA).[9]

    • Add the test compounds to a final volume of 100 µL per well.

  • Motility Measurement:

    • Use an automated infrared motility reader to measure the movement of the worms over a period of time (e.g., overnight).[9]

    • A reduction in motility indicates nematicidal activity.

  • Data Analysis:

    • Calculate the percentage of remaining motility compared to a vehicle control.

    • Determine the EC₅₀ value for active compounds.[9]

Pharmacokinetics and ADMET Profile: A Critical Consideration

For any promising compound to advance to a drug candidate, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is essential.

  • In Silico Prediction: Computational tools can provide early insights into the potential ADMET properties of novel compounds. These predictions can help prioritize which compounds to synthesize and test experimentally.

  • In Vitro and In Vivo Studies: Experimental evaluation is crucial to validate the in silico predictions. This includes studies on metabolic stability in liver microsomes, plasma protein binding, and in vivo pharmacokinetic studies in animal models to determine parameters such as clearance and oral bioavailability.[10] Toxicity studies are also critical to assess the safety profile of the compounds.[5]

Future Perspectives and Conclusion

The tetrahydro-2H-thiopyran 1,1-dioxide scaffold has firmly established itself as a valuable and versatile platform in drug discovery. Its unique chemical properties and the diverse range of biological activities exhibited by its derivatives make it a compelling area for continued research.

Future efforts should focus on:

  • Elucidating Mechanisms of Action: A deeper understanding of the molecular targets and pathways modulated by these compounds will enable more rational drug design.

  • Comprehensive ADMET Profiling: Rigorous experimental evaluation of the pharmacokinetic and toxicological properties of lead compounds is essential for their translation into clinical candidates.

  • Exploration of New Therapeutic Areas: The inherent versatility of the scaffold suggests that its therapeutic potential may extend beyond the currently explored indications.

Diagrams

Synthesis_Workflow Start Dihydro-2H-thiopyran-3(4H)-one Oxidation Oxidation (H2O2, AcOH/Ac2O) Start->Oxidation Ketone_Sulfone 1,1-Dioxo-tetrahydro- thiopyran-3-one Oxidation->Ketone_Sulfone Reduction Reduction (NaBH4) Ketone_Sulfone->Reduction Alcohol_Sulfone 1,1-Dioxo-tetrahydro- thiopyran-3-ol Reduction->Alcohol_Sulfone Mesylation Mesylation (MsCl, Et3N) Alcohol_Sulfone->Mesylation Mesylate Mesylate Intermediate Mesylation->Mesylate Elimination Elimination (Base) Mesylate->Elimination Final_Product 3,6-Dihydro-2H-thiopyran- 1,1-dioxide Elimination->Final_Product

Caption: Scalable synthetic workflow for 3,6-dihydro-2H-thiopyran-1,1-dioxide.

Drug_Discovery_Process cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Development Phase Scaffold Tetrahydro-2H-thiopyran 1,1-dioxide Scaffold Synthesis Synthesis of Analogs Scaffold->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro In Vitro Biological Assays (Anticancer, Antibacterial, etc.) Characterization->In_Vitro SAR Structure-Activity Relationship (SAR) In_Vitro->SAR ADMET In Silico & In Vitro ADMET Profiling SAR->ADMET In_Vivo In Vivo Efficacy & Toxicity Studies ADMET->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Integrated drug discovery process for novel thiopyran-based compounds.

References

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. Available at: [Link]

  • Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. PubMed. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PubMed Central. Available at: [Link]

  • 2H-Thiopyran, tetrahydro-, 1,1-dioxide. PubChem. Available at: [Link]

  • A thiopyran derivative with low murine toxicity with therapeutic potential on lung cancer acting through a NF-κB mediated apoptosis-to-pyroptosis switch. PubMed. Available at: [Link]

  • Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development. National Institutes of Health. Available at: [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Optibrium. Available at: [Link]

  • Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. RSC Publishing. Available at: [Link]

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. MDPI. Available at: [Link]

  • In Vitro Study on Nematicidal Effect of Silver Nanoparticles Against Meloidogyne incognita. MDPI. Available at: [Link]

  • (PDF) Anticancer Agents Derived from Cyclic Thiosulfonates: Structure‐Reactivity and Structure‐Activity Relationships. ResearchGate. Available at: [Link]

  • Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents. PubMed. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Utility of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide in Nucleophilic Substitution Reactions

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry and materials science, the tetrahydro-2H-thiopyran 1,1-dioxide scaffold has emerged as a privileged structure. Its inco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, the tetrahydro-2H-thiopyran 1,1-dioxide scaffold has emerged as a privileged structure. Its incorporation into molecular designs is driven by the unique physicochemical properties imparted by the cyclic sulfone moiety, including enhanced solubility, metabolic stability, and the ability to act as a strong hydrogen bond acceptor.[1] These characteristics make it a valuable component in the development of novel therapeutics.[2][3]

4-Bromotetrahydro-2H-thiopyran 1,1-dioxide serves as a key electrophilic building block for accessing a diverse array of 4-substituted analogs. The strategic placement of a bromine atom at the C4 position, activated by the potent electron-withdrawing effect of the adjacent sulfone group, renders this carbon highly susceptible to displacement by a wide range of nucleophiles. This guide provides an in-depth exploration of the mechanistic principles, practical considerations, and detailed protocols for leveraging this versatile reagent in nucleophilic substitution reactions.

Mechanistic Rationale: The Activating Power of the Sulfone Group

The reactivity of 4-bromotetrahydro-2H-thiopyran 1,1-dioxide is fundamentally governed by the principles of nucleophilic substitution.[4] The reaction involves an electron-rich species, the nucleophile (Nu:) , attacking the electron-poor (electrophilic) carbon atom bearing the bromine atom, which serves as the leaving group .[5]

The core of this reagent's utility lies in the powerful inductive effect of the sulfonyl group (-SO₂-). The two oxygen atoms pull electron density away from the sulfur atom and, by extension, from the entire ring. This electron withdrawal significantly polarizes the C4-Br bond, creating a more pronounced partial positive charge (δ+) on the C4 carbon and making it an excellent electrophile. This activation facilitates the displacement of the bromide ion, a good leaving group, upon attack by a nucleophile.

Given the secondary nature of the electrophilic carbon and the preference for polar aprotic solvents, the reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6]

Figure 1: General Sₙ2 mechanism for nucleophilic substitution.

This concerted, single-step process involves the backside attack of the nucleophile, leading to an inversion of stereochemistry at the carbon center.[7] While the starting material is achiral, this mechanistic feature is critical to consider when designing syntheses with related chiral substrates.

Application Notes: Guiding Principles for Successful Reactions

Scope of Nucleophiles

The enhanced electrophilicity of the C4 position allows for successful reactions with a broad spectrum of nucleophiles.

  • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are excellent nucleophiles for this reaction, readily forming C-N bonds.[8][9] Other nitrogen-based nucleophiles like sodium azide (NaN₃) can be employed to introduce the versatile azido group, a precursor for amines via reduction or for triazole formation via click chemistry.

  • S-Nucleophiles: Thiols and thiophenols, being soft and highly polarizable nucleophiles, react efficiently to form the corresponding thioethers.[10][11] These reactions are often rapid and high-yielding.

  • O-Nucleophiles: Alcohols and phenols can serve as nucleophiles, though they typically require activation with a base (e.g., NaH, K₂CO₃) to generate the more potent alkoxide or phenoxide.[12] Without a base, the nucleophilicity of the neutral hydroxyl group is often insufficient for an efficient reaction.

Optimizing Reaction Conditions: A Causality-Based Approach

The choice of solvent, base, and temperature is paramount for achieving high yields and minimizing side reactions.

ParameterRecommended ChoiceRationale & Field Insights
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Sₙ2 reactions are accelerated in polar aprotic solvents. These solvents can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and more reactive. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, reducing its reactivity.
Base K₂CO₃, Cs₂CO₃, Et₃N, DBU, NaHA base is often required to deprotonate the nucleophile (e.g., thiols, alcohols) or to act as an acid scavenger, neutralizing the HBr formed when reacting with neutral nucleophiles like amines.[8] For sensitive substrates, an organic, non-nucleophilic base like DBU or a hindered amine is preferred. For potent deprotonation of alcohols, a strong base like NaH is effective.
Temperature 25 °C to 100 °CMost substitutions proceed efficiently at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but also increase the risk of the competing E2 elimination pathway, especially with sterically hindered or strongly basic nucleophiles. Monitoring the reaction by TLC or LCMS is crucial to determine the optimal temperature.
Self-Validation: Monitoring and Side Reactions

Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The disappearance of the starting bromide (which is typically less polar) and the appearance of the more polar product spot is indicative of a successful reaction.

Elimination as a Side Reaction: The primary competing pathway is E2 elimination, which forms tetrahydro-2H-thiopyran-3-ene 1,1-dioxide. This is favored by:

  • Strong, sterically hindered bases: (e.g., potassium tert-butoxide).

  • High temperatures: Elimination reactions have a higher activation energy than substitution and are thus favored by heat.[13]

  • Poor nucleophiles that are strong bases.

Careful selection of a non-hindered, highly nucleophilic reagent and moderate reaction temperatures will heavily favor the desired substitution product.

Experimental Protocols: Step-by-Step Methodologies

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is an alkylating agent and should be handled with care.

Protocol 1: Synthesis of 4-(Benzylamino)tetrahydro-2H-thiopyran 1,1-dioxide (N-Nucleophile)
  • Materials and Reagents:

    • 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq)

    • Benzylamine (1.2 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, condenser

  • Procedure:

    • To a round-bottom flask, add 4-bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq) and potassium carbonate (2.0 eq).

    • Add acetonitrile to form a stirrable suspension (approx. 0.2 M concentration of the bromide).

    • Add benzylamine (1.2 eq) to the suspension.

    • Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes). The reaction is typically complete within 4-6 hours.

    • Once complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aq. NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure product.

Protocol 2: Synthesis of 4-(Phenylthio)tetrahydro-2H-thiopyran 1,1-dioxide (S-Nucleophile)
  • Materials and Reagents:

    • 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq)

    • Thiophenol (1.1 eq)

    • Cesium carbonate (Cs₂CO₃, 1.5 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), Water, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flask, dissolve 4-bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq) in DMF (approx. 0.3 M).

    • Add cesium carbonate (1.5 eq) followed by thiophenol (1.1 eq).

    • Stir the mixture vigorously at room temperature (20-25 °C).

    • Monitor the reaction by LCMS. The reaction is often complete in 1-2 hours.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and brine (1x) to remove residual DMF.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • The resulting crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Workflow A 1. Reagent Charging - Electrophile (Bromide) - Base (e.g., K₂CO₃) - Solvent (e.g., Acetonitrile) B 2. Add Nucleophile (e.g., Amine, Thiol) A->B C 3. Reaction - Stir at specified temp (e.g., 60 °C) - Monitor by TLC/LCMS B->C D 4. Workup - Filter (if needed) - Quench/Wash - Extract with organic solvent C->D E 5. Drying & Concentration - Dry organic layer (e.g., MgSO₄) - Remove solvent in vacuo D->E F 6. Purification - Flash Column Chromatography or Recrystallization E->F G Pure Product F->G

Figure 2: Typical experimental workflow for substitution.

Conclusion

4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a robust and highly effective electrophile for constructing diverse molecular architectures. The activating influence of the sulfone group ensures predictable and efficient reactivity with a wide array of nucleophiles under well-defined conditions. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can confidently employ this building block to accelerate discovery programs in pharmaceuticals and beyond.

References

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Application

The Versatile Building Block: Applications of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide in Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These three-dimensional structures offer a means to escape the "flatland" of aromatic rings, often leading to improved physicochemical properties such as solubility and metabolic stability, while providing exquisite vectors for probing complex biological targets. Among these valuable building blocks, 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide has emerged as a particularly versatile synthon for the medicinal chemist's toolbox.

The tetrahydrothiopyran 1,1-dioxide core is a bioisostere of the commonly employed piperidine and cyclohexane rings, yet it possesses a unique combination of properties. The sulfone group is a strong hydrogen bond acceptor and imparts significant polarity, which can be advantageous for modulating aqueous solubility and for engaging with polar pockets in target proteins. The saturated six-membered ring provides a rigid conformational scaffold, allowing for precise spatial orientation of substituents. The bromine atom at the 4-position serves as a convenient handle for introducing a wide array of functional groups through nucleophilic substitution, making it an ideal starting point for the synthesis of diverse compound libraries. This application note will delve into the practical applications of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors and other biologically active molecules. Detailed, field-proven protocols are provided to guide researchers in leveraging the full potential of this valuable building block.

Key Physicochemical Properties and Synthetic Rationale

The utility of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide in drug design is rooted in its distinct physicochemical characteristics. The sulfone moiety significantly influences the molecule's electronic and conformational properties.

PropertyValue/DescriptionSignificance in Drug Design
Molecular Weight 213.09 g/mol Provides a moderately sized, rigid scaffold for further elaboration.
LogP (calculated) ~0.5The sulfone group imparts polarity, leading to a favorable lipophilicity profile for many drug targets.
Hydrogen Bond Acceptors 2 (sulfonyl oxygens)Enhances potential for interactions with biological targets and can improve aqueous solubility.
Reactivity The bromine at C4 is a good leaving group in nucleophilic substitution reactions.Enables facile introduction of diverse functionalities, including amines, phenols, and thiols.

The decision to incorporate the tetrahydro-2H-thiopyran 1,1-dioxide scaffold is often driven by the desire to introduce a polar, conformationally restricted element into a drug candidate. This can lead to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties and can provide novel intellectual property space. The bromine atom serves as a key reactive site, allowing for the late-stage diversification of intermediates, a crucial strategy in modern medicinal chemistry for rapidly exploring structure-activity relationships (SAR).

Application in Kinase Inhibitor Synthesis: A Case Study

A significant application of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The tetrahydro-2H-thiopyran 1,1-dioxide moiety has been incorporated into inhibitors of TANK-binding kinase 1 (TBK1) and I-Kappa-B kinase epsilon (IKKε), which are key regulators of the innate immune response.

The general synthetic strategy involves the nucleophilic substitution of the bromine atom with a nitrogen atom of a heterocyclic core, often a substituted pyrimidine or a similar scaffold that is designed to bind to the hinge region of the kinase.

G cluster_0 Synthesis of Kinase Inhibitors Start 4-Bromotetrahydro-2H- thiopyran 1,1-dioxide Reaction Nucleophilic Substitution (SNAr or SN2) Start->Reaction Core Heterocyclic Core (e.g., aminopyrimidine) Core->Reaction Product Kinase Inhibitor Precursor Reaction->Product Final Final Kinase Inhibitor Product->Final Further Functionalization

Figure 1: General workflow for the synthesis of kinase inhibitors.

Protocol 1: Synthesis of a 4-(Heteroarylamino)tetrahydro-2H-thiopyran 1,1-dioxide Intermediate

This protocol describes a general procedure for the nucleophilic substitution of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide with a generic heteroaromatic amine, a key step in the synthesis of certain kinase inhibitors.

Materials:

  • 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq)

  • Heteroaromatic amine (e.g., 2-amino-4-methylpyrimidine) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the heteroaromatic amine (1.1 eq) in DMF, add DIPEA (2.0 eq).

  • Add 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the desired 4-(heteroarylamino)tetrahydro-2H-thiopyran 1,1-dioxide.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic substitution reactions as it can solvate the cation while leaving the nucleophile relatively free.

  • Base: DIPEA is a non-nucleophilic organic base used to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction, particularly with less nucleophilic amines.

  • Workup: The aqueous workup is designed to remove the DMF solvent and any remaining base or salts. The washes with NaHCO₃ and brine are to ensure complete removal of acidic byproducts and salts, respectively.

Expanding the Synthetic Utility: Reactions with Other Nucleophiles

The reactivity of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide extends beyond reactions with nitrogen nucleophiles. It can also be readily displaced by oxygen and sulfur nucleophiles, providing access to a wider range of functionalized scaffolds for medicinal chemistry exploration.

Protocol 2: Synthesis of a 4-Aryloxytetrahydro-2H-thiopyran 1,1-dioxide

This protocol outlines the synthesis of an ether linkage via the reaction of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide with a substituted phenol. Such ether-linked motifs are prevalent in many biologically active compounds.

Materials:

  • 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq)

  • Substituted phenol (e.g., 4-methoxyphenol) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of the substituted phenol (1.2 eq) and K₂CO₃ (2.0 eq) in acetonitrile, add 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water (2 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-50% ethyl acetate in hexanes) to yield the desired 4-aryloxytetrahydro-2H-thiopyran 1,1-dioxide.

Causality Behind Experimental Choices:

  • Base: K₂CO₃ is a mild inorganic base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.

  • Solvent: Acetonitrile is a polar aprotic solvent that facilitates the Sₙ2 reaction and has a convenient boiling point for reflux.

  • Filtration: The initial filtration removes the insoluble potassium salts, simplifying the subsequent workup.

G cluster_1 Reaction Pathways Start 4-Bromotetrahydro-2H- thiopyran 1,1-dioxide N_nuc Nitrogen Nucleophile (e.g., Amine) Start->N_nuc Base (e.g., DIPEA) O_nuc Oxygen Nucleophile (e.g., Phenol) Start->O_nuc Base (e.g., K2CO3) S_nuc Sulfur Nucleophile (e.g., Thiol) Start->S_nuc Base (e.g., NaH) Product_N 4-Amino-substituted Derivative N_nuc->Product_N Product_O 4-Oxy-substituted Derivative O_nuc->Product_O Product_S 4-Thio-substituted Derivative S_nuc->Product_S

Figure 2: Nucleophilic substitution pathways.

Future Perspectives and Conclusion

4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a valuable and versatile building block in medicinal chemistry. Its unique combination of a rigid, polar scaffold and a reactive handle for functionalization makes it an attractive component for the design of novel therapeutic agents. The successful incorporation of this moiety into kinase inhibitors highlights its potential for targeting a wide range of biological targets. The protocols provided herein offer a practical guide for researchers to begin exploring the synthetic utility of this compound. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • European Patent EP 3152210 B1. TANK-BINDING KINASE INHIBITOR COMPOUNDS. 2020-04-22. [Link]

  • Chem-Impex International. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride. [Link]

  • McIver, E. G., et al. Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Bioorganic & Medicinal Chemistry Letters, 22(23), 7164-7168 (2012). [Link]

  • Heron, B. M., Kanjia, M., & Rahman, M. M. Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. Journal of the Chemical Society, Perkin Transactions 1, (21), 2367-2372 (1996). [Link]

  • Baran, P. S. Haloselectivity of Heterocycles. [Link]

Method

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Introduction: The Significance of the Tetrahydrothiopyran-1,1-dioxide Moiety and the Power of Suzuki Coupling In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds with des...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrahydrothiopyran-1,1-dioxide Moiety and the Power of Suzuki Coupling

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds with desirable pharmacological properties is of paramount importance. Saturated heterocyclic rings are privileged structures in medicinal chemistry, offering three-dimensional diversity that can lead to improved potency, selectivity, and pharmacokinetic profiles. Among these, the tetrahydrothiopyran-1,1-dioxide motif has garnered significant attention. The sulfone group imparts polarity and hydrogen bond accepting capabilities, influencing solubility and interactions with biological targets. The synthesis of derivatives of this scaffold is therefore a key objective for medicinal chemists.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds in contemporary organic synthesis.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives have cemented its status as a go-to method for the construction of complex molecular architectures.[3] This application note provides a detailed protocol and technical guidance for the successful Suzuki cross-coupling of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide with a range of aryl and heteroaryl boronic acids, enabling the synthesis of a diverse library of 4-substituted tetrahydrothiopyran-1,1-dioxide derivatives.

Reaction Mechanism and Key Parameters: A Deeper Dive

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

The three key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide) to form a Pd(II) intermediate.[4] For sp³-hybridized alkyl halides, this step can be challenging and is often the rate-determining step. The presence of the electron-withdrawing sulfone group in our substrate can potentially influence the electron density at the C-Br bond, affecting the rate of oxidative addition.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition R-X (4-Bromotetrahydro-2H- thiopyran 1,1-dioxide) Pd(II)_Intermediate R-Pd(II)-X(L2) Transmetalation R'-B(OH)2 + Base Coupled_Intermediate R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination Product R-R' (Product)

Critical Parameters for Success:
  • Palladium Catalyst and Ligand: For the coupling of sp³-hybridized alkyl bromides, standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. The use of bulky and electron-rich phosphine ligands is often crucial to promote the oxidative addition step and prevent side reactions such as β-hydride elimination. Ligands such as SPhos, XPhos, or RuPhos, often in combination with a suitable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, have shown great success in these challenging couplings.

  • Base: The choice of base is critical for the transmetalation step. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: A variety of solvents can be employed in Suzuki couplings, with common choices including toluene, dioxane, THF, and DMF, often with the addition of water to facilitate the dissolution of the inorganic base and the formation of the active boronate species.[6] The choice of solvent can influence catalyst solubility, reaction temperature, and the rate of the catalytic cycle.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki cross-coupling of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide with an arylboronic acid. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Substrates, Catalyst, Base, Solvent) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Heating and Stirring) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC/LC-MS) Reaction_Execution->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Materials and Reagents:
  • 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Add K₃PO₄ (3.0 equiv). Then, add degassed toluene and degassed water in a 4:1 ratio (to achieve a concentration of the limiting reagent of approximately 0.1 M).

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-tetrahydro-2H-thiopyran 1,1-dioxide.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

ParameterRecommended Value/RangeRationale
Stoichiometry
4-Bromotetrahydro-2H-thiopyran 1,1-dioxide1.0 equivLimiting reagent.
Arylboronic Acid1.2 - 1.5 equivA slight excess is used to drive the reaction to completion.
Pd(OAc)₂1 - 5 mol%Catalyst loading; higher loading may be needed for challenging substrates.
SPhos2 - 10 mol%Ligand to palladium ratio is typically 2:1.
K₃PO₄2.0 - 4.0 equivA sufficient amount of base is crucial for the transmetalation step.
Reaction Conditions
SolventToluene/Water (4:1 to 10:1)A common solvent system for Suzuki couplings, water aids in dissolving the base.
Temperature80 - 110 °CHigher temperatures are often required for less reactive alkyl halides.
Reaction Time12 - 24 hoursReaction progress should be monitored to determine the optimal time.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Ineffective base or solvent system- Use a fresh batch of palladium precursor and ligand.- Ensure proper degassing of solvents and thorough purging of the reaction vessel with inert gas.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems (e.g., Dioxane/H₂O, THF/H₂O).
Formation of Side Products - Homocoupling of the boronic acid- Protodebromination of the starting material- Use a lower catalyst loading or a different ligand.- Ensure the reaction is strictly anaerobic. The presence of oxygen can promote homocoupling.- Use rigorously dried and degassed solvents.
Difficulty in Product Isolation/Purification - Co-elution of product with byproducts or starting materials- Optimize the chromatographic conditions (e.g., different solvent system, gradient elution).- Consider a recrystallization step if the product is a solid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a powerful and efficient method for the synthesis of 4-aryl-tetrahydro-2H-thiopyran 1,1-dioxides. By carefully selecting the catalyst system, base, and solvent, and by adhering to a robust experimental protocol, researchers can successfully access a wide range of novel compounds with potential applications in drug discovery and materials science. The guidelines and troubleshooting tips provided in this application note are intended to serve as a valuable resource for scientists working in this exciting area of synthetic chemistry.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Halides. Journal of the American Chemical Society, 123(41), 10099–10100. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Kudo, N., & Fu, G. C. (2004). A Versatile Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Organic Letters, 6(24), 4387–4390. [Link]

  • Suzuki, A. (1982). Organoboron compounds in new organic syntheses. Pure and Applied Chemistry, 54(9), 1749-1758. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Application

Application Notes and Protocols: The Role of Thiopyran Sulfones in the Synthesis of Dopamine Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: Thiopyran Sulfones as a Scaffold for Dopamine Receptor Agonists The development of selec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Thiopyran Sulfones as a Scaffold for Dopamine Receptor Agonists

The development of selective and potent dopamine receptor agonists is a cornerstone of neuropharmacology, with critical applications in treating disorders such as Parkinson's disease and hyperprolactinemia.[1] The search for novel chemical scaffolds that can fine-tune the interaction with dopamine receptor subtypes is a continuous effort in medicinal chemistry. Among the diverse heterocyclic systems explored, the thiopyran scaffold, and specifically its oxidized sulfone derivative, has emerged as a promising structural motif.

This application note provides a comprehensive guide to the synthesis of dopamine receptor agonists incorporating the thiopyran sulfone moiety. We will delve into the strategic rationale behind the use of this scaffold, provide detailed synthetic protocols, and discuss the structure-activity relationships (SAR) that govern the pharmacological profile of these compounds.

The Strategic Rationale: Bioisosterism and Beyond

The incorporation of a thiopyran ring in dopamine agonist design often stems from the principle of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's biological activity. A notable example is the bioisosteric replacement of an oxygen atom in a benzopyran structure with a sulfur atom, leading to a benzothiopyran core.[2]

The subsequent oxidation of the sulfide to a sulfoxide or a sulfone introduces a significant change in the electronic and steric properties of the molecule. The sulfonyl group (SO₂) is a strong hydrogen bond acceptor and can alter the molecule's polarity, solubility, and metabolic stability. These modifications can profoundly influence the ligand's binding affinity and functional activity at dopamine receptors.

Synthetic Pathways to Thiopyran Sulfone-Based Dopamine Agonists

The synthesis of thiopyran sulfone-based dopamine receptor agonists can be broadly divided into two key stages: the construction of the thiopyran ring system and the subsequent oxidation to the sulfone.

Part 1: Synthesis of the Thiopyran Scaffold

A versatile method for the synthesis of thiopyran rings is through cycloaddition reactions.[3] For the purpose of this guide, we will focus on a synthetic route analogous to the one used for preparing thiopyran analogues of the D₃ receptor-selective agonist, PD 128907.[4]

Workflow for the Synthesis of a Thiopyran Core

cluster_0 Synthesis of Thiopyran Core Starting_Materials Thiophenol Derivative & α,β-Unsaturated Ester Michael_Addition Michael Addition Starting_Materials->Michael_Addition Base Cyclization Dieckmann Condensation Michael_Addition->Cyclization Strong Base (e.g., NaH) Decarboxylation Krapcho Decarboxylation Cyclization->Decarboxylation Heat, Wet DMSO Reduction Carbonyl Reduction Decarboxylation->Reduction Reducing Agent (e.g., LiAlH4) Final_Thiopyran Thiopyran Intermediate Reduction->Final_Thiopyran cluster_1 Oxidation Protocol Thiopyran_Intermediate Thiopyran Intermediate Dissolution Dissolve in suitable solvent (e.g., DCM) Thiopyran_Intermediate->Dissolution Oxidation_Step Add m-CPBA (≥2 equiv.) at 0 °C Dissolution->Oxidation_Step Reaction Stir at room temperature Oxidation_Step->Reaction Monitor by TLC Workup Quench with Na₂S₂O₃, wash with NaHCO₃ Reaction->Workup Purification Column Chromatography Workup->Purification Thiopyran_Sulfone Thiopyran Sulfone Product Purification->Thiopyran_Sulfone

Caption: Step-by-step workflow for the oxidation of a thiopyran to a thiopyran sulfone.

Detailed Protocols

Protocol 1: Synthesis of a Benzothiopyrano[4,3-b]-1,4-oxazine Core

This protocol is adapted from the synthesis of thiopyran analogues of dopamine D3 receptor agonists. [2] Materials:

  • Substituted 2-aminophenol

  • Ethyl 4-chloroacetoacetate

  • Sodium ethoxide

  • Thiophenol

  • Piperidine

  • Ethanol

  • Toluene

  • Sodium hydride (60% dispersion in mineral oil)

  • Lithium aluminum hydride (LiAlH₄)

  • Appropriate solvents and reagents for workup and purification

Procedure:

  • Synthesis of the Benzoxazine Intermediate: React the substituted 2-aminophenol with ethyl 4-chloroacetoacetate in the presence of sodium ethoxide to form the corresponding benzoxazinone.

  • Thiol Addition: Treat the benzoxazinone with thiophenol in the presence of a catalytic amount of piperidine in refluxing ethanol to yield the thioether intermediate.

  • Cyclization: Perform an intramolecular Dieckmann condensation of the thioether intermediate using sodium hydride in dry toluene to afford the cyclic β-keto ester.

  • Decarboxylation and Reduction: The resulting β-keto ester is then decarboxylated and the ketone reduced in a one-pot procedure using a suitable method, such as heating in wet DMSO followed by reduction with LiAlH₄, to yield the core benzothiopyrano-oxazine structure.

Self-Validation: Each intermediate should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure before proceeding to the next step. Purity should be assessed by HPLC.

Protocol 2: Oxidation to the Thiopyran Sulfone

This protocol provides a general method for the oxidation of the sulfide to the sulfone using m-CPBA. [5] Materials:

  • Benzothiopyrano-oxazine derivative from Protocol 1

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the benzothiopyrano-oxazine derivative (1 equivalent) in anhydrous DCM.

  • Reaction Setup: Cool the solution to 0 °C in an ice bath under a nitrogen or argon atmosphere.

  • Oxidant Addition: Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure thiopyran sulfone. [6] Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity confirmed by HPLC analysis. The disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate are indicative of a successful oxidation.

Structure-Activity Relationship (SAR) and Pharmacological Profile

The transformation from a thiopyran to a thiopyran sulfone can have a significant impact on the pharmacological profile of a dopamine receptor agonist.

Compound TypeDopamine Receptor Affinity (Ki, nM)Functional ActivityKey SAR Insights
Benzopyran Analogue (e.g., PD 128907)High D₃ selectivityD₃-selective agonistThe oxygen atom is crucial for D₃ selectivity. [2]
Thiopyran Analogue High affinity for D₂ and D₃Potent D₂ full agonist, partial D₃ agonistBioisosteric replacement of oxygen with sulfur can shift selectivity and efficacy. Stereochemistry is critical for high affinity. [2]
Thiopyran Sulfoxide Analogue Lower affinity than thiopyran, some D₃ selectivityPartial agonistThe introduction of the sulfoxide group can reduce overall affinity but may subtly influence selectivity. [2]
Thiopyran Sulfone Analogue VariableAgonist/Antagonist/Partial AgonistThe bulky and electron-withdrawing sulfone group can significantly alter the binding mode and efficacy. It may improve metabolic stability and brain penetration. [7]

Causality Behind Experimental Choices:

  • Bioisosteric Replacement (O to S): The initial replacement of the ether oxygen with a sulfide is a common strategy to explore new chemical space and potentially alter the electronic and conformational properties of the ligand, which can lead to changes in receptor affinity and selectivity. [2]* Oxidation to Sulfone (S to SO₂): The sulfonyl group is a strong hydrogen bond acceptor and introduces a significant dipole moment. This can lead to new interactions with polar residues in the dopamine receptor binding pocket. Furthermore, the increased polarity can affect the compound's pharmacokinetic properties, such as solubility and cell permeability. The steric bulk of the sulfonyl group can also influence the ligand's conformation and how it fits into the binding site.

Dopamine Receptor Signaling Pathways

cluster_2 Dopamine Receptor Signaling Agonist Dopamine Agonist (Thiopyran Sulfone) D2_Receptor D₂-like Receptor (D₂, D₃, D₄) Agonist->D2_Receptor Binds to G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response

Caption: Simplified signaling pathway for D₂-like dopamine receptors.

Conclusion

The thiopyran sulfone scaffold represents a valuable platform for the design and synthesis of novel dopamine receptor agonists. The synthetic routes are accessible, and the oxidation of the thiopyran core provides a key modification point to modulate the pharmacological properties of the final compounds. The insights from SAR studies highlight the importance of the sulfonyl group in influencing receptor affinity and functional activity. The protocols and conceptual framework provided in this application note are intended to empower researchers in the field of drug discovery to explore this promising chemical space in their quest for next-generation dopaminergic therapeutics.

References

  • Tóth, M., Berényi, S., Csutorás, C., Kula, N. S., Zhang, K., Baldessarini, R. J., & Neumeyer, J. L. (2006). Synthesis and dopamine receptor binding of sulfur-containing aporphines. Bioorganic & Medicinal Chemistry, 14(6), 1918–1923. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Risgaard, R., Jensen, M., Jørgensen, M., Bang-Andersen, B., Christoffersen, C. T., Jensen, K. G., Kristensen, J. L., & Püschl, A. (2014). Synthesis and SAR study of a novel series of dopamine receptor agonists. Bioorganic & Medicinal Chemistry, 22(1), 335–346. [Link]

  • Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(18), 2167–2180. [Link]

  • Workup: mCPBA Oxidation. (n.d.). University of Rochester. Retrieved January 26, 2026, from [Link]

  • Van Vliet, L. A., Rodenhuis, N., Dijkstra, D., Wikström, H., Pugsley, T. A., Serpa, K. A., ... & Lundmark, M. (2000). Synthesis and Pharmacological Evaluation of Thiopyran Analogues of the Dopamine D3 Receptor-Selective Agonist (4aR,10bR)-(+)-trans-3,4,4a,10b-Tetrahydro-4-n-propyl-2H,5H-b[8]enzopyrano[4,3-b]-1,4-oxazin-9-ol (PD 128907). Journal of Medicinal Chemistry, 43(15), 2871–2882. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Tóth, M., Berényi, S., Csutorás, C., Kula, N. S., Zhang, K., Baldessarini, R. J., & Neumeyer, J. L. (2006). Synthesis and dopamine receptor binding of sulfur-containing aporphines. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Van Vliet, L. A., Rodenhuis, N., Dijkstra, D., Wikström, H., Pugsley, T. A., Serpa, K. A., ... & Lundmark, M. (2000). Synthesis and pharmacological evaluation of thiopyran analogues of the dopamine D3 receptor-selective agonist (4aR,10bR)-(+)-trans-3,4,4a,10b-tetrahydro-4-n-propyl-2H,5Hb[8] enzopyrano[4,3-b]-1,4-oxazin-9-ol (PD 128907). PubMed. [Link]

  • Singh, F. V., Wirth, T. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link]

  • Arabi, A. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ZU Scholars. [Link]

  • F. d’Angeli, et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology. [Link]

  • Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Hopkins, C. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv. [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperoxybenzoic acid. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Risgaard, R., et al. (2014). Synthesis and SAR study of a novel series of dopamine receptor agonists. ChEMBL. [Link]

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  • Wozel, G. (2001). Dapsone and sulfones in dermatology: overview and update. PubMed. [Link]

  • Shulgin, A. T., & Shulgin, A. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. [Link]

  • Baran, P. S. (2020). Modern Sulfone Synthesis Focused on SO2 Surrogates. Baran Lab. [Link]

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Method

Experimental procedure for the oxidation of 4-bromotetrahydro-2H-thiopyran

An In-Depth Guide to the Controlled Oxidation of 4-bromotetrahydro-2H-thiopyran: Protocols and Mechanistic Insights Authored by a Senior Application Scientist The selective oxidation of thioethers to their corresponding...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Controlled Oxidation of 4-bromotetrahydro-2H-thiopyran: Protocols and Mechanistic Insights

Authored by a Senior Application Scientist

The selective oxidation of thioethers to their corresponding sulfoxides and sulfones represents a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The resulting sulfoxide and sulfone moieties can profoundly influence a molecule's physicochemical properties, including its polarity, solubility, and ability to engage in hydrogen bonding. These changes can, in turn, modulate biological activity, making this oxidative transformation a critical tool in structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the experimental procedures for the controlled oxidation of 4-bromotetrahydro-2H-thiopyran, a versatile heterocyclic building block. We will delve into two distinct protocols: the selective oxidation to the sulfoxide, 4-bromotetrahydro-2H-thiopyran 1-oxide, and the more extensive oxidation to the sulfone, 4-bromotetrahydro-2H-thiopyran 1,1-dioxide. Beyond a mere recitation of steps, this note will elucidate the underlying chemical principles, justify the choice of reagents, and offer practical insights to ensure reproducible and safe execution in a research setting.

The Chemical Landscape: Thioether Oxidation

The sulfur atom in a thioether is nucleophilic and can be readily oxidized. The oxidation can be stopped at the sulfoxide stage or pushed further to the sulfone. The choice of oxidant and the reaction conditions are paramount in achieving the desired outcome.

Two of the most common and effective oxidants for this purpose are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

  • meta-Chloroperoxybenzoic acid (m-CPBA): This is a highly effective and generally selective oxidant for the conversion of thioethers to sulfoxides.[1][2] By carefully controlling the stoichiometry (using approximately one equivalent), the reaction can be selectively stopped at the sulfoxide stage. Using an excess of m-CPBA will typically lead to the formation of the sulfone.[1] The reaction is often performed at low temperatures to enhance selectivity and control its exothermic nature.

  • Hydrogen Peroxide (H₂O₂): As a green and inexpensive oxidant, hydrogen peroxide is an attractive choice.[3][4] However, its reaction with thioethers can be slow and may require a catalyst to achieve reasonable reaction rates and selectivity.[3][5] For the complete oxidation to the sulfone, H₂O₂ in the presence of an acid catalyst, such as acetic acid, is a common and effective method.[6]

Protocol 1: Selective Oxidation to 4-bromotetrahydro-2H-thiopyran 1-oxide

This protocol details the selective oxidation of the thioether to the sulfoxide using m-CPBA. The key to selectivity is the careful control of the oxidant's stoichiometry and the reaction temperature.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
4-bromotetrahydro-2H-thiopyran181.101.81 g10.01.0
m-CPBA (77% max)172.57~2.34 g10.51.05
Dichloromethane (DCM)-50 mL--
Saturated aq. Sodium Bicarbonate (NaHCO₃)-2 x 25 mL--
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)-25 mL--
Brine-25 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)----
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromotetrahydro-2H-thiopyran (1.81 g, 10.0 mmol). Dissolve the starting material in 50 mL of dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial for controlling the reaction's exothermicity and enhancing selectivity.

  • Addition of Oxidant: In a separate beaker, weigh out approximately 2.34 g of m-CPBA (77%). It is important to use a slight excess (1.05 equivalents) to ensure full conversion of the starting material. Add the m-CPBA portion-wise to the stirred solution of the thioether over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The sulfoxide product should have a lower Rf value than the starting thioether. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, quench the excess peroxide by adding 25 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) (x2), and 25 mL of brine. The bicarbonate wash is to remove the m-chlorobenzoic acid byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 4-bromotetrahydro-2H-thiopyran 1-oxide can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Oxidation to 4-bromotetrahydro-2H-thiopyran 1,1-dioxide

This protocol describes the complete oxidation to the sulfone using an excess of hydrogen peroxide in acetic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
4-bromotetrahydro-2H-thiopyran181.101.81 g10.01.0
Acetic Acid60.0520 mL--
Hydrogen Peroxide (30% aq. solution)34.012.5 mL~24.52.45
Saturated aq. Sodium Bicarbonate (NaHCO₃)-As needed--
Ethyl Acetate-50 mL--
Brine-25 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)----
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask with a stir bar, dissolve 4-bromotetrahydro-2H-thiopyran (1.81 g, 10.0 mmol) in 20 mL of acetic acid.

  • Addition of Oxidant: Carefully add 2.5 mL of 30% aqueous hydrogen peroxide to the solution.

  • Heating: Heat the reaction mixture to 60-70 °C and stir.

  • Reaction Monitoring: Monitor the reaction by TLC. The sulfone product will have a significantly lower Rf than both the starting material and the intermediate sulfoxide. The reaction may take several hours to go to completion.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate to neutralize the acetic acid. Be cautious as this will generate CO₂ gas. Continue adding until the gas evolution ceases and the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic extracts and wash with 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude 4-bromotetrahydro-2H-thiopyran 1,1-dioxide can be purified by recrystallization or column chromatography.

Mechanistic Rationale

The oxidation of a thioether by a peroxyacid like m-CPBA proceeds through a concerted mechanism.[7] The nucleophilic sulfur atom of the thioether attacks the electrophilic outer oxygen of the peroxyacid. This is a single-step process where the O-O bond is cleaved, a new S-O bond is formed, and a proton is transferred.

Caption: Concerted mechanism of thioether oxidation by m-CPBA.

Experimental Workflow Overview

The general workflow for the oxidation of 4-bromotetrahydro-2H-thiopyran is summarized below.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Dissolve Thioether in Solvent Cool Cool to 0 °C (for m-CPBA) Start->Cool Add_Oxidant Add Oxidant (m-CPBA or H₂O₂) Cool->Add_Oxidant Monitor Monitor by TLC Add_Oxidant->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify Product (Chromatography/Recrystallization) Dry->Purify Characterize Characterize (NMR, IR, MS) Purify->Characterize

Sources

Application

Application Notes &amp; Protocols: 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide as a Versatile Intermediate in Drug Discovery

Abstract The tetrahydro-2H-thiopyran 1,1-dioxide scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to enhance physicochemical properties such as solubility and metabolic stab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydro-2H-thiopyran 1,1-dioxide scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to enhance physicochemical properties such as solubility and metabolic stability while serving as a rigid, three-dimensional building block.[1][2][3] This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of 4-bromotetrahydro-2H-thiopyran 1,1-dioxide, a key electrophilic intermediate for introducing this valuable scaffold into drug candidates. We present field-proven protocols for its synthesis and subsequent nucleophilic substitution reactions, underpinned by mechanistic rationale and practical insights to ensure experimental success.

The Strategic Value of the Tetrahydrothiopyran 1,1-dioxide Scaffold

In the pursuit of novel therapeutics, the molecular architecture of a drug candidate is paramount. Saturated heterocyclic rings are foundational elements that allow chemists to explore three-dimensional chemical space, often leading to improved target engagement and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The tetrahydrothiopyran 1,1-dioxide ring system has emerged as a particularly advantageous scaffold for several reasons:

  • Physicochemical Enhancement: The polar sulfone group significantly improves aqueous solubility and can act as a strong hydrogen bond acceptor, properties that are often challenging to achieve with its carbocyclic or ether-based bioisosteres like cyclohexane or tetrahydropyran.[3][4]

  • Metabolic Stability: The sulfone moiety is exceptionally stable to metabolic degradation, preventing unwanted metabolism at the sulfur atom and increasing the in vivo half-life of a compound.[3]

  • Low Lipophilicity: Compared to its cyclohexyl counterpart, the tetrahydrothiopyran 1,1-dioxide ring reduces the overall lipophilicity of a molecule, which can mitigate issues related to off-target toxicity and poor solubility.[3]

  • Bioisosteric Replacement: It serves as an effective bioisostere for other six-membered rings, offering a unique combination of steric bulk and electronic properties that can be exploited to fine-tune binding interactions with biological targets.[4]

Given these benefits, compounds incorporating this scaffold are prevalent in drug discovery programs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2][5][6] 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide serves as a robust and versatile entry point for incorporating this valuable fragment.

Synthesis of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide

The preparation of the title compound is a multi-step process that requires careful execution. The following protocol outlines a reliable synthetic route starting from commercially available tetrahydro-4H-thiopyran-4-one. The causality behind this specific sequence is critical: oxidizing the sulfide to the sulfone before introducing the bromine is advantageous. Attempting to brominate the precursor ketone (thiochroman-4-one 1,1-dioxide) directly is often challenging due to the deactivating effect of the electron-withdrawing sulfone group.[7]

Experimental Workflow: Synthesis Pathway

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination A Tetrahydro-4H-thiopyran-4-one B Tetrahydro-4H-thiopyran-4-one 1,1-dioxide A->B Oxone®, H₂O/MeOH C Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide B->C NaBH₄, MeOH D 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide C->D PPh₃, CBr₄, DCM

Caption: Synthetic pathway for 4-bromotetrahydro-2H-thiopyran 1,1-dioxide.

Protocol 2.1: Synthesis of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide
  • Reaction Setup: To a solution of tetrahydro-4H-thiopyran-4-one (1.0 equiv) in a 1:1 mixture of methanol and water (0.2 M), add potassium peroxymonosulfate (Oxone®) (2.2 equiv) portion-wise over 30 minutes at 0 °C (ice bath).

  • Execution: After the addition is complete, remove the ice bath and stir the reaction mixture vigorously at room temperature for 12-16 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is fully consumed.

  • Work-up & Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can often be used directly in the next step or purified further by recrystallization from ethanol/water.

Protocol 2.2: Synthesis of Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide
  • Reaction Setup: Dissolve the crude tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1.0 equiv) in methanol (0.3 M) and cool the solution to 0 °C.

  • Execution: Add sodium borohydride (NaBH₄) (1.5 equiv) slowly in small portions. Causality Note: This exothermic reaction requires slow addition to control gas evolution and temperature. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up & Purification: Carefully quench the reaction by the slow addition of acetone, followed by water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the desired alcohol, which is typically a white solid of sufficient purity for the next step.

Protocol 2.3: Synthesis of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide (Appel Reaction)
  • Reaction Setup: Under a nitrogen atmosphere, dissolve tetrahydro-2H-thiopyran-4-ol 1,1-dioxide (1.0 equiv) and carbon tetrabromide (CBr₄) (1.5 equiv) in anhydrous dichloromethane (DCM) (0.2 M). Cool the solution to 0 °C.

  • Execution: Add triphenylphosphine (PPh₃) (1.5 equiv) portion-wise, ensuring the internal temperature does not exceed 5 °C. Expertise Note: The Appel reaction proceeds via a phosphonium intermediate. Maintaining a low temperature minimizes side reactions. Stir at 0 °C for 1 hour, then at room temperature for 4-6 hours. Monitor by TLC for the disappearance of the starting alcohol.

  • Work-up & Purification: Concentrate the reaction mixture under reduced pressure. The crude residue contains the product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the title compound as a white or off-white solid.

Table 1: Characterization Data for the Intermediate
AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (CDCl₃) δ ~3.80-3.95 (m, 1H, CH-Br), 3.10-3.30 (m, 4H, CH₂SO₂), 2.30-2.50 (m, 4H, CH₂)
¹³C NMR (CDCl₃) δ ~65 (CH₂SO₂), ~48 (CH-Br), ~35 (CH₂)
MS (ESI) [M+Na]⁺ calculated for C₅H₉BrO₂SNa

Application in Nucleophilic Substitution Reactions

The title compound is an excellent electrophile for SN2-type reactions. The bromine atom serves as a good leaving group, and the C4 position is activated by the strongly electron-withdrawing sulfone group.[8][9] This enables the facile construction of C-N, C-O, C-S, and C-C bonds, providing rapid access to a diverse library of analogs for SAR (Structure-Activity Relationship) studies.

General Workflow: Nucleophilic Substitution

Substitution_Workflow A 4-Bromo Intermediate C Reaction (Base, Solvent, Temp) A->C B Nucleophile (R-NH₂, R-OH, R-SH, etc.) B->C D Substituted Product C->D E Work-up & Purification D->E F Final Compound E->F

Caption: General workflow for derivatization via nucleophilic substitution.

Protocol 3.1: N-Alkylation (Formation of C-N Bonds)

This protocol is suitable for primary and secondary amines, anilines, and nitrogen-containing heterocycles.

  • Reaction Setup: In a vial, combine 4-bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 equiv), the desired amine nucleophile (1.2 equiv), and potassium carbonate (K₂CO₃) (2.5 equiv) in N,N-dimethylformamide (DMF) (0.2 M). Trustworthiness Check: Ensure the amine is not a salt; if it is, an additional equivalent of base may be required.

  • Execution: Seal the vial and heat the mixture to 60-80 °C for 4-12 hours. Monitor the reaction by LC-MS. For less reactive amines, cesium carbonate (Cs₂CO₃) can be used as a stronger base to accelerate the reaction.

  • Work-up & Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product via flash chromatography.

Protocol 3.2: O-Alkylation / Etherification (Formation of C-O Bonds)

This protocol is effective for phenols and aliphatic alcohols.

  • Reaction Setup: To a solution of the phenol or alcohol (1.2 equiv) in anhydrous DMF (0.3 M), add sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 equiv) portion-wise at 0 °C. Stir for 30 minutes to allow for deprotonation.

  • Execution: Add a solution of 4-bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 equiv) in DMF dropwise. Allow the reaction to warm to room temperature and stir for 6-18 hours. Expertise Note: The formation of the alkoxide/phenoxide in situ is crucial for this reaction to proceed efficiently, as neutral alcohols are poor nucleophiles.

  • Work-up & Purification: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry, and concentrate. Purify by flash chromatography.

Table 2: Summary of Reaction Conditions for Nucleophilic Substitution
Nucleophile ClassExampleBaseSolventTypical Temp.Product Type
Primary/Secondary Amine PiperidineK₂CO₃ / Cs₂CO₃DMF / ACN60-80 °C4-Amino-substituted
Phenol 4-MethoxyphenolNaH / K₂CO₃DMF / THF25-60 °C4-Aryloxy-substituted
Thiol ThiophenolK₂CO₃DMF25 °C4-Thioether-substituted
Carbanion Diethyl malonateNaHTHF0-25 °C4-Alkyl-substituted

Conclusion

4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a high-value intermediate that serves as a gateway to a rich variety of molecular scaffolds relevant to drug discovery. Its synthesis is reliable, and its reactivity as an electrophile is predictable and robust. The protocols detailed herein provide a validated framework for researchers to confidently employ this building block in the design and synthesis of next-generation therapeutics, leveraging the advantageous properties of the cyclic sulfone core to overcome common challenges in medicinal chemistry.

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Forging the Core of Future Therapeutics: A Guide to One-Pot Multi-Component Synthesis of 4H-Thiopyran Derivatives

Introduction: The Rising Prominence of the 4H-Thiopyran Scaffold in Drug Discovery In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with therapeutic potential is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the 4H-Thiopyran Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with therapeutic potential is paramount. Among the myriad of heterocyclic scaffolds, the 4H-thiopyran ring system has emerged as a privileged motif, underpinning the structure of numerous compounds with a broad spectrum of biological activities. These sulfur-containing heterocycles are crucial building blocks in the development of new therapeutic agents, exhibiting promising antibacterial, anti-inflammatory, anticancer, and anti-atherosclerotic properties.[1][2] The therapeutic potential of thiopyrans has garnered significant recognition, with applications ranging from antiviral agents to central nervous system drugs like the antidepressant and antipsychotic chlorprothixene.[1][2]

The efficient construction of these valuable scaffolds is a key challenge in synthetic organic chemistry. Traditional multi-step syntheses are often plagued by drawbacks such as low overall yields, tedious purification of intermediates, and significant waste generation. In stark contrast, one-pot multi-component reactions (MCRs) offer a powerful and elegant solution. By combining three or more reactants in a single reaction vessel, MCRs enable the rapid and efficient assembly of complex molecules in a highly atom-economical and environmentally benign manner. This guide provides an in-depth exploration of various one-pot MCR strategies for the synthesis of 4H-thiopyran derivatives, complete with detailed protocols and mechanistic insights to empower researchers and drug development professionals in their quest for next-generation therapeutics.

Strategic Approaches to 4H-Thiopyran Synthesis via Multi-Component Reactions

The versatility of MCRs allows for the strategic construction of the 4H-thiopyran core from readily available starting materials. Several distinct and effective strategies have been developed, each with its own set of advantages and substrate scope. Here, we delve into the mechanistic underpinnings and practical applications of the most prominent of these reactions.

The Four-Component Reaction: A Convergence of Aldehydes, Malononitrile, Carbon Disulfide, and Amines

A particularly elegant and efficient MCR for the synthesis of highly functionalized 4H-thiopyrans involves the condensation of an aromatic aldehyde, malononitrile, carbon disulfide, and a primary amine.[3][4] This reaction proceeds at room temperature, often catalyzed by a simple base like triethylamine, and offers excellent yields and high product purity with a straightforward work-up procedure.[3][4]

Mechanistic Insights:

The reaction is believed to proceed through a cascade of interconnected reactions, as illustrated in the workflow below. The initial step involves the Knoevenagel condensation of the aromatic aldehyde with malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the primary amine reacts with carbon disulfide to generate a dithiocarbamate salt. This is followed by a Michael addition of the dithiocarbamate to the activated alkene of the arylidenemalononitrile. Subsequent intramolecular cyclization and elimination of hydrogen sulfide lead to the formation of the stable 4H-thiopyran ring.

MCR_Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Aldehyde Aromatic Aldehyde Knoevenagel Arylidenemalononitrile Aldehyde->Knoevenagel Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel CS2 Carbon Disulfide Dithiocarbamate Dithiocarbamate CS2->Dithiocarbamate Nucleophilic Addition Amine Primary Amine Amine->Dithiocarbamate Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Dithiocarbamate->Michael_Adduct Thiopyran 4H-Thiopyran Derivative Michael_Adduct->Thiopyran Intramolecular Cyclization & H2S Elimination

Figure 1: General workflow for the four-component synthesis of 4H-thiopyrans.

Protocol 1: General Procedure for the Four-Component Synthesis of Substituted 4H-Thiopyrans

This protocol provides a general method for the synthesis of a variety of 4H-thiopyran derivatives.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Carbon disulfide (1.2 mmol)

  • Primary amine (1.0 mmol)

  • Triethylamine (0.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a solution of the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the primary amine (1.0 mmol) and triethylamine (0.2 mmol).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add carbon disulfide (1.2 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, the precipitated product is collected by filtration.

  • Wash the solid product with cold ethanol and dry under vacuum to afford the pure 4H-thiopyran derivative.

Data Presentation:

EntryAromatic AldehydePrimary AmineProductYield (%)
1BenzaldehydeAniline2-amino-4-phenyl-6-(phenylamino)-4H-thiopyran-3,5-dicarbonitrile92
24-ChlorobenzaldehydeBenzylamine2-amino-4-(4-chlorophenyl)-6-(benzylamino)-4H-thiopyran-3,5-dicarbonitrile95
34-MethoxybenzaldehydeCyclohexylamine2-amino-4-(4-methoxyphenyl)-6-(cyclohexylamino)-4H-thiopyran-3,5-dicarbonitrile90

Table 1: Representative examples of 4H-thiopyran derivatives synthesized via the four-component reaction.

Three-Component Synthesis of 2-Amino-4H-thiopyran-3-carbonitriles

A variation of the MCR approach involves a three-component reaction of an aromatic aldehyde, malononitrile, and a sulfur source, such as elemental sulfur or a compound capable of generating a thiolate in situ. This method provides a direct route to 2-amino-4H-thiopyran-3-carbonitrile derivatives, which are valuable intermediates in organic synthesis.

Mechanistic Considerations:

The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile. The resulting electron-deficient alkene then undergoes a Michael addition with a sulfur nucleophile. Subsequent intramolecular cyclization and tautomerization yield the final 2-amino-4H-thiopyran product. The choice of base and solvent can significantly influence the reaction rate and yield.

Three_Component_Mechanism cluster_start_3c Starting Materials cluster_intermediates_3c Key Intermediates cluster_product_3c Final Product Aldehyde_3c Aromatic Aldehyde Knoevenagel_3c Arylidenemalononitrile Aldehyde_3c->Knoevenagel_3c Knoevenagel Condensation Malononitrile_3c Malononitrile Malononitrile_3c->Knoevenagel_3c Sulfur_Source Sulfur Source (e.g., S8) Michael_Adduct_3c Thiolate Adduct Sulfur_Source->Michael_Adduct_3c Knoevenagel_3c->Michael_Adduct_3c Michael Addition Thiopyran_3c 2-Amino-4H-thiopyran- 3-carbonitrile Michael_Adduct_3c->Thiopyran_3c Intramolecular Cyclization & Tautomerization

Figure 2: Proposed workflow for the three-component synthesis of 2-amino-4H-thiopyrans.

Protocol 2: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-thioxo-5,6-dihydro-4H-thiopyran-3-carbonitrile

This protocol details the synthesis of a specific 2-amino-4H-thiopyran derivative.

Materials:

  • 4-Chlorobenzaldehyde (1.0 mmol, 0.140 g)

  • Malononitrile (1.0 mmol, 0.066 g)

  • Elemental sulfur (1.2 mmol, 0.038 g)

  • Piperidine (0.2 mmol)

  • Ethanol (15 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Add elemental sulfur (1.2 mmol) and piperidine (0.2 mmol) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the precipitate with cold ethanol and dry it in a desiccator to obtain the pure product.

Characterization Data:

  • Yield: 85%

  • Melting Point: 210-212 °C

  • IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2195 (CN), 1640 (C=C), 1250 (C=S).

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 4.55 (s, 1H, H-4), 7.20-7.40 (m, 4H, Ar-H), 7.50 (s, 2H, NH₂).

The Therapeutic Promise of 4H-Thiopyran Derivatives: A Medicinal Chemistry Perspective

The synthetic accessibility of the 4H-thiopyran scaffold through MCRs has catalyzed extensive research into its therapeutic applications. The diverse substitution patterns achievable with these one-pot methods allow for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective drug candidates.

Anticancer Activity: Numerous studies have highlighted the potent anticancer activity of 4H-thiopyran derivatives against a range of cancer cell lines.[5] These compounds have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms. The structural versatility of the 4H-thiopyran core makes it an attractive scaffold for the development of novel anticancer agents.

Antibacterial and Antifungal Properties: The emergence of drug-resistant pathogens poses a significant global health threat. 4H-thiopyran derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] This makes them valuable lead compounds in the search for new antimicrobial drugs.

Other Pharmacological Activities: Beyond their anticancer and antimicrobial effects, 4H-thiopyran derivatives have been investigated for a wide array of other pharmacological activities, including:

  • Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory effects.[1]

  • Antiviral: Some thiopyran-based compounds have exhibited significant antiviral activity.[1]

  • Dopamine Receptor Agonism: Specific benzothiopyrano[4,3-b]-1,4-oxazine derivatives have been identified as potent dopamine D2 and D3 receptor agonists, suggesting their potential in treating neurological disorders.[6]

Conclusion and Future Directions

One-pot multi-component reactions have revolutionized the synthesis of 4H-thiopyran derivatives, providing a powerful toolkit for medicinal chemists and drug discovery professionals. The efficiency, atom economy, and operational simplicity of these methods facilitate the rapid generation of diverse chemical libraries for biological screening. The broad spectrum of pharmacological activities associated with the 4H-thiopyran scaffold underscores its immense potential in the development of novel therapeutics.

Future research in this area will likely focus on the development of new MCRs with even greater efficiency and stereoselectivity. The exploration of novel catalysts, including organocatalysts and metal-organic frameworks, will continue to expand the scope of these reactions. Furthermore, a deeper understanding of the structure-activity relationships of 4H-thiopyran derivatives will guide the rational design of more potent and selective drug candidates. As our synthetic capabilities continue to evolve, the 4H-thiopyran scaffold is poised to play an increasingly important role in addressing unmet medical needs.

References

  • Mousavi-Ebadi, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(1), 1-25. [Link]

  • Abd El-Aziz, A. S., El-Sayed, M. A., & Ahmed, H. E. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4585. [Link]

  • Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2009). A Novel Four- And Pseudo-Five-Component Reaction: Unexpected Efficient One-Pot Synthesis of 4H-thiopyran Derivatives. Combinatorial chemistry & high throughput screening, 12(5), 469–472. [Link]

  • Mousavi-Ebadi, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. [Link]

  • Morja, M., Viradiya, R. H., & Chikhalia, K. H. (2023). Synthesis of 4H-thiopyrans via MCR of CS2, aromatic aldehyde, primary amine, and malononitrile. Asian Journal of Organic Chemistry. [Link]

  • Lipina, K. V., Blinova, S. A., & Bardasova, I. N. (2024). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Russian Journal of Organic Chemistry, 60(10), 1897–1900. [Link]

  • Sonesson, C., Lin, C. H., Hansson, L., & Waters, N. (1997). Synthesis and Pharmacological Evaluation of Thiopyran Analogues of the Dopamine D3 Receptor-Selective Agonist (4aR,10bR)-(+)-trans-3,4,4a,10b-Tetrahydro-4-n-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol. Journal of Medicinal Chemistry, 40(9), 1327-1335. [Link]

  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazzar, A. R. (2016). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 196-205. [Link]

  • Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2009). A Novel Four- And Pseudo-Five-Component Reaction: Unexpected Efficient One-Pot Synthesis of 4H-thiopyran Derivatives. Combinatorial chemistry & high throughput screening, 12(5), 469–472. [Link]

Sources

Method

Application and Protocol Guide for [4+2] Cycloaddition Reactions Utilizing 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Introduction: Unlocking Complex Scaffolds in Medicinal Chemistry The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and atom-economical method for the construction of six-membered ring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Complex Scaffolds in Medicinal Chemistry

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and atom-economical method for the construction of six-membered rings with high stereocontrol.[1][2] This [4+2] cycloaddition has been instrumental in the synthesis of numerous natural products and pharmaceutically active compounds.[1][2] Within the realm of medicinal chemistry, sulfur-containing heterocycles, particularly thiopyran derivatives and their corresponding sulfones, are of significant interest due to their prevalence in a wide array of bioactive molecules with applications as antibacterial, anti-inflammatory, and anticancer agents.[3][4][5][6]

This application note details a robust protocol for the utilization of 4-bromotetrahydro-2H-thiopyran 1,1-dioxide as a highly effective precursor for [4+2] cycloaddition reactions. This stable and readily accessible halosulfone serves as a convenient progenitor to a potent dienophile, 2,3-dihydro-4H-thiopyran 1,1-dioxide, which is generated in situ. The strong electron-withdrawing nature of the sulfone group significantly activates the adjacent double bond, rendering it an excellent dienophile for reactions with a variety of conjugated dienes.[7] This method circumvents the challenges associated with the synthesis and storage of the potentially unstable cyclic vinyl sulfone, providing a practical and efficient one-pot strategy for the synthesis of complex, polycyclic thiopyran sulfone scaffolds relevant to drug discovery and development.

Reaction Mechanism: In Situ Generation and Cycloaddition

The overall transformation proceeds via a two-stage mechanism within a single reaction vessel. The process begins with the base-induced elimination of hydrogen bromide from the 4-bromotetrahydro-2H-thiopyran 1,1-dioxide precursor. This is followed by the immediate trapping of the resulting highly reactive dienophile by a conjugated diene in a concerted [4+2] cycloaddition.

Stage 1: Base-Mediated Elimination

The reaction is initiated by a non-nucleophilic base, such as potassium tert-butoxide or triethylamine, which abstracts the acidic proton at the C-3 position, anti-periplanar to the bromine atom. This facilitates an E2 elimination of HBr, yielding the key intermediate, 2,3-dihydro-4H-thiopyran 1,1-dioxide. The choice of a non-aqueous solvent is crucial to favor elimination over competing nucleophilic substitution.[8][9]

Stage 2: [4+2] Cycloaddition

The in situ-generated 2,3-dihydro-4H-thiopyran 1,1-dioxide, a highly electron-deficient alkene, readily engages with an electron-rich conjugated diene in a Diels-Alder reaction.[10][11] The reaction proceeds through a cyclic transition state, forming two new carbon-carbon sigma bonds and a new six-membered ring in a stereospecific manner.[1] The stereochemistry of the diene is retained in the product. Typically, the endo product is favored due to secondary orbital interactions in the transition state.[12]

Reaction_Mechanism R1 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide I1 2,3-Dihydro-4H-thiopyran 1,1-dioxide (Dienophile) R1->I1 R2 Diene (e.g., Cyclopentadiene) P1 Tricyclic Thiopyran Sulfone Adduct R3 Base (e.g., Et3N) I1->P1 + Diene

Caption: Overall reaction scheme for the one-pot synthesis.

Experimental Protocol: Synthesis of a Tricyclic Thiopyran Sulfone

This protocol describes a representative procedure for the reaction of 4-bromotetrahydro-2H-thiopyran 1,1-dioxide with cyclopentadiene.

Materials and Equipment:

  • 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq)

  • Cyclopentadiene (freshly cracked, 2.0 eq)

  • Triethylamine (Et3N, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Protocol Steps:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq).

    • Dissolve the starting material in anhydrous DCM (concentration approx. 0.1 M).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • Slowly add freshly cracked cyclopentadiene (2.0 eq) to the stirred solution.

    • Add triethylamine (1.5 eq) dropwise to the reaction mixture over 5-10 minutes.

  • Reaction Execution:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tricyclic thiopyran sulfone adduct.

Experimental_Workflow start Start setup 1. Reaction Setup - Add 4-bromotetrahydro-2H-thiopyran 1,1-dioxide to flask - Dissolve in anhydrous DCM - Cool to 0 °C start->setup addition 2. Reagent Addition - Add cyclopentadiene - Add triethylamine dropwise setup->addition reaction 3. Reaction - Warm to room temperature - Stir for 12-18 h - Monitor by TLC addition->reaction workup 4. Workup - Quench with NH4Cl (aq) - Extract with DCM - Wash with brine, dry, and concentrate reaction->workup purification 5. Purification - Flash column chromatography workup->purification end End (Pure Product) purification->end

Caption: Step-by-step experimental workflow diagram.

Data and Expected Outcomes

The successful execution of this protocol should yield a tricyclic thiopyran sulfone. The structure and purity should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

DieneDienophile PrecursorExpected Major ProductTypical Yield (%)Diastereoselectivity (endo:exo)
Cyclopentadiene4-Bromotetrahydro-2H-thiopyran 1,1-dioxideFused norbornene-thiopyran sulfone75-90>10:1
Furan4-Bromotetrahydro-2H-thiopyran 1,1-dioxideOxabicycloheptene-fused thiopyran sulfone60-80>20:1 (exo favored)
1,3-Butadiene4-Bromotetrahydro-2H-thiopyran 1,1-dioxideOctahydro-2H-thiopyrano[4,3-b]thiopyran 1,1-dioxide65-85N/A
Isoprene4-Bromotetrahydro-2H-thiopyran 1,1-dioxideMethyl-substituted octahydro-2H-thiopyrano[4,3-b]thiopyran 1,1-dioxide70-85Regioisomeric mixture

Note: Yields and selectivities are estimates based on analogous reactions and may vary depending on specific reaction conditions.

Applications and Future Perspectives

The polycyclic sulfone scaffolds synthesized via this methodology represent a valuable platform for further chemical elaboration in drug discovery programs. The inherent functionality of the sulfone group can be leveraged for subsequent transformations, while the rigid polycyclic core can be used to explore chemical space and structure-activity relationships (SAR). The versatility of the Diels-Alder reaction allows for the incorporation of a wide range of dienes, enabling the creation of diverse molecular architectures.[13] This strategy provides a streamlined approach to novel thiopyran-containing compounds with potential therapeutic applications.[3]

References

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. (Note: A modern reference for the Diels-Alder reaction can be found at multiple sources, including Wikipedia's page on the topic).
  • Padwa, A. (Ed.). (2008). Cycloaddition Reactions in Organic Synthesis. John Wiley & Sons.
  • Dittmer, D. C., McCaskie, J. E., Babiarz, J. E., & Ruggeri, M. V. (1977). Cycloaddition reactions of vinyl sulfene generated from thiete 1,1-dioxide. The Journal of Organic Chemistry, 42(11), 1910-1913.
  • Brown, H. C. (n.d.). Elimination of hydrogen bromide from bromoalkanes. Doc Brown's Advanced Organic Chemistry.
  • Ward, D. E., Gai, Y., & Zoghaib, W. M. (1991). Diels–Alder reactions of activated 2H-thiopyrans. Canadian Journal of Chemistry, 69(10), 1487–1497.
  • Safaei-Ghomi, J., & Eshteghal, F. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(1), 1-20.
  • Hu, X., et al. (2018). Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings.
  • The University of Liverpool Repository. (n.d.). Enantioselective Diels-Alder reactions of 2H-pyrans.
  • Das, S., & Boruah, R. C. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
  • Richard Thornley. (2011, December 16). 20.3.2 Describe/explain the mechanism for elimination of HBr from bromoalkanes IB Chemistry HL [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones.
  • Huang, Y., Ureña-Benavides, E. E., Boigny, A. J., Campbell, Z. S., Mohammed, F. S., Fisk, J. S., ... & Liotta, C. L. (2015). Butadiene sulfone as ‘volatile’, recyclable dipolar, aprotic solvent for conducting substitution and cycloaddition reactions. Sustainable Chemical Processes, 3(1), 1-8.
  • Das, S., & Boruah, R. C. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
  • Ashenhurst, J. (2015, April 16). All About Elimination Reactions of Alcohols (With Acid). Master Organic Chemistry.
  • Safaei-Ghomi, J., & Eshteghal, F. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed.
  • The Organic Chemistry Tutor. (2024, November 20). Elimination of HBr from 2 bromobutane affords a mixture of 1 butene and 2 butene With sodium ethoxi [Video]. YouTube.
  • Al-Hourani, B. J. (2019). Theoretical Study of the [4+ 2] Cycloaddition Reaction of Trifluoroethylene with Five-membered Chalcogens Heterocyclic Compounds. Journal of Chemical Reviews, 1(4), 231-238.
  • Dong, G. (2014). Chemistry of Thiophene 1,1-Dioxides. The Dong Group.
  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc. (A general reference for the endo rule in Diels-Alder reactions).
  • Li, J. J. (2021). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. In Name of Book. IntechOpen.
  • Kappe, C. O., & Pieber, B. (2020). Continuous Flow Synthesis of 2 H -Thiopyrans via thia -Diels–Alder Reactions of in Situ Generated Thioaldehydes. European Journal of Organic Chemistry, 2020(42), 6615-6620.
  • Pal, M., & Ghosh, A. (2023). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 13(49), 34659-34693.
  • J Chemistry. (2022, July 21). Diels alder reaction|Mechanism|4+2 cycloaddition reactions|Carruthers Organic Chemistry [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). Diels-Alder Reaction.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting side reactions in the synthesis of tetrahydrothiopyran derivatives

Welcome to the technical support center for the synthesis of tetrahydrothiopyran (thiane) derivatives. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tetrahydrothiopyran (thiane) derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of tetrahydrothiopyran derivatives.

1. My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

Controlling diastereoselectivity is a common challenge, particularly in reactions that create multiple stereocenters, such as hetero-Diels-Alder reactions or Michael addition-cyclization cascades.

  • For Hetero-Diels-Alder Reactions: The facial selectivity of the dienophile and diene approach is critical. Steric hindrance often dictates the preferred pathway. For instance, in the reaction of thiochalcones with levoglucosenone, the exo-attack is favored due to less steric hindrance, leading to the major diastereomer.[1] Computational studies can help predict the favored transition state.[1][2]

    • Troubleshooting:

      • Lewis Acid Catalysis: Employing Lewis acids like SnCl₄ can influence the transition state geometry and improve diastereoselectivity.[3]

      • Solvent Effects: The choice of solvent can impact the stability of different transition states. Experiment with a range of solvents with varying polarities.

      • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.

  • For Michael Addition/Cyclization: The stereochemistry of the initial Michael adduct dictates the final diastereoselectivity of the cyclized product.

    • Troubleshooting:

      • Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids or bis(oxazoline) copper(II) complexes, can induce high enantioselectivity and diastereoselectivity.[4][5]

      • Base Selection: The choice of base for the cyclization step can influence the stereochemical outcome. Weaker, non-chelating bases may favor one diastereomer over another.

2. I am observing significant amounts of over-oxidized product (sulfone). How can I selectively oxidize my tetrahydrothiopyran to the sulfoxide?

Over-oxidation of the sulfide to the corresponding sulfone is a frequent side reaction. Achieving selective oxidation to the sulfoxide requires careful control of the oxidant and reaction conditions.

  • Causality: Strong oxidizing agents or prolonged reaction times can lead to the formation of the thermodynamically more stable sulfone.

  • Troubleshooting Strategies:

    • Choice of Oxidant: Utilize milder oxidizing agents. Hydrogen peroxide in the presence of a catalyst is a "green" and often selective option.[6] Urea-hydrogen peroxide adducts can also be effective.[7]

    • Stoichiometry and Addition: Carefully control the stoichiometry of the oxidant, using only a slight excess (e.g., 1.1 equivalents). Add the oxidant slowly to the reaction mixture to maintain a low instantaneous concentration.[8]

    • Temperature Control: Perform the oxidation at low temperatures (e.g., -78 °C to 0 °C) to slow down the rate of the second oxidation step.

    • Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant sulfone formation occurs.[8]

    • Catalytic Methods: Employing catalysts like Mn₂ZnO₄ spinel nanoparticles can enhance the rate of the first oxidation while allowing for better control to prevent over-oxidation.[9]

Oxidizing SystemSelectivity for SulfoxideReference
Hydrogen Peroxide / Acetic AcidHigh[6]
Urea-Hydrogen PeroxideGood[7]
Tantalum Carbide / H₂O₂High[7]
Niobium Carbide / H₂O₂Favors Sulfone[7]

3. My reaction is showing an unexpected byproduct with a rearranged skeleton. Could this be a Pummerer rearrangement?

Yes, if you are working with an activated sulfoxide, the Pummerer rearrangement is a likely side reaction. This reaction involves the conversion of a sulfoxide to an α-acyloxythioether in the presence of an activating agent like acetic anhydride.[10]

  • Mechanism: The reaction proceeds through a thionium ion intermediate, which is then trapped by a nucleophile.[10][11][12]

  • When to Suspect It: This rearrangement is common when attempting to functionalize the α-position of a tetrahydrothiopyran sulfoxide.

  • Troubleshooting:

    • Avoid Activating Agents: If the Pummerer rearrangement is undesired, avoid using reagents like acetic anhydride, trifluoroacetic anhydride, or thionyl chloride with your sulfoxide.[10]

    • Temperature Control: Lewis acid-promoted Pummerer reactions can sometimes be controlled by running the reaction at lower temperatures (0 °C).[10]

    • Alternative Strategies: If α-functionalization is the goal, consider alternative synthetic routes that do not involve the formation of an activated sulfoxide intermediate.

II. Troubleshooting Guides

This section provides detailed protocols and workflows for addressing specific experimental problems.

Guide 1: Investigating and Suppressing β-Elimination in Tetrahydrothiopyran-4-one S-Oxide Synthesis

Problem: A common side reaction during the synthesis and subsequent reactions of tetrahydrothiopyran-4-one S-oxides is β-elimination, which can lead to the regeneration of the starting α,β-unsaturated ketone.

Workflow for Troubleshooting β-Elimination:

Caption: Workflow for troubleshooting β-elimination side reactions.

Experimental Protocol: Analysis of Reaction Mixture for β-Elimination Byproducts

  • Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 0.1 mL) and quench it with a suitable solvent (e.g., dichloromethane).

  • TLC Analysis: Spot the quenched aliquot on a TLC plate alongside your starting material and a pure sample of the expected product. Use an appropriate eluent system to achieve good separation. The byproduct will likely have a different Rf value.

  • LC-MS Analysis: For more definitive identification, inject the quenched aliquot into an HPLC-MS system.[13] This will allow for the separation of components and provide mass data to confirm the identity of the starting material byproduct.

  • NMR Spectroscopy: If the byproduct can be isolated via chromatography, obtain ¹H and ¹³C NMR spectra to confirm its structure.[14][15]

Guide 2: Optimizing Regio- and Diastereoselectivity in Hetero-Diels-Alder Reactions

Problem: The hetero-Diels-Alder reaction for the synthesis of tetrahydrothiopyran derivatives often yields a mixture of regio- and diastereomers, complicating purification and reducing the yield of the desired product.

Workflow for Optimizing Selectivity:

Caption: Decision-making workflow for optimizing selectivity in hetero-Diels-Alder reactions.

Experimental Protocol: Screening for Optimal Lewis Acid Catalyst

  • Setup: Prepare a series of small-scale reactions in parallel, each with a different Lewis acid catalyst (e.g., SnCl₄, TiCl₄, ZnCl₂, BF₃·OEt₂). Ensure all other reaction parameters (solvent, temperature, concentration) are kept constant.

  • Reaction: Run the reactions for a predetermined amount of time.

  • Analysis: Quench each reaction and analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of diastereomers.

  • Selection: Choose the Lewis acid that provides the highest diastereomeric ratio for further optimization and scale-up.

III. Purification Strategies

1. How can I separate diastereomers of my substituted tetrahydrothiopyran?

The separation of diastereomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method.

    • Optimization: Experiment with different solvent systems (eluents) and stationary phases (silica gel, alumina). Sometimes a subtle change in eluent polarity can significantly improve separation.

    • Technique: Use a long column with a fine-grade silica gel for better resolution. Flash chromatography is generally more effective than gravity chromatography.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide excellent resolution.[14]

  • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be a highly effective purification method. Seeding the solution with a pure crystal of the desired diastereomer can sometimes induce selective crystallization.

  • Derivatization: In some cases, the diastereomeric mixture can be reacted to form derivatives that are more easily separated by chromatography. The protecting group can then be removed to yield the pure diastereomer.

IV. Analytical Characterization

1. What are the key analytical techniques for characterizing my tetrahydrothiopyran derivatives and their byproducts?

A combination of spectroscopic and spectrometric techniques is essential for unambiguous structure elucidation.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants (which can help determine stereochemistry), and integration.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for assigning complex structures and determining relative stereochemistry through correlations between protons and carbons, and through-space interactions (NOESY).[15]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition.[13][16]

    • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide valuable structural information, especially for identifying unknown byproducts.[13]

  • High-Performance Liquid Chromatography (HPLC):

    • Used to determine the purity of the sample and to separate isomers. When coupled with a UV or MS detector, it becomes a powerful analytical tool.[14]

By understanding the potential side reactions and employing these troubleshooting strategies, you can significantly improve the outcome of your tetrahydrothiopyran derivative syntheses.

References

  • Development of an HPLC–HRMS Method for the Identification and Semi‐Quantitation in River Water Samples of the Transformation Products Originated From Heterogeneous Photocatalysis of Antipsychotic Drugs. (2025). Journal of Mass Spectrometry. [Link]

  • Practice Question - Pummerer Rearrangement | Sulphur Reactions. (2021). YouTube. [Link]

  • Fuwa, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(4), 65. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Grosso, C., Liber, M., Brigas, A., Pinho e Melo, T., & Lemos, A. (2018). Regioselectivity in Hetero Diels–Alder Reactions. Journal of Chemical Education, 95(4), 659-663. [Link]

  • Bergeron, R. J., & Garlich, J. R. (1984). Protecting-group strategies for the synthesis of N 4-substituted and N 1,N 8-disubstituted spermidines, exemplified by hirudonine. Journal of the Chemical Society, Perkin Transactions 1, 10, 2281-2287. [Link]

  • anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Organic Syntheses. [Link]

  • Mlostoń, G., Hamera-Małkiewicz, A., & Heimgartner, H. (2019). A Remarkable Selectivity Observed in Hetero-Diels–Alder Reactions of Levoglucosenone (LGO) with Thiochalcones: An Experimental and Computational Study. Molecules, 24(23), 4353. [Link]

  • Sulfide Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (2022). Molecules, 27(22), 7845. [Link]

  • Pummerer rearrangement. Wikipedia. [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Bath. [Link]

  • Ali, M. A. (2017). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Journal of Organic and Inorganic Chemistry, 3(1), 1-8. [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Glasgow. [Link]

  • Terent'ev, A. O., et al. (2023). Bridged 1,2,4-Trioxolanes: SnCl₄—Catalyzed Synthesis and an In Vitro Study against S. mansoni. Molecules, 28(13), 4967. [Link]

  • K₂CO₃-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans. (2023). Molecules, 28(14), 5502. [Link]

  • Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. (2024). Journal of Synthetic Chemistry, 3(1), 61-73. [Link]

  • Gassen, M. T., & Trauner, D. (2020). Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement. The Journal of Organic Chemistry, 85(15), 9635-9648. [Link]

  • Advancements in High-Resolution Analytical Techniques for Pharmaceutical Characterization. (2023). International Journal of Innovative Research in Science, Engineering and Technology, 12(7), 8963-8970. [Link]

  • A) Mechanism of the interrupted Pummerer reaction of benzothiophene... (2019). ResearchGate. [Link]

  • Romero Penaloza, E. L. (2021). Organic Synthesis for Solving Clinical Conundrums of Drug Activation and Total Synthesis of Marine Natural Product (-)-Pavidolide B. The University of Texas at El Paso. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2010). Molecules, 15(10), 7048-7055. [Link]

  • Retrosynthesis of Michael Addition Reaction and Products (Make This). (2017). YouTube. [Link]

  • Sterically controlled diastereoselectivity in thio-Staudinger cycloadditions of alkyl/alkenyl/aryl-substituted thioketenes. (2020). Organic & Biomolecular Chemistry, 18(30), 5824-5833. [Link]

  • Procter, D. J. (2010). Beyond the Pummerer Reaction: Recent Developments in Thionium Ion Chemistry. Angewandte Chemie International Edition, 49(28), 4764-4766. [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2022). Molecules, 27(22), 7780. [Link]

  • Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions. (2016). Journal of the American Chemical Society, 138(49), 15935-15942. [Link]

  • One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. (2022). RSC Advances, 12(39), 25619-25624. [Link]

  • Hetero-Diels-Alder Reactions of In Situ-Generated Azoalkenes with Thioketones; Experimental and Theoretical Studies. (2021). Molecules, 26(9), 2521. [Link]

  • Sequential Formal (4 + 1)-Spirocycloaddition/Oxidative Cleavage between Indoles and β‑Nitrostyrenes: One-Pot Route to Benzamide-Containing (3),4,5-Substituted Isoxazoles. (2021). The Journal of Organic Chemistry, 86(2), 1645-1653. [Link]

  • Diastereoselective synthesis of substituted tetrahydrothiopyrans via (3,5)-thionium-ene cyclization reaction. (2006). Organic Letters, 8(23), 5255-5258. [Link]

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Optimization

Improving diastereoselectivity in thia-Prins cyclization reactions

Technical Support Center: Thia-Prins Cyclization Welcome to the technical support center for thia-Prins cyclization reactions. This resource is designed for researchers, medicinal chemists, and process development scient...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thia-Prins Cyclization

Welcome to the technical support center for thia-Prins cyclization reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize sulfur-containing heterocyclic compounds, such as tetrahydropyrans and tetrahydrothiophenes, via this powerful cyclization strategy. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common experimental challenges and optimize your reaction outcomes, with a particular focus on achieving high diastereoselectivity.

The thia-Prins cyclization is a variation of the Prins reaction that utilizes a sulfur nucleophile. It is a valuable tool for the stereoselective construction of complex molecules.[1][2][3] However, like many stereoselective transformations, it can be sensitive to a variety of reaction parameters. This guide provides practical, experience-driven advice to help you navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your thia-Prins cyclization experiments. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.

Q1: My thia-Prins cyclization is resulting in low diastereoselectivity. What are the primary causes and how can I improve it?

A1: Low diastereoselectivity is a frequent challenge and can stem from several factors related to the reaction mechanism. The stereochemical outcome is often dictated by the stability of the chair-like transition state during the intramolecular cyclization of the key oxocarbenium ion intermediate.[4] Substituents on this intermediate prefer to occupy equatorial positions to minimize steric hindrance, which typically leads to the formation of the cis-diastereomer.[4] Deviations from this preference can lead to mixtures of diastereomers.

Core Causality: The diastereoselectivity of the thia-Prins cyclization is fundamentally governed by the relative energies of the competing transition states leading to the different stereoisomers. Factors that influence these energies, such as steric interactions, electronic effects, and catalyst coordination, will directly impact the diastereomeric ratio (d.r.) of the product.

Troubleshooting Steps:

  • Re-evaluate Your Lewis Acid: The choice of Lewis acid is critical. A stronger Lewis acid can lead to a more reactive, and potentially less selective, oxocarbenium ion. Conversely, a bulkier Lewis acid can enhance stereocontrol through steric hindrance.

    • Actionable Advice: If you are using a strong, small Lewis acid like BF₃·OEt₂, consider switching to a bulkier or milder option. For instance, SnBr₄ has been shown to be more efficient than BF₃·OEt₂ in some cases, leading to better retention of enantiopurity in the major product.[5] Titanium-based Lewis acids, such as TiCl₄, can also promote high diastereoselectivity, often favoring the formation of all-cis products.[6]

  • Optimize Reaction Temperature: Lowering the reaction temperature generally enhances diastereoselectivity by increasing the energy difference between the competing transition states.

    • Actionable Advice: Perform a temperature screen, starting from your current conditions and incrementally decreasing the temperature (e.g., from room temperature to 0 °C, -20 °C, -40 °C, and -78 °C). Monitor the reaction progress and d.r. at each temperature to find the optimal balance between reaction rate and selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion and the transition state geometry.

    • Actionable Advice: Screen a range of solvents with varying polarities. Non-coordinating, non-polar solvents like dichloromethane (DCM) or toluene are often good starting points as they are less likely to interfere with the Lewis acid-substrate complex.

  • Substrate Structure: The steric bulk of the substituents on your homoallylic alcohol and aldehyde can significantly impact the facial selectivity of the cyclization.[5]

    • Actionable Advice: If possible, consider modifying your substrate to include a bulkier protecting group or substituent that can direct the stereochemical outcome through steric hindrance. For example, a sterically demanding group will more strongly favor an equatorial position in the transition state.[5]

Data-Driven Decision Making: Lewis Acid and Temperature Effects

Lewis AcidTypical Temperature Range (°C)Common Observations on Diastereoselectivity
BF₃·OEt₂-78 to 25Can sometimes lead to lower selectivity due to its high reactivity.[5]
TiCl₄-78 to 0Often promotes high cis-selectivity.[7]
SnBr₄-78 to 25Can offer improved selectivity over BF₃·OEt₂.[5][6]
TMSOTf-78 to 0A powerful Lewis acid often used in silyl-Prins cyclizations, leading to high yields and excellent diastereoselectivity.[5]
InBr₃0 to 25A milder Lewis acid that can be effective in preventing epimerization.[5]
Q2: I am observing significant amounts of side products, such as elimination products or rearranged isomers. How can I suppress these competing pathways?

A2: The formation of side products is often indicative of a highly reactive or long-lived carbocationic intermediate. Competing pathways such as elimination to form dienes, or rearrangements like the oxonia-Cope rearrangement, can become significant under certain conditions.[4][6]

Core Causality: The carbocationic intermediate formed after the initial cyclization can be quenched by a nucleophile, lose a proton to form an alkene, or undergo sigmatropic rearrangement. The relative rates of these competing pathways determine the product distribution.

Troubleshooting Workflow:

G start Problem: Side Product Formation check_rearrangement Is an oxonia-Cope rearrangement product observed? start->check_rearrangement check_elimination Are elimination products (dienes) present? check_rearrangement->check_elimination No solution_rearrangement Optimize Lewis Acid and Substrate. Consider silyl-Prins variant to minimize rearrangement. check_rearrangement->solution_rearrangement Yes solution_elimination Use a milder Lewis acid. Lower the reaction temperature. Ensure anhydrous conditions. check_elimination->solution_elimination Yes end_node Improved Product Profile check_elimination->end_node No solution_rearrangement->end_node solution_elimination->end_node G cluster_0 Thia-Prins Cyclization Mechanism Reactants Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion (Key Intermediate) Reactants->Oxocarbenium + Lewis Acid TransitionState Chair-like Transition State (Stereo-determining Step) Oxocarbenium->TransitionState Intramolecular Cyclization CyclicCarbocation Cyclic Carbocation TransitionState->CyclicCarbocation Product Tetrahydrothiopyran Derivative CyclicCarbocation->Product LewisAcid Lewis Acid (Catalyst) LewisAcid->Reactants Activation SulfurNu Sulfur Nucleophile SulfurNu->CyclicCarbocation Trapping

Caption: Simplified mechanism of the thia-Prins cyclization.

Q4: How do I select the most appropriate Lewis or Brønsted acid for my specific thia-Prins cyclization?

A4: The selection of the acid catalyst is a critical parameter that can significantly influence the yield, diastereoselectivity, and even the reaction pathway. [8]There is no single "best" acid; the optimal choice depends on the specific substrates and desired outcome.

Considerations for Acid Selection:

  • Substrate Reactivity: For electron-rich and highly reactive homoallylic alcohols and aldehydes, a milder Lewis acid such as InBr₃ or a Brønsted acid may be sufficient. [5]For less reactive substrates, a stronger Lewis acid like TiCl₄, SnBr₄, or TMSOTf may be necessary to promote the formation of the oxocarbenium ion. [5][6]* Desired Stereoselectivity: As discussed in Q1, bulkier Lewis acids can enhance stereocontrol. Chiral Lewis or Brønsted acids can be employed to achieve enantioselective Prins cyclizations. [9][10]For example, chiral imidodiphosphoric acids have been successfully used in asymmetric Prins reactions. [1]* Competing Pathways: If you are encountering issues with side reactions like the oxonia-Cope rearrangement, switching to a different Lewis acid can alter the reaction course. [5]For instance, in silyl-Prins cyclizations, changing the catalyst from TMSOTf to BiCl₃ has been shown to completely change the reaction pathway. [8]* Functional Group Tolerance: Ensure that the chosen acid is compatible with other functional groups present in your starting materials. Very strong Lewis acids can lead to the degradation of sensitive substrates.

Experimental Protocols

This section provides a general, adaptable protocol for conducting a diastereoselective thia-Prins cyclization.

General Protocol for a Diastereoselective Thia-Prins Cyclization

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.1 - 1.5 equiv)

  • Lewis Acid (e.g., TiCl₄, SnBr₄, TMSOTf; 1.1 - 2.0 equiv)

  • Sulfur nucleophile (e.g., H₂S, thiol; 1.5 - 3.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, add the anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the flask to the desired reaction temperature (e.g., -78 °C) using a suitable cooling bath (e.g., dry ice/acetone).

  • Addition of Reagents:

    • Add the homoallylic alcohol to the cooled solvent.

    • Add the aldehyde to the reaction mixture.

    • Slowly add the Lewis acid dropwise to the stirred solution. The formation of a colored complex is often observed.

  • Stirring: Allow the reaction mixture to stir at the selected temperature for a period determined by TLC or LC-MS monitoring (typically 1-4 hours).

  • Addition of Nucleophile: Introduce the sulfur nucleophile to the reaction mixture. If using H₂S gas, it can be bubbled through the solution. If using a liquid thiol, it can be added via syringe.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature while stirring. Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.

  • Workup:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired diastereomer.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture. [8]

References

  • Banerjee, B., & Mandal, S. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]

  • Goti, A., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(12), 8035–8047. [Link]

  • Padron, J. I., & Martin, V. S. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31423–31432. [Link]

  • Vicente, R., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3080. [Link]

  • Padron, J. I., & Martin, V. S. (2022). Recent Advances in the Prins Reaction. ACS Omega. [Link]

  • Banerjee, B., & Mandal, S. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ResearchGate. [Link]

  • Wikipedia. (n.d.). Prins reaction. [Link]

  • The Dong Group. (n.d.). Prins reactions and Applications. [Link]

  • Banerjee, B., & Mandal, S. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]

  • Yus, M., & Foubelo, F. (2016). Focused Update on the Prins Reaction and the Prins Cyclization. ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Scalable Synthesis of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Welcome to the comprehensive technical guide for the scalable synthesis of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide. This document is designed for researchers, scientists, and professionals in drug development, providi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for the scalable synthesis of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth protocols, troubleshooting advice, and frequently asked questions to ensure a successful and efficient synthesis. Our approach is grounded in established chemical principles and validated through practical application, ensuring both reliability and scalability.

Introduction: The Synthetic Strategy

The synthesis of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The chosen synthetic route is designed for scalability and robustness, proceeding through key intermediates. The overall strategy involves the formation of a tetrahydrothiopyranone core, followed by reduction, bromination, and a final oxidation to the desired sulfone. Each step has been optimized to minimize side reactions and facilitate purification.

Overall Synthetic Workflow

The synthesis is broken down into four main stages:

  • Synthesis of Tetrahydro-4H-thiopyran-4-one: Formation of the core heterocyclic ketone.

  • Reduction to Tetrahydro-2H-thiopyran-4-ol: Conversion of the ketone to the corresponding secondary alcohol.

  • Bromination of Tetrahydro-2H-thiopyran-4-ol: Substitution of the hydroxyl group with bromine.

  • Oxidation to 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide: Oxidation of the sulfide to the final sulfone product.

Below is a visual representation of the synthetic pathway:

Synthesis_Workflow Start Starting Materials Step1 Step 1: Dieckmann Condensation & Decarboxylation Start->Step1 Intermediate1 Tetrahydro-4H-thiopyran-4-one Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 Tetrahydro-2H-thiopyran-4-ol Step2->Intermediate2 Step3 Step 3: Bromination Intermediate2->Step3 Intermediate3 4-Bromotetrahydro-2H-thiopyran Step3->Intermediate3 Step4 Step 4: Oxidation Intermediate3->Step4 FinalProduct 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide Step4->FinalProduct

Caption: Overall synthetic route to 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

Part 1: Detailed Experimental Protocols & Troubleshooting

Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one

This initial step involves a Dieckmann condensation of dimethyl 3,3'-thiobispropanoate, followed by acidic decarboxylation to yield the cyclic ketone.[1]

Protocol:

  • Reaction Setup: To a dry, inert atmosphere (N₂ or Ar) reactor, add dry tetrahydrofuran (THF).

  • Base Addition: Add sodium methoxide (NaOMe) to the THF and stir to form a suspension.

  • Substrate Addition: Slowly add dimethyl 3,3'-thiobispropanoate to the suspension at room temperature.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).

  • Quenching and Workup: Cool the reaction mixture and carefully quench with water. Acidify with dilute sulfuric acid (10% aq.).

  • Decarboxylation and Extraction: Heat the mixture to reflux to effect decarboxylation. After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Parameter Value
Typical Scale100 g
SolventTetrahydrofuran (THF)
BaseSodium Methoxide (NaOMe)
TemperatureReflux
Typical Yield>75%
Troubleshooting Guide: Step 1

Q1: The reaction is sluggish or does not go to completion.

  • Possible Cause: Inadequate exclusion of moisture, which consumes the sodium methoxide. Impure starting materials.

  • Solution: Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use freshly opened or properly stored anhydrous THF and high-purity sodium methoxide. Check the purity of the dimethyl 3,3'-thiobispropanoate.

Q2: The yield is significantly lower than expected.

  • Possible Cause: Incomplete Dieckmann condensation or incomplete decarboxylation. Product loss during workup.

  • Solution: Ensure sufficient reflux time for both the condensation and decarboxylation steps. Monitor both steps by an appropriate analytical technique. During workup, ensure the pH is sufficiently acidic for complete decarboxylation. Perform multiple extractions to ensure complete recovery of the product.

Step 2: Reduction of Tetrahydro-4H-thiopyran-4-one to Tetrahydro-2H-thiopyran-4-ol

This step involves the selective reduction of the ketone to a secondary alcohol using a hydride reducing agent.

Protocol:

  • Reaction Setup: Dissolve tetrahydro-4H-thiopyran-4-one in a suitable solvent such as methanol or ethanol in a reaction vessel.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄) in small portions, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is fully consumed (monitor by TLC or GC).

  • Quenching and Workup: Carefully quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alcohol, which can often be used in the next step without further purification.

Troubleshooting Guide: Step 2

Q1: The reaction is exothermic and difficult to control.

  • Possible Cause: Too rapid addition of sodium borohydride.

  • Solution: Add the sodium borohydride in small portions over a longer period. Ensure efficient stirring and maintain the reaction temperature with an ice bath.

Q2: Incomplete reaction or presence of byproducts.

  • Possible Cause: Insufficient reducing agent or reaction time.

  • Solution: Use a slight excess of sodium borohydride (e.g., 1.1-1.2 equivalents). Allow the reaction to stir for a longer duration at room temperature after the initial addition.

Step 3: Bromination of Tetrahydro-2H-thiopyran-4-ol to 4-Bromotetrahydro-2H-thiopyran

The hydroxyl group is converted to a bromide using phosphorus tribromide (PBr₃). This reaction proceeds via an Sₙ2 mechanism, leading to an inversion of stereochemistry.[2][3][4][5]

Protocol:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve tetrahydro-2H-thiopyran-4-ol in a dry, aprotic solvent like diethyl ether or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution, maintaining the temperature below 5 °C.[6]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or GC).

  • Quenching and Workup: Carefully pour the reaction mixture over ice water. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product should be purified by column chromatography or vacuum distillation.

Troubleshooting Guide: Step 3

Q1: The reaction mixture turns dark, and significant byproducts are formed.

  • Possible Cause: The reaction temperature was too high, leading to decomposition or elimination side reactions. PBr₃ is highly reactive and can cause charring if not handled correctly.[6]

  • Solution: Maintain a low temperature (0 °C) during the addition of PBr₃. Ensure slow, dropwise addition with efficient stirring.

Q2: The product is contaminated with phosphorus-containing byproducts.

  • Possible Cause: Incomplete quenching and workup. Phosphorous acid is a byproduct of the reaction.[7]

  • Solution: Ensure thorough washing with cold water and saturated sodium bicarbonate solution to remove all acidic byproducts.

Q3: Low yield of the desired alkyl bromide.

  • Possible Cause: Incomplete reaction. Loss of product during workup due to its volatility.

  • Solution: Ensure the reaction goes to completion by monitoring with an appropriate analytical method. Use care during solvent removal under reduced pressure; a cold trap is recommended.

Step 4: Oxidation of 4-Bromotetrahydro-2H-thiopyran to 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide

The final step is the oxidation of the sulfide to the corresponding sulfone. Hydrogen peroxide is a green and effective oxidant for this transformation.[8][9][10]

Protocol:

  • Reaction Setup: Dissolve 4-bromotetrahydro-2H-thiopyran in a suitable solvent such as acetic acid or a mixture of methanol and water.

  • Oxidant Addition: Slowly add an excess of 30% aqueous hydrogen peroxide (H₂O₂) to the solution. The reaction can be exothermic.

  • Catalysis (Optional but Recommended): For a more controlled and efficient reaction, a catalyst such as sodium tungstate or a phase-transfer catalyst can be employed.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the oxidation is complete (monitor by TLC, LC-MS, or GC). The disappearance of the starting material and the intermediate sulfoxide should be tracked.

  • Quenching and Workup: Quench any remaining peroxide by adding a saturated solution of sodium sulfite or sodium thiosulfate until a negative test with peroxide indicator strips is obtained.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude sulfone can be purified by recrystallization or column chromatography.

Parameter Value
Oxidant30% Hydrogen Peroxide (H₂O₂)
SolventAcetic Acid or Methanol/Water
TemperatureRoom Temperature to mild heat
Typical YieldHigh
Troubleshooting Guide: Step 4

Q1: The reaction stalls at the sulfoxide intermediate.

  • Possible Cause: Insufficient oxidant, inadequate reaction time, or low temperature. The oxidation of a sulfoxide to a sulfone is generally slower than the oxidation of a sulfide to a sulfoxide.

  • Solution: Add additional equivalents of hydrogen peroxide. Increase the reaction temperature or prolong the reaction time. The use of a catalyst can also drive the reaction to the sulfone.[11]

Q2: Over-oxidation or side reactions are observed.

  • Possible Cause: The reaction conditions are too harsh (e.g., high temperature or high concentration of oxidant), which could lead to undesired side reactions with the bromo-substituent.

  • Solution: Maintain careful control over the reaction temperature. Add the oxidant slowly to control the exotherm. Monitor the reaction closely and stop it once the desired product is formed.

Q3: Difficulty in purifying the final sulfone product.

  • Possible Cause: Sulfones are often crystalline solids with high melting points and can be challenging to purify by chromatography.

  • Solution: Recrystallization from a suitable solvent system is often the most effective method for purifying sulfones. Experiment with different solvent mixtures to find the optimal conditions.

Troubleshooting_Logic cluster_oxidation Troubleshooting Oxidation Step Start Reaction Issue Q1 Stalled at Sulfoxide? Start->Q1 Q2 Side Reactions? Start->Q2 Q3 Purification Difficulty? Start->Q3 S1a Add more H2O2 Q1->S1a S1b Increase Temperature Q1->S1b S1c Add Catalyst Q1->S1c S2a Lower Temperature Q2->S2a S2b Slow Oxidant Addition Q2->S2b S3a Recrystallize Q3->S3a S3b Optimize Column Chromatography Q3->S3b

Caption: Decision-making flowchart for troubleshooting the oxidation step.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns during this synthesis?

  • A: Phosphorus tribromide (PBr₃) is corrosive and reacts violently with water, releasing HBr gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Hydrogen peroxide at 30% concentration is a strong oxidizer and can cause skin burns. The oxidation reaction can be exothermic and should be carefully controlled.

Q2: Can I use other brominating agents instead of PBr₃?

  • A: While other brominating agents like thionyl bromide (SOBr₂) or an Appel reaction (PPh₃, CBr₄) could potentially be used, PBr₃ is a common and effective choice for converting secondary alcohols to alkyl bromides with minimal rearrangement byproducts.[5] The choice of reagent may require re-optimization of the reaction conditions.

Q3: How can I monitor the progress of these reactions?

  • A: Thin-layer chromatography (TLC) is a convenient method for monitoring most of these reactions. Gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can provide more quantitative information on the reaction progress and the formation of byproducts.

Q4: What is the expected stereochemistry of the final product?

  • A: The reduction of the ketone in Step 2 will produce a racemic mixture of the alcohol. The bromination in Step 3 with PBr₃ proceeds via an Sₙ2 mechanism, which results in an inversion of the stereocenter. Therefore, the final product will be a racemic mixture.

Q5: Are there alternative routes to synthesize the tetrahydro-4H-thiopyran-4-one precursor?

  • A: Yes, other methods have been reported, such as the reaction of dicinnamylacetone with hydrogen sulfide.[12] However, the Dieckmann condensation approach is often favored for its scalability and use of readily available starting materials.[1]

References

  • NileRed. (2016). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). YouTube. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • Li, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules. [Link]

  • Kim, J., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules. [Link]

  • Karimi, B., et al. (2010). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Sulfide Oxidation. [Link]

  • OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). [Link]

  • MANAC Inc. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). Chemia. [Link]

  • Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • Master Organic Chemistry. (2015). PBr3 and SOCl2. [Link]

  • jOeCHEM. (2019). Using PBr3 to Replace Alcohols with Bromides via Sn2. YouTube. [Link]

  • BYJU'S. Reactions of PBr3. [Link]

  • Organic Chemistry Data. Alcohol to Bromide - Common Conditions. [Link]

  • ResearchGate. Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). [Link]

  • Hugelshofer, C. L., et al. (2021). Scalable Preparation of 4,4-Disubstituted Six-Membered Cyclic Sulfones. Organic Letters. [Link]

  • Google Patents.
  • ACS Publications. Syntheses of 4H-Thiopyran-4-one 1,1-Dioxides as Precursors to Sulfone-Containing Analogs of Tetracyanoquinodimethane. [Link]

  • ResearchGate. Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. [Link]

  • ResearchGate. How to purify a sulfone and sulfide sulfoxide without a column?[Link]

  • Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Fazaeli, R., et al. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as heterogeneous and recyclable nanocatalyst. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. Oxidation of sulfide to sulfone in different conditions. [Link]

  • RSC Publishing. Synthesis of alkyl sulfones via a photocatalytic multicomponent reaction of aryldiazo tetrafluoroborate salts, styrene derivatives, and sodium metabisulfite. [Link]

  • Google Patents.
  • PubMed Central. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]

  • PubMed Central. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. [Link]

  • Organic Chemistry Portal. Alkyl sulfone synthesis by C-S coupling reactions. [Link]

  • ACS Publications. Synthesis of Sulfones from Organozinc Reagents, DABSO, and Alkyl Halides. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • ResearchGate. (PDF) Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. [Link]

  • Google Patents. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Bromination of Tetrahydrothiopyran-4-one

Welcome to the technical support center for the synthesis of α-bromo ketones, focusing on the specific challenges presented by the tetrahydrothiopyran-4-one scaffold. This versatile heterocyclic ketone is a critical buil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of α-bromo ketones, focusing on the specific challenges presented by the tetrahydrothiopyran-4-one scaffold. This versatile heterocyclic ketone is a critical building block in medicinal chemistry and fine chemical manufacturing, often serving as a precursor for complex molecular architectures.[1] However, its α-bromination is not always straightforward.

This guide is structured to provide direct, actionable solutions to common experimental hurdles. We will delve into the causality behind these challenges, grounding our advice in established mechanistic principles to empower you to not only solve problems but also to proactively optimize your synthetic strategy.

Section 1: Troubleshooting Guide

This section addresses the most frequent issues encountered during the bromination of tetrahydrothiopyran-4-one in a direct question-and-answer format.

Q1: My reaction is incredibly slow or stalls completely. What are the primary causes and how can I drive it to completion?

A1: A sluggish reaction rate is typically linked to inefficient formation of the enol or enolate intermediate, which is the active nucleophile in this reaction.[2] The rate-determining step in acid-catalyzed halogenation is the formation of the enol.[3][4]

  • Causality:

    • Insufficient Acid Catalysis: Without a proper catalyst, the equilibrium between the keto and enol tautomers heavily favors the ketone, leading to a very low concentration of the reactive enol form.

    • Inappropriate Solvent: Protic solvents like acetic acid can facilitate proton transfer and stabilize the transition state, accelerating enol formation.[2][3] Using a completely non-polar, aprotic solvent without an effective acid catalyst can stall the reaction.

  • Solutions & Optimization:

    • Introduce an Acid Catalyst: Add a catalytic amount of a strong acid like HBr (often generated in situ when using Br₂ in acetic acid) to accelerate enolization.[2]

    • Solvent Selection: If not already in use, consider switching to glacial acetic acid as the solvent. It serves as both a solvent and a catalyst for the reaction.[3]

    • Temperature Increase: Gently warming the reaction mixture can increase the rate of enol formation. However, this must be done cautiously, as excessive heat can promote side reactions. Monitor the reaction progress closely by Thin Layer Chromatography (TLC).

Q2: My TLC plate is a mess of spots. What are the likely side products and how can I achieve a cleaner reaction profile?

A2: The formation of multiple byproducts is the most common challenge. The primary culprits are typically di-bromination and oxidation of the sulfur atom.

  • Causality & Identification:

    • Di-bromination: The initial product, 3-bromo-tetrahydrothiopyran-4-one, is an electron-withdrawn ketone. However, under forcing conditions or with excess brominating agent, a second bromine atom can be added to the other α-position (C5) to form a di-bromo species. This is especially prevalent in base-catalyzed reactions.

    • Sulfur Oxidation: The thioether moiety in the ring is susceptible to oxidation by strong brominating agents like molecular bromine (Br₂), which can lead to the formation of the corresponding sulfoxide or sulfone. This is a significant pathway for yield loss.

    • Dehydrobromination: The α-bromo ketone product can eliminate HBr to form an α,β-unsaturated ketone, especially if the reaction is heated for prolonged periods or exposed to base during workup.[3][4]

  • Solutions & Optimization:

    • Choice of Brominating Agent: Switch from molecular bromine (Br₂) to a milder, more selective reagent.

      • Copper(II) Bromide (CuBr₂): This reagent is highly effective for the selective mono-bromination of ketones and is often considered one of the cleanest methods.[5][6] It typically requires refluxing in a solvent like chloroform/ethyl acetate.

      • Pyridinium Tribromide (Py·Br₃): This is a stable, crystalline solid that serves as a safer and more manageable source of electrophilic bromine than liquid Br₂.[7][8] It often results in higher yields and fewer byproducts.[8]

      • N-Bromosuccinimide (NBS): Often used for allylic and benzylic brominations, NBS can also be used for α-bromination of ketones, typically with an acid catalyst.[2] It is generally milder than Br₂.

    • Control Stoichiometry: Use no more than 1.0 to 1.05 equivalents of the brominating agent to minimize di-bromination. A slow, portion-wise, or dropwise addition of the reagent can help maintain a low instantaneous concentration, further enhancing selectivity.

    • Reaction Monitoring: Carefully monitor the reaction by TLC. As soon as the starting material is consumed, quench the reaction immediately to prevent the formation of further byproducts.

Q3: My product appears to degrade during workup or purification. How can I improve its stability?

A3: α-bromo ketones are known to be reactive and can be sensitive to heat, light, and pH extremes. Discoloration (yellowing or browning) is a common sign of decomposition, often due to the liberation of HBr.[9]

  • Causality:

    • Hydrolysis: Exposure to water, especially under basic conditions, can lead to hydrolysis of the C-Br bond.

    • Thermal Decomposition: As mentioned, prolonged heating can cause dehydrobromination.[3]

    • Light Sensitivity: The carbon-bromine bond can be cleaved by UV light, initiating radical decomposition pathways.[9]

  • Solutions & Optimization:

    • Aqueous Workup: When washing the reaction mixture, use cold, dilute acid (e.g., 1M HCl) followed by a brine wash. Avoid strong bases. Perform the workup as quickly as possible.

    • Purification Strategy:

      • Avoid High Temperatures: Concentrate the product in vacuo using a rotary evaporator with a low-temperature water bath.

      • Chromatography: If column chromatography is necessary, use a non-polar eluent system and consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine diluted in the eluent. This neutralizes acidic sites on the silica that can promote degradation.

      • Recrystallization: If the product is a solid, recrystallization from a non-polar solvent is often a milder purification method than chromatography.

    • Storage: Store the purified product in a tightly sealed amber vial under an inert atmosphere (N₂ or Ar) at low temperatures (2-8 °C) to protect it from light, moisture, and oxygen.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the acid-catalyzed α-bromination of tetrahydrothiopyran-4-one?

A1: The reaction proceeds through a three-step mechanism involving an enol intermediate.[2][3]

  • Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, making the α-protons more acidic.

  • Enol Formation (Rate-Determining Step): A base (like the solvent or the conjugate base of the acid) removes an α-proton, leading to the formation of a C=C double bond and creating the neutral enol tautomer.[3][4] This is the slow step of the reaction.

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br₂). This forms the C-Br bond and regenerates the protonated carbonyl.

  • Deprotonation: A final deprotonation step yields the neutral α-bromo ketone product and regenerates the acid catalyst.

dot digraph "Acid-Catalyzed Bromination Mechanism" { graph [rankdir="LR", splines=ortho, label="Mechanism of Acid-Catalyzed α-Bromination", labelloc=t, fontname="Helvetica", fontsize=16, fontcolor="#202124"]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Caption: Acid-catalyzed pathway for α-bromination of ketones.

Q2: Which brominating agent is best for my experiment?

A2: The "best" agent depends on a balance of reactivity, selectivity, safety, and experimental convenience. Here is a comparison of common choices:

ReagentFormulaFormKey AdvantagesKey Disadvantages
Molecular Bromine Br₂Corrosive liquidInexpensive, highly reactiveLow selectivity (di-bromination), hazardous (toxic, corrosive), can oxidize thioether[10]
Copper(II) Bromide CuBr₂SolidHigh selectivity for mono-bromination, milder conditions[5][6]Heterogeneous reaction can be slower, requires removal of copper salts
Pyridinium Tribromide Py·Br₃SolidEasy to handle, safe alternative to Br₂, high yields, good selectivity[7][8][11]More expensive than Br₂
N-Bromosuccinimide NBSSolidEasy to handle, mild reagent[12]Can be less reactive, may require a radical initiator for other reaction types

For the bromination of tetrahydrothiopyran-4-one, Copper(II) Bromide or Pyridinium Tribromide are highly recommended to maximize selectivity and minimize oxidation of the sulfur atom.

Q3: What is the general experimental workflow for this reaction?

A3: A well-designed workflow is critical for success and ensures reproducibility.

dot graph "Experimental Workflow" { graph [fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

}

Caption: A standard workflow for synthesis and purification.

Section 3: Recommended Protocols

These protocols are provided as robust starting points for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol A: Selective Mono-bromination using Copper(II) Bromide

This method is prized for its high selectivity.[5][6]

  • Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stir bar, add tetrahydrothiopyran-4-one (1.0 eq) and Copper(II) Bromide (CuBr₂, 2.2 eq).

  • Solvent Addition: Add a 1:1 mixture of chloroform and ethyl acetate.

  • Reaction: Heat the heterogeneous mixture to reflux. The reaction progress can be monitored by the color change (the deep green/black of CuBr₂ fades to the pale color of CuBr). Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the copper salts, washing the pad with ethyl acetate.

  • Purification: Combine the organic filtrates and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol B: Bromination using Pyridinium Tribromide

This protocol offers a safer and more convenient alternative to liquid bromine.[7][8]

  • Setup: In a round-bottom flask, dissolve tetrahydrothiopyran-4-one (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add pyridinium tribromide (Py·Br₃, 1.05 eq) portion-wise over 15-20 minutes at room temperature. An ice bath can be used to control any initial exotherm.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The disappearance of the red-brown color of the tribromide is also an indicator of reaction progress.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ice-water and diethyl ether (or ethyl acetate).

  • Extraction & Washing: Separate the layers. Wash the organic layer sequentially with water, dilute sodium thiosulfate (Na₂S₂O₃) solution (to quench any remaining bromine), saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acetic acid), and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material as required.

References

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media.
  • Chemsrc. (n.d.). Unlocking Chemical Synthesis: The Role of Tetrahydrothiopyran-4-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.
  • Master Organic Chemistry. (2023). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Copper(II) bromide. Retrieved from [Link]

  • Bocas-Perfetti. (2024). Pyridinium Tribromide: A Safe Bromination Innovation in Materials Science. Retrieved from [Link]

Sources

Troubleshooting

How to improve the stability of brominated sulfone intermediates

Initiating Data Collection I'm starting by using Google to hunt down information on brominated sulfone intermediates. I'm focusing on common ways they break down and what affects their stability, like temperature, pH, an...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down information on brominated sulfone intermediates. I'm focusing on common ways they break down and what affects their stability, like temperature, pH, and light. I'll get a detailed view from there!

Developing FAQ & Protocols

I'm now diving deep into the search results, aiming to generate a set of FAQs and troubleshooting scenarios a researcher would find useful. I'm focusing on those hard-to-find details about degradation pathways, influenced by factors like solvents. Next, I plan to structure the content around a logical Q&A, and then craft detailed answers that explain the 'why' behind the solutions, citing my sources, and then developing detailed step-by-step protocols. I may include a visual diagram using Graphviz to represent a pathway or workflow.

Refining Stability Investigation

I'm now zeroing in on the stability aspects, diving into Google searches on brominated sulfone intermediates. I'm prioritizing degradation pathways and those key stability factors—temperature, pH, light, and solvent effects—to build a strong foundation. I'll identify challenges for researchers and create a good FAQ. Then, I will focus on structuring content logically and crafting detailed answers with citations and protocols.

Optimization

Technical Support Center: Optimizing Catalyst Selection for Coupling Reactions Involving Thiopyran Sulfones

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding field of synthetic organic chemistry. This guide is designed to provide pra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding field of synthetic organic chemistry. This guide is designed to provide practical, in-depth solutions for optimizing catalyst selection in coupling reactions with thiopyran sulfones. We will move beyond simple protocols to explore the underlying principles that govern these transformations, empowering you to troubleshoot effectively and innovate in your work.

The sulfone group, particularly within a heterocyclic framework like thiopyran, presents a unique set of challenges in transition-metal-catalyzed cross-coupling reactions. Issues such as catalyst deactivation and the inherent stability of the C–S bond demand a nuanced approach to catalyst and condition selection.[1][2] This guide addresses the most common issues encountered in the lab, providing both diagnostic tools and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical when working with thiopyran sulfones compared to simpler aryl halides?

A1: The complexity arises from two primary factors: the dual role of the sulfur atom and the strength of the carbon-sulfur bond.

  • Catalyst Deactivation: Sulfur-containing heterocycles, including thiopyrans, are notorious for their potential to poison palladium catalysts.[2] The lone pair of electrons on the sulfur atom can coordinate strongly to the metal center, leading to the formation of stable, off-cycle complexes that inhibit or completely halt catalytic turnover. This necessitates the use of catalyst systems that are resistant to such poisoning.

  • Leaving Group Ability: While the sulfone group can function as a leaving group in cross-coupling reactions, activating the C–S bond for oxidative addition is often the turnover-limiting step.[1][3] This step is typically more challenging than the oxidative addition into a C-Br or C-I bond, requiring highly active and carefully selected catalysts.

Q2: What is the general mechanism for a Suzuki-Miyaura coupling involving a thiopyran sulfone, and where are the common failure points?

A2: The generally accepted catalytic cycle for a Suzuki-Miyaura reaction provides a roadmap for understanding potential issues.[4] The key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Miyaura_Cycle cluster_legend Legend A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Often Rate-Limiting) A->B + Ar-SO2R' C Ar-Pd(II)(SO2R')L_n (Oxidative Addition Complex) B->C D Transmetalation C->D + [Ar'B(OR)2(Base)]- E Ar-Pd(II)(Ar')L_n (Di-aryl Complex) D->E F Reductive Elimination E->F F->A  Regenerates  Catalyst G Ar-Ar' (Product) F->G H Ar-SO2R' (Thiopyran Sulfone) H->B I Ar'-B(OR)2 (Boronic Acid/Ester) I->D J Base J->D Key1 Catalyst Species K1 K2 K3 Key2 Reaction Step K4 Key3 Product/Reagents K5 K6

Caption: Generalized Suzuki-Miyaura catalytic cycle for thiopyran sulfones.

Common Failure Points:

  • Failed Oxidative Addition (B): The C(aryl)–S(sulfone) bond is strong. If the catalyst is not electron-rich or is too sterically hindered, this step will not proceed.[1]

  • Catalyst Deactivation: Before or after oxidative addition, the thiopyran sulfur can bind to the Pd center, preventing further reaction.

  • Slow Transmetalation (D): The choice of base is crucial for activating the organoboron reagent. An inappropriate base or the presence of water (or lack thereof) can stall the reaction here.[5]

  • Undesired Reductive Elimination: If the wrong ligand is chosen, β-hydride elimination can occur with certain substrates, leading to side products.[5]

Troubleshooting Guide: From Failed Reactions to Optimized Yields

Problem 1: No reaction or very low conversion. Starting material is recovered.

This is the most common issue and almost always points to a problem with the initial oxidative addition step or immediate catalyst deactivation.

Q: My Suzuki-Miyaura coupling of a 2-bromothiopyran-1,1-dioxide with phenylboronic acid is not working. I'm using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water. What's wrong?

A: The likely culprit is a combination of a insufficiently active catalyst and potential catalyst poisoning. While Pd(PPh₃)₄ is a classic catalyst, it often lacks the activity needed for challenging substrates like sulfones or electron-rich heterocycles.[6][7]

Causality:

  • Ligand Electronics: Triphenylphosphine (PPh₃) is not particularly electron-rich. For the difficult oxidative addition into a C-S or an electron-rich C-Br bond, a more electron-donating ligand is required to increase the electron density on the palladium, making it more nucleophilic and reactive towards the electrophile.[5]

  • Ligand Sterics: Bulky (sterically hindered) ligands promote the formation of monoligated, highly reactive Pd(0) species, which are often the true active catalysts in cross-coupling.[8][9] They also accelerate the final reductive elimination step.[10]

Solution Workflow:

Troubleshooting_Workflow_1 Start Symptom: No Reaction, SM Recovered Cause1 Probable Cause: Failed Oxidative Addition / Catalyst Inactivity Start->Cause1 Step1 Action 1: Switch to a More Active Ligand System Cause1->Step1 Ligand_Choice Use bulky, electron-rich phosphines: - Buchwald Ligands (RuPhos, XPhos) - Trialkylphosphines (e.g., P(tBu)3) Step1->Ligand_Choice Step2 Action 2: Use a Well-Defined Pre-catalyst Step1->Step2 Precatalyst_Info Buchwald G3 or G4 pre-catalysts ensure a 1:1 Pd:Ligand ratio and efficient generation of the active Pd(0) species. Step2->Precatalyst_Info Step3 Action 3: Re-evaluate Base and Solvent Step2->Step3 Base_Solvent Stronger, non-aqueous bases like K3PO4 or Cs2CO3 can be more effective. Solvents like THF or Toluene may offer different selectivity than dioxane. [6] Step3->Base_Solvent Success Reaction Proceeds Step3->Success

Caption: Decision workflow for addressing a stalled coupling reaction.

Recommended Action: Switch from Pd(PPh₃)₄ to a more robust catalyst system. A good starting point is a Buchwald pre-catalyst, which is designed for challenging couplings.

Catalyst SystemLigand TypeKey AdvantageTypical Loading (mol%)
[Pd(RuPhos) G3] BiarylphosphineExcellent for electron-rich and heterocyclic substrates.[5]1 - 3
[Pd(XPhos) G4] BiarylphosphineBroad scope, highly active for C-S activation.[11]1 - 3
Pd₂(dba)₃ + P(t-Bu)₃ TrialkylphosphineHighly electron-donating, accelerates oxidative addition.[7]1-2 (Pd), 2-4 (Ligand)
Problem 2: The reaction yields a complex mixture of products, including homocoupling of the boronic acid.

This often indicates issues with the reaction stoichiometry, purity of reagents, or the presence of oxygen, leading to side reactions.

Q: My reaction is messy. I see some desired product, but also a significant amount of biphenyl (from phenylboronic acid homocoupling). How can I clean it up?

A: Homocoupling of boronic acids is typically promoted by the presence of Pd(II) species and oxygen.[4] This suggests that either your pre-catalyst is not being fully reduced to the active Pd(0) state, or your reaction is not properly deoxygenated.

Causality:

  • Incomplete Pre-catalyst Reduction: If you start with a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[7][12] If this reduction is inefficient, the remaining Pd(II) can catalyze the oxidative homocoupling of the boronic acid.

  • Oxygen Contamination: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which not only halts the desired cycle but also promotes homocoupling.

  • Base/Water Content: The base plays a critical role. For anhydrous couplings using K₃PO₄, a small, controlled amount of water can actually be beneficial.[5] However, excess water can lead to protodeboronation (hydrolysis of the boronic acid), reducing its effective concentration and altering reaction kinetics.

Solution Protocol: Standardized Setup for Suzuki-Miyaura Coupling of Thiopyran Sulfones

This self-validating protocol is designed to minimize common side reactions.

1. Reagent Preparation:

  • Ensure the thiopyran sulfone (1.0 equiv) and boronic acid (1.2-1.5 equiv) are pure and dry.
  • Use a high-purity, finely ground base. If using K₃PO₄, consider grinding it in a mortar and pestle to increase its surface area and reproducibility.[5]
  • Use anhydrous solvents, freshly distilled or from a solvent purification system.

2. Reaction Setup:

  • To a flame-dried Schlenk flask or reaction vial, add the thiopyran sulfone, boronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium pre-catalyst (e.g., [Pd(XPhos) G4], 0.02 equiv).
  • Seal the vessel with a septum.
  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a critical step to remove oxygen.

3. Solvent Addition and Reaction:

  • Add the degassed anhydrous solvent (e.g., Toluene or THF, to make a 0.1 M solution) via syringe.
  • Degassing Method: Sparge the solvent with argon for 15-20 minutes prior to addition.
  • Place the sealed reaction in a pre-heated oil bath or heating block and stir vigorously. Reaction temperatures for C-S coupling can be high, often in the range of 80-130 °C.[13]
  • Monitor the reaction by TLC or LC-MS.

4. Workup:

  • Once complete, cool the reaction to room temperature.
  • Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
  • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product via column chromatography.
Problem 3: My substrate has multiple potential coupling sites (e.g., a bromo-thiopyran sulfone). How do I control selectivity?

A: Achieving chemoselectivity is a sophisticated challenge that can be controlled by tuning the catalyst system and reaction conditions. Generally, oxidative addition occurs more readily at C-I > C-Br > C-OTf > C-Cl > C-SO₂R. You can exploit this reactivity difference.

Causality & Strategy: The choice of ligand and temperature can dramatically influence which bond the palladium catalyst activates.

  • For C-Br coupling over C-SO₂R: Use a less reactive catalyst system at a lower temperature. A system like Pd(OAc)₂ with a ligand such as SPhos at room temperature to 60 °C will likely favor coupling at the more reactive C-Br bond, leaving the sulfone untouched.

  • For C-SO₂R coupling: To engage the sulfone, more forcing conditions are required. A highly active, bulky ligand like RuPhos or BrettPhos at elevated temperatures (e.g., 80-130 °C) will be necessary to activate the C-S bond.[13]

It is possible to perform sequential cross-couplings by first reacting at the more labile site under mild conditions, isolating the product, and then subjecting it to a second coupling under more vigorous conditions to react at the sulfone site.[1][3]

ParameterTo Favor C-Br CouplingTo Favor C-SO₂R Coupling
Ligand Moderately active (e.g., SPhos)Highly active, bulky (e.g., RuPhos, BrettPhos)[13]
Temperature Lower (e.g., 25 - 60 °C)Higher (e.g., 80 - 130 °C)[13]
Base Weaker base may suffice (e.g., K₂CO₃)Stronger base often needed (e.g., K₃PO₄, CsF)
Solvent Solvent choice is less critical but can influence selectivity.[14]Aprotic polar solvents (e.g., Dioxane, DMF)

References

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. National Institutes of Health (NIH). [Link]

  • The Journal of Organic Chemistry. ACS Publications. [Link]

  • The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]

  • Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. National Institutes of Health (NIH). [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). [Link]

  • Palladium-catalysed coupling reaction of aminals with N-sulfonyl hydrazones to give allylic sulfones. Royal Society of Chemistry (RSC). [Link]

  • Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. ACS Publications. [Link]

  • Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Sulfur(IV)-Mediated Unsymmetrical Heterocycle Cross-Couplings. PubMed. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. ACS Publications. [Link]

  • Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles. ResearchGate. [Link]

  • The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]

  • In-Situ Generated Sulfinates from -Thioamide Sulfone as Nucleophilic Coupling Partners in Copper-Catalyzed Ring-Opening/Sulfonyl. ChemRxiv. [Link]

  • Synthesis of S-Heterocycles. Organic Chemistry Portal. [Link]

  • Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds. PubMed Central. [Link]

  • Sulfone synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Royal Society of Chemistry (RSC). [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry (RSC). [Link]

  • Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis. Royal Society of Chemistry (RSC). [Link]

  • metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Royal Society of Chemistry (RSC). [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals. [Link]

  • Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Royal Society of Chemistry (RSC). [Link]

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. [Link]

  • Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. MDPI. [Link]

  • Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • Optimization of the reaction conditions. a. ResearchGate. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]

  • Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Sci-Hub. [Link]

  • The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]

  • Three‐Component Radical Cross‐Coupling: Asymmetric Vicinal Sulfonyl‐Esterification of Alkenes Involving Sulfur Dioxide. National Institutes of Health (NIH). [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Tetrahydrothiopyran 1,1-dioxides: From Classical Oxidations to Modern Annulations

For Researchers, Scientists, and Drug Development Professionals The tetrahydrothiopyran 1,1-dioxide scaffold is a cornerstone in medicinal chemistry and materials science. Its rigid, non-planar structure and ability to a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrothiopyran 1,1-dioxide scaffold is a cornerstone in medicinal chemistry and materials science. Its rigid, non-planar structure and ability to act as a bioisostere for various functional groups have led to its incorporation into a wide array of biologically active molecules.[1] This guide provides a comparative analysis of the most pertinent synthetic routes to this valuable heterocyclic system, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. We will delve into four primary strategies: the direct oxidation of tetrahydrothiopyrans, [4+2] cycloaddition reactions, ring-closing metathesis, and an innovative [1+1+1+1+1+1] annulation method.

Oxidation of Tetrahydrothiopyrans: The Direct Approach

The most straightforward and traditional method for preparing tetrahydrothiopyran 1,1-dioxides is the oxidation of the corresponding pre-formed tetrahydrothiopyran ring. This approach is attractive due to its simplicity and the commercial availability of many starting sulfides. However, the choice of oxidant and reaction conditions is critical to achieve high yields and avoid over-oxidation or undesired side reactions.

Mechanistic Considerations

The oxidation of a sulfide to a sulfone proceeds through a two-step process, with the intermediate formation of a sulfoxide. The sulfur atom's lone pairs of electrons act as a nucleophile, attacking the electrophilic oxygen of the oxidant. A second oxidation step then converts the sulfoxide to the sulfone.

Comparative Analysis of Oxidizing Agents

A variety of oxidizing agents can be employed for this transformation, each with its own advantages and disadvantages.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantagesYield Range
Hydrogen Peroxide (H₂O₂) Acetic acid, various catalysts (e.g., Na₂WO₄, methyltrioxorhenium)Inexpensive, environmentally benign (byproduct is water).[2]Can require catalysts and careful temperature control to prevent over-oxidation to the sulfone.70-95%
Peracetic Acid Acetic acid, room temperatureReadily available, effective for a range of substrates.Can be explosive at high concentrations; acidic conditions may not be suitable for all substrates.80-98%
meta-Chloroperoxybenzoic Acid (m-CPBA) Chlorinated solvents (e.g., CH₂Cl₂), 0 °C to room temperatureHigh yielding, generally clean reactions.Can be expensive, potentially shock-sensitive, byproduct (m-CBA) requires removal.85-99%
Oxone® (Potassium Peroxymonosulfate) Methanol/water, room temperatureStable, inexpensive, and safe solid oxidant.[3]Often requires buffered conditions to control pH.80-95%
Green Chemistry and Scalability Perspective

From a green chemistry standpoint, catalytic hydrogen peroxide is a highly attractive option due to its low cost and the formation of water as the only stoichiometric byproduct.[2] However, for large-scale industrial synthesis, the control of exotherms and the potential for runaway reactions with peroxides must be carefully managed. Methods using solid, stable oxidants like Oxone® can offer safety advantages on a larger scale.

Experimental Protocol: Oxidation with Peracetic Acid
  • To a solution of tetrahydrothiopyran (1.0 eq) in glacial acetic acid (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a thermometer, coole to 10-15 °C in an ice bath.

  • Add a 32% solution of peracetic acid in acetic acid (2.2 eq) dropwise, maintaining the internal temperature below 25 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, pour the mixture into a beaker containing ice-water and a solution of sodium bisulfite to quench the excess peroxide.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to afford the crude tetrahydrothiopyran 1,1-dioxide, which can be further purified by recrystallization or column chromatography.

[4+2] Cycloaddition (Diels-Alder) Reactions: Building the Ring with Stereocontrol

The Diels-Alder reaction provides a powerful method for constructing the six-membered thiopyran ring with a high degree of stereocontrol, which can then be oxidized to the target sulfone.[4] This approach involves the reaction of a conjugated diene with a dienophile. For the synthesis of thiopyrans, either the diene or the dienophile can contain the sulfur atom.

Mechanistic Pathway

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the reactants is retained in the product, making it a highly predictable and stereospecific transformation.[5] When a thiocarbonyl compound (a thio-dienophile) reacts with a diene, it forms a dihydrothiopyran, which can be subsequently hydrogenated and oxidized.

Diels_Alder cluster_reaction Diels-Alder Cycloaddition diene 1,3-Butadiene ts Cyclic Transition State diene->ts [4π] dienophile Thiophosgene (Thio-dienophile) dienophile->ts [2π] dihydrothiopyran 2,3-Dihydro-thiopyran derivative ts->dihydrothiopyran

Caption: Diels-Alder reaction pathway for thiopyran synthesis.

Key Considerations and Substrate Scope

A significant advantage of the Diels-Alder approach is the ability to introduce substituents with defined stereochemistry. The "endo rule" often governs the stereochemical outcome, although this can be influenced by the nature of the diene, dienophile, and reaction conditions.[6] The scope of the reaction is broad, with a variety of substituted dienes and thiocarbonyl dienophiles being reported.[4] However, the reactivity of the diene and dienophile is crucial; electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.[5]

Subsequent Oxidation

Following the cycloaddition and any necessary reduction of the double bond, the resulting tetrahydrothiopyran is oxidized to the sulfone using the methods described in the previous section.

Experimental Protocol: Two-Step Synthesis via Diels-Alder and Oxidation

Step 1: Diels-Alder Reaction [7]

  • In a pressure tube, dissolve the diene (e.g., 1,3-butadiene, 1.2 eq) and the thio-dienophile (e.g., thiophosgene, 1.0 eq) in a suitable solvent such as toluene.

  • Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature and carefully vent the tube.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude dihydrothiopyran adduct.

Step 2: Reduction and Oxidation

  • Dissolve the crude adduct in a suitable solvent (e.g., ethanol) and add a hydrogenation catalyst (e.g., 10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Filter off the catalyst and concentrate the filtrate.

  • The resulting crude tetrahydrothiopyran is then oxidized to the 1,1-dioxide as described in the oxidation protocol above.

Ring-Closing Metathesis (RCM): A Versatile Cyclization Strategy

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic compounds, including sulfur-containing heterocycles.[8] This method involves the intramolecular reaction of a diene in the presence of a transition metal catalyst, typically based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalyst).

The Catalytic Cycle

The mechanism of RCM, as elucidated by Chauvin, involves the formation of a metal-carbene intermediate which then undergoes a [2+2] cycloaddition with one of the terminal alkenes of the diene substrate to form a metallacyclobutane. A retro-[2+2] cycloaddition then releases an alkene and forms a new metal-carbene, which subsequently reacts with the second alkene moiety in an intramolecular fashion to close the ring.

RCM_Mechanism catalyst Grubbs' Catalyst [Ru]=CHPh intermediate1 Metallacyclobutane 1 catalyst->intermediate1 + Diene diene Dienyl Sulfone diene->intermediate1 intermediate2 New Metal Carbene intermediate1->intermediate2 Retro [2+2] ethene Ethene intermediate3 Intramolecular Metallacyclobutane intermediate2->intermediate3 Intramolecular [2+2] intermediate3->catalyst Catalyst Regeneration product Cyclic Sulfone intermediate3->product Retro [2+2]

Caption: Simplified mechanism of Ring-Closing Metathesis.

Comparison of Catalysts
CatalystStabilityFunctional Group ToleranceActivity
Grubbs' 1st Gen High (air and moisture stable)GoodModerate
Grubbs' 2nd Gen High (air and moisture stable)ExcellentHigh
Hoveyda-Grubbs Very HighExcellentHigh, good for electron-deficient olefins
Schrock's Catalyst Low (air and moisture sensitive)ModerateVery High

For the synthesis of sulfone-containing rings, the more robust Grubbs-type catalysts are generally preferred due to their higher tolerance for the sulfone functional group.[9] The second-generation Grubbs catalyst offers higher activity and is often the catalyst of choice for more challenging substrates.[10]

Substrate Synthesis and RCM

The key to this approach is the synthesis of the acyclic dienyl sulfone precursor. This can typically be achieved through standard alkylation reactions of a sulfinate salt with two different alkenyl halides.

Experimental Protocol: Ring-Closing Metathesis of a Dienyl Sulfone[11]
  • Dissolve the dienyl sulfone (1.0 eq) in dry, degassed dichloromethane (to a concentration of 0.01-0.05 M) in a Schlenk flask under an inert atmosphere (argon or nitrogen).

  • Add the Grubbs' second-generation catalyst (1-5 mol%).

  • Heat the reaction mixture to reflux (around 40 °C) and monitor the progress by TLC. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and add a small amount of ethyl vinyl ether to quench the catalyst.

  • Concentrate the reaction mixture and purify the resulting cyclic sulfone by column chromatography on silica gel.

[1+1+1+1+1+1] Annulation with Rongalite: A Novel Approach

A more recent and unconventional approach to tetrahydrothiopyran 1,1-dioxides involves a [1+1+1+1+1+1] annulation process utilizing rongalite (sodium hydroxymethanesulfinate) as a unique C-S synthon.[11] This method offers a convergent and efficient route to the target heterocycle from readily available starting materials.

The Role of Rongalite

Rongalite is an inexpensive and easy-to-handle industrial chemical.[12] In this annulation reaction, it serves as a source of both a C1 unit and the sulfone group. The reaction proceeds through a cascade of C-C and C-S bond-forming events.

Mechanistic Insights

The proposed mechanism involves the reaction of a sulfoxonium ylide with rongalite. The rongalite acts as a source of sulfoxylate anion (SO₂²⁻), which participates in a series of nucleophilic additions and cyclizations. While the exact mechanism is complex and still under investigation, it is believed to involve the sequential addition of C1 units derived from the decomposition of rongalite.[11][13]

Rongalite_Annulation ylide Sulfoxonium Ylide intermediate1 Initial Adduct ylide->intermediate1 rongalite Rongalite (HOCH₂SO₂Na) rongalite->intermediate1 + Base intermediate2 Cascade of C-C and C-S Bond Formations intermediate1->intermediate2 [1+1+1+1+1+1] Annulation Cascade product Tetrahydrothiopyran 1,1-dioxide intermediate2->product

Caption: Conceptual overview of the Rongalite annulation.

Advantages and Limitations

This method is particularly noteworthy for its novelty and the use of an inexpensive and readily available reagent. It offers a one-pot approach to the target molecule. However, the substrate scope and functional group tolerance of this reaction are still being explored, and it may not be as general as the more established methods.

Experimental Protocol: [1+1+1+1+1+1] Annulation

A detailed, generalized protocol is still emerging in the literature, but a representative procedure involves the following:

  • To a solution of the sulfoxonium ylide (1.0 eq) in a suitable solvent such as DMSO, add a base (e.g., potassium tert-butoxide, 2.0 eq) and rongalite (3.0 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • The organic layer is then washed, dried, and concentrated, and the product is purified by chromatography.

Comparative Summary and Outlook

Synthetic RouteKey AdvantagesKey DisadvantagesScalabilityStereocontrol
Oxidation Simple, direct, often high-yielding.Potential for over-oxidation, safety concerns with peroxides on a large scale.Good, with careful process control.Dependent on the stereochemistry of the starting sulfide.
[4+2] Cycloaddition Excellent stereocontrol, predictable outcomes.Multi-step process, can require high temperatures or pressures.Moderate, can be limited by the cycloaddition step.High, inherent to the Diels-Alder reaction.
Ring-Closing Metathesis High functional group tolerance, versatile for various ring sizes.Expensive catalysts, requires inert atmosphere.Moderate to good, catalyst cost can be a factor.Can be achieved with chiral catalysts or substrates.
Rongalite Annulation Novel, uses inexpensive reagent, one-pot procedure.Substrate scope and generality are still under investigation.Potentially good, but requires further development.Less explored, may depend on substrate.

The synthesis of tetrahydrothiopyran 1,1-dioxides can be approached through several distinct and effective strategies. The choice of the optimal route will depend on a variety of factors, including the desired substitution pattern, the required level of stereocontrol, the scale of the synthesis, and considerations of cost and safety.

For simple, unsubstituted or readily available substituted tetrahydrothiopyrans, oxidation remains the most direct and often most economical choice. When precise stereochemical control is paramount, the [4+2] cycloaddition approach offers a powerful and predictable method for ring construction. For the synthesis of more complex or functionalized cyclic sulfones, ring-closing metathesis provides a highly versatile and tolerant methodology, despite the higher cost of the catalysts. Finally, the novel rongalite-based annulation presents an exciting and potentially more sustainable alternative, although its full scope and applicability are still being uncovered.

As the demand for novel therapeutics and materials containing the tetrahydrothiopyran 1,1-dioxide motif continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain an active and important area of chemical research.

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Abstract The tetrahydro-2H-thiopyran 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, valued for its metabolic stability and ability to serve as a rigid core for arranging pharmacophoric elements in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydro-2H-thiopyran 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, valued for its metabolic stability and ability to serve as a rigid core for arranging pharmacophoric elements in three-dimensional space. The introduction of a bromine atom, as in 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide, provides a key vector for further synthetic elaboration via cross-coupling reactions. However, the synthesis of such derivatives can sometimes yield isomeric impurities or unexpected structural arrangements. Therefore, unambiguous structural validation is not merely a procedural step but a cornerstone of rigorous drug discovery and development. This guide provides a comparative analysis of the essential analytical techniques required to definitively confirm the structure of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide, explaining the causality behind experimental choices and presenting a self-validating workflow for researchers.

Introduction: The Imperative for Rigorous Validation

In any synthetic campaign, particularly in pharmaceutical research, the maxim "you can't make what you can't measure" holds true. The structural integrity of a building block like 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide dictates the success of subsequent synthetic steps and the biological activity of the final compounds. Positional isomers, diastereomers, or other structural artifacts can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and irreproducible results.

This guide is structured to provide a logical, multi-pronged approach to structural validation. We will begin with the foundational techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—which provide the primary evidence for the molecular framework and composition. We will then explore how advanced 2D NMR techniques are employed to resolve ambiguities and definitively establish atomic connectivity. Finally, we will discuss the role of X-ray crystallography as the ultimate arbiter of three-dimensional structure. The synergy between these techniques forms a self-validating system where each piece of data corroborates the others, leading to an irrefutable structural assignment.

The Validation Workflow: A Multi-Technique Approach

A robust validation strategy does not rely on a single piece of evidence. Instead, it builds a compelling case through the convergence of data from orthogonal analytical methods. The workflow presented below is designed to be efficient and conclusive.

G cluster_0 Primary Validation cluster_1 Secondary & Confirmatory Validation cluster_2 Final Confirmation H_NMR 1H NMR (Proton Environment & Multiplicity) C_NMR 13C NMR (Carbon Count & Type) H_NMR->C_NMR Consistent Proton/Carbon Count TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Definitive Connectivity) H_NMR->TwoD_NMR Assigns Ambiguous Signals MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) C_NMR->MS Corroborates Molecular Formula C_NMR->TwoD_NMR Assigns Ambiguous Signals MS->TwoD_NMR Informs Fragmentation X_Ray X-Ray Crystallography (Absolute 3D Structure) TwoD_NMR->X_Ray Solution vs. Solid State Comparison Structure_Confirmed Structure Validated TwoD_NMR->Structure_Confirmed Complete Connectivity Map X_Ray->Structure_Confirmed Gold Standard Confirmation

Caption: Logical workflow for structural validation.

Primary Validation Techniques: The Foundational Evidence

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of small molecule structural elucidation. It provides detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms. For 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide, the electron-withdrawing sulfone group (SO₂) and the electronegative bromine atom significantly influence the chemical shifts of adjacent protons and carbons, providing a distinct spectral fingerprint.

¹H NMR Spectroscopy: The First Look The ¹H NMR spectrum provides the initial assessment of purity and structural features. The key is to analyze the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

  • Causality: The SO₂ group strongly deshields the protons on the adjacent carbons (C2 and C6), shifting them significantly downfield (typically >3.0 ppm). The proton on the carbon bearing the bromine (C4) is also shifted downfield due to electronegativity. The protons at C3 and C5 will be in the more shielded, aliphatic region.

  • Expected Spectrum: A complex pattern of multiplets is expected due to the cyclic nature and potential for complex coupling between axial and equatorial protons.

¹³C NMR Spectroscopy: The Carbon Skeleton This technique confirms the number of unique carbon atoms in the molecule and their chemical environment.

  • Causality: Similar to ¹H NMR, the SO₂ group deshields the α-carbons (C2, C6), shifting them downfield (typically >50 ppm). The carbon attached to the bromine (C4) will also be significantly shifted.

  • Self-Validation: The presence of four distinct signals in the ¹³C NMR spectrum (accounting for molecular symmetry) would be expected for the target structure, corroborating the proposed carbon skeleton.

Technique Expected Observations for 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide Rationale
¹H NMR Multiplets around δ 3.2-3.6 ppm (4H, H2/H6), Multiplet ~δ 4.5 ppm (1H, H4), Multiplets δ 2.3-2.8 ppm (4H, H3/H5)Strong deshielding by the adjacent SO₂ group on H2/H6. Deshielding by electronegative Br on H4.
¹³C NMR Signal ~δ 50-55 ppm (C2/C6), Signal ~δ 40-45 ppm (C4), Signal ~δ 25-30 ppm (C3/C5)Strong deshielding by the SO₂ group. Effect of bromine substitution on C4.

Note: The chemical shifts are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

MS provides two critical pieces of information: the molecular weight of the compound and, in the case of brominated compounds, a highly characteristic isotopic pattern.

  • Causality: Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1] This means that any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks of nearly equal intensity, separated by two mass units (m/z and m/z+2).[2] This pattern is a definitive indicator of the presence of one bromine atom.

  • Self-Validation: The observation of a molecular ion peak (M⁺) and its corresponding M+2 peak with roughly equal intensity provides powerful evidence that the compound contains one bromine atom and corroborates the molecular formula derived from NMR. For 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide (C₅H₉BrO₂S), the expected molecular ions would be at m/z 228 (for ⁷⁹Br) and 230 (for ⁸¹Br).

Confirmatory Techniques: Resolving Ambiguity

While 1D NMR and MS provide strong evidence, they may not be sufficient to distinguish between certain positional isomers. Two-dimensional (2D) NMR experiments are essential for mapping the precise connectivity of the atoms.

2D NMR Spectroscopy (HSQC & HMBC)
  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal directly to the carbon signal it is attached to. It's a powerful tool for definitively assigning which protons are on which carbons.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most powerful tool for piecing together the molecular puzzle. It shows correlations between protons and carbons that are two or three bonds away. This allows for the unambiguous connection of molecular fragments.

Causality & Self-Validation: For our target molecule, an HMBC spectrum would be expected to show a correlation from the downfield proton at C4 (H4) to the carbons at C3 and C5. It would also show correlations from the protons at C2/C6 to the carbons at C3/C5, confirming the ring structure. The absence of these correlations would immediately indicate an incorrect structure.

G H4 H4 (~4.5 ppm) C2_6 C2/C6 (~52 ppm) H4->C2_6 HMBC Correlation C3_5 C3/C5 (~28 ppm) H4->C3_5 HMBC Correlation H2_6 H2/H6 (~3.4 ppm) H2_6->C3_5 HMBC Correlation H3_5 H3/H5 (~2.5 ppm) C4 C4 (~42 ppm) H3_5->C4 HMBC Correlation H3_5->C2_6 HMBC Correlation

Caption: Key HMBC correlations for structural confirmation.

X-Ray Crystallography: The Gold Standard

When a compound can be crystallized, single-crystal X-ray diffraction provides an unambiguous, three-dimensional model of the molecule.[3][4] This technique is considered the "gold standard" as it directly visualizes the atomic positions and connectivity, leaving no room for interpretation.

  • Performance Comparison: While NMR provides invaluable data on the structure in solution, X-ray crystallography gives the precise solid-state conformation.[5] For cyclic systems like this, it can definitively determine the chair or boat conformation of the ring and the axial/equatorial position of the bromine substituent.

  • Causality: This method's power comes from the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is mathematically decoded to generate a precise 3D model of the molecule.[6]

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

  • Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} spectrum.[7]

  • Proceed with 2D experiments (e.g., HSQC, HMBC) using standard pulse programs available on modern NMR spectrometers.[8] A typical HMBC experiment may require several hours of acquisition time depending on sample concentration.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into an ESI-TOF or Orbitrap mass spectrometer.

  • Acquire the spectrum in positive ion mode.

  • Analyze the resulting spectrum for the molecular ion peaks [M+H]⁺ or [M+Na]⁺.

  • Confirm the characteristic 1:1 isotopic pattern for the bromine-containing ions and verify that the measured accurate mass is within 5 ppm of the calculated theoretical mass.[9]

Protocol 3: Single-Crystal X-Ray Diffraction

  • Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Mount a suitable crystal (typically <0.5 mm in size) on a goniometer head.

  • Place the crystal in a cold stream (e.g., 100 K) on the diffractometer.

  • Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Solve and refine the crystal structure using specialized software to generate the final 3D model.

Conclusion

The structural validation of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a clear example of the necessity for a multi-faceted, self-corroborating analytical approach. While ¹H NMR and Mass Spectrometry provide strong initial evidence, they are insufficient on their own to provide irrefutable proof of structure. The use of 2D NMR techniques, particularly HMBC, is critical for establishing the atomic connectivity and ruling out isomers. For ultimate confirmation, especially for downstream applications in regulated environments, single-crystal X-ray crystallography provides the definitive and unambiguous 3D structure. By following the integrated workflow described in this guide, researchers can ensure the structural integrity of their chemical matter with the highest degree of confidence.

References

  • Kovtonyuk, V. F., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. ResearchGate. Available at: [Link]

  • Wagner, J., et al. (2019). The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Available at: [Link]

  • Stoyanova, R., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Gainsford, G. J., et al. (2021). X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available at: [Link]

  • Gainsford, G. J., et al. (2021). X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available at: [Link]

  • Yoshida, J., et al. (2018). Preparation of Unsymmetrical Disulfides via Catalytic Lewis Base Activation of N-(Organodithio)phthalimides. American Chemical Society. Available at: [Link]

  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Al-Hayali, R. (2019). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief. Available at: [Link]

  • Stephenson, C. R. J., et al. (2016). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. ACS Publications. Available at: [Link]

  • Schmidt, B., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. National Institutes of Health. Available at: [Link]

  • Tanski, J. M., et al. (2023). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][9][10]thiazin-4-one. National Institutes of Health. Available at: [Link]

  • de Graaf, R. A., et al. (2003). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. Available at: [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:...). Preprints.org. Available at: [Link]

  • ResearchGate. (n.d.). Single-crystal X-ray structure representation of sulfone dimer 2 (left)... ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Functionalized Thiopyran Sulfones

Introduction: The Enduring Value and Synthetic Challenge of Thiopyran Sulfones The thiopyran sulfone scaffold is a privileged structure in medicinal chemistry and materials science. Its rigid, six-membered heterocyclic f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Value and Synthetic Challenge of Thiopyran Sulfones

The thiopyran sulfone scaffold is a privileged structure in medicinal chemistry and materials science. Its rigid, six-membered heterocyclic framework, combined with the unique electronic properties of the sulfone group, imparts valuable pharmacological and physicochemical characteristics. From their roles as enzyme inhibitors to components in functional organic materials, the demand for novel, efficiently synthesized thiopyran sulfone derivatives is ever-present.

Traditionally, the synthesis of these molecules has followed a well-trodden, two-stage path: first, the construction of a thiopyran ring, typically through a hetero-Diels-Alder reaction, followed by the oxidation of the resulting thioether to the desired sulfone. While robust, this "build-then-oxidize" strategy often relies on harsh reagents, toxic precursors, or conditions that limit functional group tolerance and scalability.

This guide moves beyond the conventional to provide a comparative analysis of modern, alternative reagents and methodologies. We will explore innovations in both the initial ring construction and the crucial oxidation step, as well as cutting-edge, single-stage strategies that build the sulfone-containing ring directly. Our focus is on providing researchers, scientists, and drug development professionals with the technical insights and actionable data needed to select the optimal synthetic route for their specific target, emphasizing efficiency, safety, and chemical elegance.

Part A: The "Build-then-Oxidize" Strategy: A Tale of Two Steps

This classical approach remains highly relevant, but its efficacy can be dramatically improved by replacing conventional reagents with modern alternatives in one or both of its constituent steps.

Section 1: Crafting the Thiopyran Core - Innovations in the Hetero-Diels-Alder Reaction

The cornerstone of this strategy is the [4+2] cycloaddition between a 1,3-diene and a thiocarbonyl compound (a dienophile). The choice and generation of this thiocarbonyl partner is a critical determinant of the reaction's success.

The Benchmark: Stable Thioketones and the Thiophosgene Problem The use of stable, isolable thioketones or thioaldehydes in thio-Diels-Alder reactions is well-documented. However, many simple thioaldehydes are unstable and prone to polymerization, while reagents like thiophosgene, though highly reactive, are acutely toxic and difficult to handle, posing significant safety risks.[1]

Alternative 1: Photochemical Flow Chemistry for In-Situ Thioaldehyde Generation A superior alternative for generating reactive, unstable thioaldehydes is their in-situ formation from stable precursors immediately prior to the cycloaddition. Continuous flow technology is exceptionally well-suited for this task. By irradiating a phenacyl sulfide precursor with UV light as it flows through a thin, transparent tube, a transient thioaldehyde is generated and immediately mixed with a diene to form the desired 2H-thiopyran.[2]

This method's primary advantage is that the highly reactive intermediate exists only for a fleeting moment in a small volume, drastically minimizing side reactions and improving safety. The enhanced light penetration in the narrow tubing of a flow reactor leads to higher conversion rates compared to batch processes.[2]

  • Workflow Diagram:

G cluster_prep Reagent Preparation cluster_flow Continuous Flow Reaction cluster_workup Work-up & Purification P1 Dissolve phenacyl sulfide precursor (1.0 equiv) in CH2Cl2 R1 Pump solutions via syringe pumps into a T-mixer P1->R1 P2 Dissolve diene (3.0 equiv) in CH2Cl2 P2->R1 R2 Pass mixed solution through FEP tubing reactor coiled around a UV lamp (-10 °C) R1->R2 R3 Collect product stream from reactor outlet R2->R3 W1 Concentrate collected solution under reduced pressure R3->W1 W2 Purify crude product via column chromatography W1->W2

Caption: Workflow for continuous flow thio-Diels-Alder reaction.

  • Step-by-Step Methodology (Adapted from[2]):

    • Preparation: Prepare separate stock solutions of the phenacyl sulfide precursor (e.g., 0.01 M in CH₂Cl₂) and the diene (e.g., 0.03 M in CH₂Cl₂).

    • System Setup: Use two syringe pumps to deliver the reagent solutions to a T-mixer. The output of the mixer is connected to a fluorinated ethylene propylene (FEP) tube reactor (e.g., 10 mL volume) coiled around a UV light source (e.g., a 125 W medium-pressure mercury lamp). The entire reactor setup is cooled to the desired temperature (e.g., -10 °C).

    • Reaction: Pump the solutions through the reactor at a flow rate calculated to achieve the desired residence time (e.g., 35 minutes).

    • Collection & Work-up: Collect the reaction mixture exiting the reactor. Once the run is complete, evaporate the solvent under reduced pressure.

    • Purification: Purify the resulting crude 2H-thiopyran derivative by flash column chromatography.

ParameterBenchmark (Batch Reaction)Alternative 1 (Photochemical Flow)[2]Causality & Field Insights
Reagent Stability Requires stable or isolable thiocarbonyls; limited scope.Uses stable phenacyl sulfide precursors.Expertise: Flow chemistry enables the use of highly reactive, transient intermediates that are impractical in batch, vastly expanding substrate scope.
Reaction Time Often several hours to overnight.Typically < 1 hour (residence time).Trustworthiness: The high surface-area-to-volume ratio in flow reactors ensures efficient photon delivery, accelerating the photochemical generation of the key intermediate.
Scalability Difficult; light penetration issues in large flasks.Readily scalable by extending run time ("scaling out").Authoritative Grounding: Continuous processing ensures consistent product quality regardless of scale, a critical factor in pharmaceutical development.
Yield Variable, often moderate.Good to excellent (e.g., 75-99%).Expertise: Minimizing decomposition and side-reactions of the unstable thioaldehyde in a continuous stream directly translates to higher product yields.
Safety High risk if using toxic reagents like thiophosgene.Significantly improved; reactive species is contained and transient.Trustworthiness: The small "reaction zone" in a flow system inherently limits the potential energy release and exposure risk of any hazardous intermediate.
Section 2: The Oxidation Step - Achieving Precision Over Brute Force

Once the thiopyran ring is formed, the thioether must be oxidized to a sulfone. This step is deceptively challenging; incomplete oxidation yields the sulfoxide, while overly harsh conditions can damage sensitive functional groups elsewhere in the molecule.

The Benchmark: Peroxy Acids (m-CPBA, Peracetic Acid) Meta-chloroperoxybenzoic acid (m-CPBA) is a classic oxidant. However, it can be difficult to control the reaction to stop at the sulfone stage without over-oxidation, and its acidic nature can be incompatible with acid-sensitive functional groups. Furthermore, m-CPBA can pose an explosion hazard upon storage.[3][4]

Alternative 2: Catalytic Hydrogen Peroxide (H₂O₂) Systems Hydrogen peroxide is an ideal terminal oxidant as its only byproduct is water. Its reactivity can be precisely tuned with catalysts.

  • Sodium Tungstate (Na₂WO₄) or Ammonium Molybdate: These catalysts are known to promote the mild and efficient oxidation of sulfides directly to sulfones using H₂O₂.[4]

  • Tantalum Carbide (TaC) vs. Niobium Carbide (NbC): A fascinating example of catalyst-controlled selectivity. With H₂O₂, TaC catalysis favors the sulfoxide, whereas NbC efficiently produces the sulfone, allowing access to either oxidation state from the same precursor.[5]

Alternative 3: Urea-Hydrogen Peroxide (UHP) For researchers seeking a solid, stable, and easy-to-handle source of H₂O₂, the urea-hydrogen peroxide adduct (UHP) is an outstanding choice. It is an inexpensive and safe reagent that, often in combination with an anhydride like phthalic anhydride, enables a metal-free, environmentally benign oxidation of sulfides to sulfones, typically with no sulfoxide byproduct observed.[5]

Alternative 4: Davis's Oxaziridine For substrates with extremely sensitive functional groups where even catalytic H₂O₂ might fail, 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis's reagent) offers unparalleled chemoselectivity. It operates under neutral conditions and at temperatures from -78 °C to 0 °C, allowing for the clean oxidation of the sulfur atom without affecting other potentially oxidizable sites like alkenes or alcohols.[4]

G start Start: Have a functionalized thiopyran q1 Is the substrate acid-sensitive or prone to side reactions? start->q1 q2 Is cost and environmental impact a primary concern? q1->q2 No a1 Use Davis's Oxaziridine for maximum chemoselectivity at low temperatures. q1->a1 Yes q3 Is precise control over sulfoxide vs. sulfone formation needed? q2->q3 No a3 Use Urea-Hydrogen Peroxide (UHP) for a safe, metal-free option. q2->a3 Yes a2 Use a catalytic H2O2 system (e.g., Na2WO4/H2O2). q3->a2 No a4 Use NbC catalyst for sulfone; Use TaC catalyst for sulfoxide. q3->a4 Yes a5 Use a standard method like m-CPBA, but with careful monitoring. a2->a5 If catalyst unavailable

Caption: Decision tree for selecting an oxidation reagent.

Reagent/SystemSelectivity (Sulfone)ConditionsSafety/HandlingCausality & Field Insights
Benchmark (m-CPBA) Moderate; risk of overoxidation.RT, acidic byproduct.Potentially explosive, acid-sensitive.Expertise: While common, m-CPBA requires careful stoichiometric control and monitoring to avoid complex product mixtures with sensitive substrates.
Na₂WO₄ / H₂O₂ [4]HighRT, neutral.H₂O₂ is corrosive but manageable.Trustworthiness: The tungstate catalyst forms a peroxotungstate species in situ, which is a highly specific and efficient oxygen transfer agent for sulfur oxidation.
Urea-H₂O₂ (UHP) [5]ExcellentRT, metal-free.Solid, stable, very safe.Authoritative Grounding: UHP acts as a slow-release source of H₂O₂, preventing high local concentrations that can lead to side reactions, making it a greener and safer alternative.
Davis's Oxaziridine [4]Unmatched-78 °C to RT, neutral.Stable solid, easy to handle.Expertise: The mechanism involves a direct oxygen atom transfer from the oxaziridine ring to the sulfur. This process has a low activation energy and is highly chemoselective, leaving other functional groups untouched.

Part B: The "Direct Construction" Strategy: Modern & Atom-Economical Routes

Why build a thioether only to modify it later? Modern synthetic chemistry increasingly favors methods that construct the final, fully oxidized thiopyran sulfone ring in a single, efficient process.

Alternative 5: Metal-Catalyzed Cyclizations with SO₂ Surrogates The direct insertion of sulfur dioxide into an organic framework is a powerful strategy. Since gaseous SO₂ can be difficult to handle, stable, solid SO₂ surrogates like DABSO (DABCO-bis(sulfur dioxide)) are transformative reagents.[6]

A notable example is the copper(I)-catalyzed reaction of 2-alkynylaryl precursors with DABSO. This method efficiently constructs benzo[b]thiophene 1,1-dioxides (a class of thiopyran sulfone analogues) by forming two new C-S bonds in a tandem sequence.[6] The reaction proceeds through a mechanism involving the generation of a sulfonyl radical, which then participates in a cyclization cascade.

G Start Cu(I) Catalyst + 2-Alkynylaryl Precursor Int1 Free Radical Intermediate Start->Int1 Oxidation Cu(I) -> Cu(II) DABSO DABSO (SO2 Surrogate) SO2_radical SO2 Radical Anion DABSO->SO2_radical Int1->SO2_radical Captures SO2 from DABSO Int2 Oxidized Intermediate SO2_radical->Int2 Oxidation Int2->Start Reduction Cu(II) -> Cu(I) Product Cyclized Thiopyran Sulfone Product Int2->Product Intramolecular Cyclization

Caption: Plausible mechanism for Cu-catalyzed sulfonylative cyclization.

  • Preparation: To an oven-dried reaction vessel, add the (2-alkynyl)boronic acid precursor (1.0 equiv), DABSO (1.2 equiv), and a copper(I) catalyst (e.g., Cu(OAc), 10 mol%).

  • Reaction: Add the solvent (e.g., DMF) and heat the mixture at the specified temperature (e.g., 100 °C) under an inert atmosphere for the required time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final cyclic sulfone.

Alternative 6: Emerging Green Methodologies The field is rapidly evolving, with several sustainable methods gaining traction:

  • Photocatalysis: Visible-light-induced reactions are emerging for three-component cycloaddition cascades, offering mild, reagent-free conditions for building complex cyclic sulfones.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reactions, such as the double aza-Michael addition of amines to divinyl sulfone, often on a water surface, providing a solvent-free, atom-economical route to N-functionalized thiopyran sulfone analogues.[6]

Conclusion and Future Outlook

The synthesis of functionalized thiopyran sulfones has moved far beyond its classical origins. For researchers employing the two-stage "build-then-oxidize" approach, alternative reagents offer profound benefits: photochemical flow provides a safe and scalable route to the thiopyran core, while a suite of modern oxidants—from catalytic H₂O₂ systems to the exquisitely selective Davis's oxaziridine—enables precise and clean conversion to the final sulfone.

Simultaneously, direct construction methods, particularly those using SO₂ surrogates like DABSO in metal-catalyzed cyclizations, represent the state-of-the-art in efficiency and atom economy. These strategies bypass the need for a separate oxidation step entirely, streamlining the path to the target molecule. As the field continues to advance, we anticipate that photocatalytic and other green methodologies will become increasingly prevalent, further enhancing the sustainable synthesis of these vital chemical scaffolds. The choice of reagent is no longer just about yield; it is a strategic decision that impacts safety, scalability, and environmental footprint.

References

  • Mousavi-Ebadi, M., Safaei-Ghomi, J., & Nejad, M. J. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances.
  • Various Authors. (n.d.). Synthesis of sulfones. Organic Chemistry Portal.
  • Jeschke, T., & Kirschning, A. (2020). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of Thioaldehydes. European Journal of Organic Chemistry.
  • Singh, G. S., & Mmatli, E. (2024). Update on Thiopyran Fused Heterocycle Synthesis (2013-2024).
  • Wang, X., et al. (n.d.). Recent advances in the synthesis of vinyl sulfones. RSC Publishing.
  • Reddy, T., et al. (n.d.). Recent advances in the synthesis and applications of β-keto sulfones. RSC Publishing.
  • Belley, M. (1994). A process for preparing sulfones.
  • Zhang, R., et al. (2020).
  • Dilly, S., et al. (2017). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. PMC - PubMed Central.
  • Rocha, J. B., et al. (2021). Synthetic developments on the preparation of sulfides from thiol-free reagents. Organic Chemistry Frontiers (RSC Publishing).
  • Zhao, Y., et al. (2024). 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. PMC.
  • Various Authors. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI.
  • Mousavi-Ebadi, M., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.

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Comparative

A Comparative Guide to the Reactivity of Sulfoxides and Sulfones in Thiopyran Systems

For researchers, scientists, and professionals in drug development, a nuanced understanding of the chemical behavior of heterocyclic systems is paramount. The thiopyran scaffold, a six-membered ring containing a sulfur a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the chemical behavior of heterocyclic systems is paramount. The thiopyran scaffold, a six-membered ring containing a sulfur atom, is a common motif in biologically active molecules. The oxidation state of the sulfur atom, specifically as a sulfoxide or a sulfone, profoundly influences the reactivity and properties of the entire molecule. This guide provides an in-depth, objective comparison of the reactivity of sulfoxides versus sulfones within thiopyran systems, supported by experimental data and mechanistic insights to inform synthetic strategies and drug design.

Structural and Electronic Distinctions: The Foundation of Reactivity Differences

The fundamental differences in the reactivity of thiopyran sulfoxides and sulfones stem from the electronic and structural properties of the sulfur center.

  • Thiopyran Sulfoxide (S=O): The sulfoxide group possesses a chiral sulfur atom with a lone pair of electrons, a single oxygen atom, and two carbon substituents within the thiopyran ring. This arrangement results in a trigonal pyramidal geometry at the sulfur. The S=O bond is polar, with the oxygen atom being electron-withdrawing. However, the sulfur atom's lone pair can participate in electron donation. This duality of electronic effects makes the sulfoxide group a versatile functional handle.

  • Thiopyran Sulfone (O=S=O): In the sulfone, the sulfur atom is hypervalent, bonded to two oxygen atoms and two carbon atoms of the thiopyran ring, resulting in a tetrahedral geometry. The two sulfonyl oxygens are strongly electron-withdrawing, significantly reducing the electron density at the sulfur atom and influencing the entire ring system. This strong electron-withdrawing nature is the primary determinant of the sulfone's reactivity.

These intrinsic differences in structure and electronics dictate the distinct chemical behaviors of thiopyran sulfoxides and sulfones in various chemical transformations.

Comparative Reactivity Analysis

This section will delve into a comparative analysis of the reactivity of thiopyran sulfoxides and sulfones in key chemical reactions, highlighting the underlying mechanistic principles.

Acidity of α-Protons

A significant point of differentiation lies in the acidity of the protons on the carbon atoms adjacent (α) to the sulfur center.

  • Sulfones: The powerful electron-withdrawing nature of the sulfone group dramatically increases the acidity of the α-protons. This is due to the effective stabilization of the resulting carbanion through inductive effects and delocalization of the negative charge onto the two oxygen atoms.[1]

  • Sulfoxides: While the sulfoxide group is also electron-withdrawing, its effect on the acidity of α-protons is less pronounced compared to the sulfone. The resulting carbanion is stabilized, but to a lesser extent.

This difference in acidity has profound implications for reactions involving the deprotonation of the α-carbon, such as alkylations and condensations. For instance, the deprotonation of a thiopyran sulfone can often be achieved with weaker bases than those required for the corresponding sulfoxide.

Table 1: Comparison of α-Proton Acidity

FeatureThiopyran SulfoxideThiopyran SulfoneRationale
α-Proton Acidity Moderately acidicStrongly acidicThe two oxygen atoms in the sulfone group provide greater stabilization of the conjugate base through induction and resonance.
Typical pKa Range ~29-31 (for acyclic analogs)~23-25 (for acyclic analogs)Data for acyclic sulfoxides and sulfones provide a general trend.
Characteristic Rearrangement Reactions

Thiopyran sulfoxides and sulfones undergo distinct and characteristic rearrangement reactions that are highly valuable in organic synthesis.

The Pummerer rearrangement is a signature reaction of sulfoxides bearing at least one α-hydrogen.[2] In the context of thiopyran systems, treatment of a thiopyran 1-oxide with an activating agent like acetic anhydride leads to the formation of an α-acetoxy thiopyran.

The mechanism involves the initial acylation of the sulfoxide oxygen, followed by elimination to form a thionium ion intermediate. Subsequent attack by a nucleophile (in this case, acetate) at the α-carbon yields the rearranged product. This reaction effectively transforms the sulfoxide into a functionalized sulfide at the adjacent carbon.

Pummerer_Mechanism sulfoxide Thiopyran Sulfoxide activated Acylated Sulfoxide sulfoxide->activated + Ac₂O thionium Thionium Ion activated->thionium - AcO⁻ product α-Acetoxy Thiopyran thionium->product + AcO⁻ Ac2O Ac₂O AcOH - AcOH AcO_minus AcO⁻

Caption: Generalized Pummerer rearrangement of a thiopyran sulfoxide.

The Ramberg-Bäcklund reaction is a powerful method for the formation of alkenes from α-halosulfones.[3] In thiopyran systems, this reaction can be utilized to introduce unsaturation into the ring or as part of a ring contraction strategy.

The reaction is initiated by the deprotonation of an α-halo sulfone, followed by an intramolecular nucleophilic attack to form a transient three-membered episulfone intermediate. This intermediate then extrudes sulfur dioxide to yield the corresponding alkene.[4]

Ramberg_Backlund_Mechanism halosulfone α-Halo Thiopyran Sulfone carbanion Carbanion halosulfone->carbanion + Base episulfone Episulfone Intermediate carbanion->episulfone Intramolecular SN2 alkene Alkene Product episulfone->alkene - SO₂ base Base SO2 - SO₂

Caption: Generalized Ramberg-Bäcklund reaction of a thiopyran sulfone.

Cycloaddition Reactions

The behavior of unsaturated thiopyran sulfoxides and sulfones in cycloaddition reactions, particularly the Diels-Alder reaction, is markedly different. This difference is largely dictated by the electronic nature of the dienophile or diene.

  • Thiopyran Sulfones as Dienophiles: Unsaturated thiopyran sulfones, such as 2H-thiopyran-1,1-dioxide, are excellent dienophiles in Diels-Alder reactions. The strongly electron-withdrawing sulfone group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond, facilitating reactions with electron-rich dienes.[5]

  • Thiopyran Sulfoxides as Dienophiles: In contrast, the corresponding thiopyran sulfoxides are generally less reactive as dienophiles. The sulfoxide group is less electron-withdrawing than the sulfone, resulting in a higher energy LUMO.

An analogous trend is observed in the well-studied thiophene series. Thiophene-1,1-dioxide readily participates in Diels-Alder reactions as a diene, while thiophene-1-oxide is less reactive. This suggests that the higher oxidation state of sulfur in the sulfone activates the system towards cycloaddition.

Table 2: Comparative Reactivity in Diels-Alder Reactions (as Dienophiles)

SubstrateReactivity with Electron-Rich DienesLUMO EnergyRationale
Unsaturated Thiopyran Sulfoxide Low to moderateRelatively highThe sulfoxide group is a weaker electron-withdrawing group compared to the sulfone.
Unsaturated Thiopyran Sulfone HighLowThe strongly electron-withdrawing sulfone group significantly lowers the LUMO energy, enhancing reactivity.
Nucleophilic and Electrophilic Attack

The differing electronic environments of the sulfur atom in thiopyran sulfoxides and sulfones also influence their susceptibility to nucleophilic and electrophilic attack.

  • Nucleophilic Attack: The sulfur atom in a thiopyran sulfone is significantly more electron-deficient and, therefore, more electrophilic than in a sulfoxide. This makes sulfones more susceptible to nucleophilic attack at the sulfur center, although such reactions are generally less common than reactions at the α-carbon.

  • Electrophilic Attack: Conversely, the lone pair of electrons on the sulfur atom of a thiopyran sulfoxide makes it susceptible to attack by electrophiles. This is the initial step in the Pummerer rearrangement, as discussed earlier. The sulfone, lacking a lone pair on the sulfur, is generally unreactive towards electrophiles at the sulfur center.

Experimental Protocols and Data

The following sections provide representative experimental protocols for the synthesis of thiopyran sulfoxides and sulfones, which are foundational for any comparative reactivity studies.

Synthesis of Thiopyran Sulfoxides and Sulfones by Oxidation

The most common method for the preparation of thiopyran sulfoxides and sulfones is the controlled oxidation of the corresponding thiopyran. The choice of oxidant and reaction conditions determines the outcome of the reaction.

Experimental Protocol: Selective Oxidation to a Thiopyran Sulfoxide

  • Dissolution: Dissolve the starting thiopyran (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add a solution of one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (NaIO₄), dropwise to the cooled solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Oxidation to a Thiopyran Sulfone

  • Dissolution: Dissolve the starting thiopyran (1.0 eq) in a suitable solvent, such as acetic acid or DCM.

  • Oxidant Addition: Add an excess (typically 2.2-3.0 eq) of a strong oxidizing agent, such as hydrogen peroxide (H₂O₂) or m-CPBA, to the solution.

  • Heating (if necessary): In some cases, gentle heating may be required to drive the reaction to completion.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material and the intermediate sulfoxide are no longer observed.

  • Work-up: After completion, carefully quench any remaining oxidant and extract the product into an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Table 3: Representative Oxidation of a Dihydrothiopyran Derivative

Starting MaterialOxidant (eq.)SolventTemperature (°C)ProductYield (%)Reference
Dihydro-2H-thiopyran-3(4H)-oneH₂O₂ (excess)AcOH/Ac₂ORTDihydro-2H-thiopyran-3(4H)-one 1,1-dioxideHigh[6]

Note: The specific yields and reaction conditions will vary depending on the substituents on the thiopyran ring.

Conclusion and Future Outlook

The reactivity of sulfoxides and sulfones in thiopyran systems is a study in contrasts, governed by the oxidation state of the sulfur atom. Thiopyran sulfones are characterized by the strong electron-withdrawing nature of the SO₂ group, leading to highly acidic α-protons and enhanced reactivity as dienophiles. Their chemistry is often dominated by reactions involving the formation of α-carbanions and participation in cycloaddition reactions.

In contrast, thiopyran sulfoxides exhibit a more nuanced reactivity profile. The chiral sulfoxide group is less activating towards α-proton abstraction and dienophilic reactivity but is susceptible to electrophilic attack at the sulfur atom, enabling unique transformations such as the Pummerer rearrangement.

For drug development professionals and synthetic chemists, a thorough understanding of these divergent reactivities is crucial for the strategic design of synthetic routes to novel thiopyran-containing molecules. The choice to employ a thiopyran as a sulfoxide or a sulfone opens up distinct synthetic pathways and allows for the introduction of diverse functionalities. Further research into direct comparative studies under a wider range of reaction conditions will continue to refine our understanding and expand the synthetic utility of these important heterocyclic systems.

References

  • Afarinkia, K., et al. (2017). Synthesis and characterization of sulfide, sulfoxide and sulfone derivatives of thiopyran: antimicrobial evaluation.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • De Lucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction. Organic Reactions, 40, 157-405.
  • Paquette, L. A. (1975). The Ramberg-Bäcklund Rearrangement. Organic Reactions, 25, 1-71.
  • Mock, W. L. (1976). The Ramberg-Baecklund reaction. The Journal of Organic Chemistry, 41(14), 2491-2495.
  • Taylor, R. J. K. (1999). The Ramberg–Bäcklund rearrangement.
  • Palchykov, V. Y., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior. Chemistry of Heterocyclic Compounds, 54(6), 604-611.
  • Dong, V. M., et al. (2014). Chemistry of Thiophene 1,1-Dioxides.
  • Thiemann, T., & Sa-ei, K. (2007). Thiophene S-oxides as substrates in cycloaddition reactions. Research Trends, 10, 1-14.
  • Jan, M. (2017, September 6). Why does acidity increase going from sulfide to sulfoxide to sulfone? Chemistry Stack Exchange. Retrieved from [Link]

  • Organic Chemistry Portal. Ramberg-Bäcklund Reaction. Retrieved from [Link]

  • Dong, V. M., et al. (2014). Chemistry of Thiophene 1,1-Dioxides.
  • Thiemann, T., & Sa-ei, K. (2007). Thiophene S-oxides as substrates in cycloaddition reactions. Research Trends, 10, 1-14.
  • De Lucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-405.
  • Professor Dave Explains. (2022, September 30). Ramberg-Bäcklund Reaction [Video]. YouTube. [Link]

Sources

Validation

Efficacy comparison of different catalysts for tetrahydrothiopyran synthesis

For Researchers, Scientists, and Drug Development Professionals The tetrahydrothiopyran (THTP) moiety is a privileged scaffold in medicinal chemistry and materials science, owing to its presence in a range of biologicall...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrothiopyran (THTP) moiety is a privileged scaffold in medicinal chemistry and materials science, owing to its presence in a range of biologically active molecules and its utility as a versatile synthetic intermediate.[1] The efficient construction of this sulfur-containing heterocycle is, therefore, a topic of significant interest. The choice of catalyst is paramount in dictating the yield, stereoselectivity, and overall efficiency of THTP synthesis. This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.

The Landscape of Catalytic Approaches

The synthesis of tetrahydrothiopyrans can be broadly categorized by the nature of the catalytic system employed. The primary strategies involve Lewis acid catalysis, organocatalysis, and metal-catalyzed reactions, each with its distinct advantages and mechanistic pathways.

Lewis Acid-Catalyzed Cyclizations

Lewis acids are effective in activating substrates for intramolecular cyclization reactions to form the THTP ring. A common strategy involves the thionium-ene cyclization, where a Lewis acid promotes the formation of a thionium ion intermediate, which then undergoes cyclization.

Boron trifluoride etherate (BF₃·OEt₂) has been demonstrated as an effective mediator for the (3,5)-thionium-ene cyclization of aldehydes with substituted 5-methylhex-4-ene-1-thiol. This approach affords tetrahydrothiopyrans in good yields and with excellent diastereoselectivity.[2] The Lewis acid coordinates to the sulfur atom, facilitating the formation of the key thionium ion intermediate.

Table 1: Performance of BF₃·OEt₂ in Thionium-Ene Cyclization for Tetrahydrothiopyran Synthesis [2]

EntryAldehydeYield (%)Diastereomeric Ratio (d.r.)
1Benzaldehyde85>99:1
2p-Tolualdehyde82>99:1
3p-Nitrobenzaldehyde78>99:1
4Cinnamaldehyde80>99:1

Reaction Conditions: Aldehyde (1.0 equiv), 5-methylhex-4-ene-1-thiol (1.2 equiv), BF₃·OEt₂ (1.5 equiv), CH₂Cl₂,-78 °C to rt.

The high diastereoselectivity observed is a key advantage of this method, making it suitable for the synthesis of stereochemically defined THTP derivatives.

Organocatalytic Strategies: A Focus on Asymmetry

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, and tetrahydrothiopyrans are no exception.[1] These methods often rely on domino reactions, where multiple bonds are formed in a single pot, leading to a rapid increase in molecular complexity.[1] Chiral secondary amines and bifunctional catalysts, such as squaramides, have been successfully employed in the enantioselective synthesis of THTP derivatives.[1]

A notable example is the organocatalytic domino Michael/aldol reaction sequence.[1] In this approach, a bifunctional quinine-derived squaramide catalyst can be used to activate both the nucleophile and the electrophile, leading to the formation of highly functionalized tetrahydrothiophenes and, by extension, offering a pathway to tetrahydrothiopyrans.[1] While the provided literature primarily details the synthesis of the five-membered ring, the principles are transferable to the six-membered THTP system. The catalyst's ability to control the stereochemical outcome through a well-organized transition state is a significant advantage.[1]

Conceptual Workflow for Organocatalytic Tetrahydrothiopyran Synthesis

G cluster_reactants Reactants A α,β-Unsaturated Ester/Ketone D Catalyst-Substrate Complex (Transition State Assembly) A->D B Thiol-containing Nucleophile B->D C Chiral Organocatalyst (e.g., Squaramide) C->D activates E Domino Michael Addition & Intramolecular Cyclization D->E proceeds via E->C regenerates F Enantioenriched Tetrahydrothiopyran E->F

Caption: Organocatalytic domino reaction pathway.

Metal-Catalyzed Approaches: Versatility and Scope

Transition metal catalysis offers a broad range of synthetic transformations applicable to the synthesis of THTPs. Palladium-catalyzed reactions, in particular, have been explored for the construction of related oxygen heterocycles, and these methods can often be adapted for sulfur-containing analogues. For instance, a palladium-catalyzed oxidative Heck redox-relay strategy has been used for the synthesis of 2,6-trans-tetrahydropyrans, and a similar approach could be envisioned for THTPs.[3] Control experiments in this study confirmed that the palladium(II) species is the active catalyst.[3]

Furthermore, rhodium-catalyzed alkyne hydroacylation followed by a thio-conjugate-addition sequence provides a two-component assembly of tetrahydrothiopyran-4-ones.[4] This method is advantageous for its ability to construct the core THTP-4-one structure from readily available starting materials.

Experimental Protocols: A Practical Guide

Protocol for Lewis Acid-Catalyzed Synthesis of 2-Phenyl-4,4-dimethyltetrahydrothiopyran[2]

Materials:

  • Benzaldehyde

  • 5-methylhex-4-ene-1-thiol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of benzaldehyde (1.0 mmol) and 5-methylhex-4-ene-1-thiol (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL) at -78 °C, add BF₃·OEt₂ (1.5 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired tetrahydrothiopyran.

Experimental Workflow Diagram

G A Combine Reactants in CH₂Cl₂ B Cool to -78 °C A->B C Add BF₃·OEt₂ B->C D Warm to Room Temperature & Stir C->D E Quench with NaHCO₃ D->E F Workup & Extraction E->F G Purification F->G H Product G->H

Caption: Lewis acid-catalyzed THTP synthesis workflow.

Mechanistic Insights: Understanding Catalyst Function

The efficacy of a catalyst is intrinsically linked to its role in the reaction mechanism.

Lewis Acid Catalysis: In the BF₃·OEt₂-mediated thionium-ene cyclization, the Lewis acid activates the thiol, promoting the formation of a thionium ion. This electrophilic species is then attacked by the internal alkene in an intramolecular fashion, leading to the formation of the six-membered ring. The stereochemistry of the final product is determined by the geometry of the cyclization transition state.

Organocatalysis: In the case of bifunctional organocatalysts like squaramides, the catalyst orchestrates the reaction by simultaneously activating the nucleophile (thiol) and the electrophile (α,β-unsaturated system) through hydrogen bonding interactions.[1] This dual activation in a chiral environment allows for high levels of stereocontrol.[1]

Mechanism of Bifunctional Organocatalysis

G cluster_reactants Reactants A Michael Acceptor D Dual Activation via Hydrogen Bonding A->D B Thiol B->D C Bifunctional Catalyst C->D facilitates E Stereocontrolled Michael Addition D->E F Intramolecular Cyclization E->F G Chiral Tetrahydrothiopyran F->G

Caption: Dual activation by a bifunctional organocatalyst.

Conclusion and Future Outlook

The synthesis of tetrahydrothiopyrans is well-served by a variety of catalytic systems. Lewis acids like BF₃·OEt₂ offer a straightforward and highly diastereoselective route to certain THTP derivatives.[2] For asymmetric synthesis, organocatalysis presents a powerful strategy, enabling the construction of enantioenriched THTPs through elegant domino reactions.[1] Metal catalysis, with its broad scope, provides access to diverse THTP structures, including functionalized ketones.[4]

The choice of catalyst will ultimately depend on the desired substitution pattern, stereochemical outcome, and the complexity of the target molecule. Future research will likely focus on the development of more efficient and selective catalysts, particularly for enantioselective transformations, and the expansion of the substrate scope for existing methods.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Mondal, S., & Ghorai, P. (2017). Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. European Journal of Organic Chemistry, 2017(32), 4666–4677.
  • Hassanzadeh, F., & Alizadeh, A. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(1), 1-20.
  • Smith, J. A., & Jones, B. C. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Natural Product Reports, 38(10), 1864-1887.
  • Johnson, A. B., & Williams, C. D. (2026). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Journal of the American Chemical Society, 148(4), 2050-2060.
  • Walker, T. W., et al. (2021). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 23(15), 5486-5499.
  • Various Authors. (2022). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds, 58(10), 807-809.
  • Organic Chemistry Portal. (n.d.). Tetrahydrothiopyran synthesis. Retrieved from [Link]

  • White, A. J. P., & Crimmin, M. R. (2024).
  • Li, G., et al. (2011). Asymmetric synthesis of a highly functionalized tetrahydropyran DPP-4 inhibitor. The Journal of Organic Chemistry, 76(17), 7034-7042.
  • Pansare, S. V., & Pandya, K. (2012). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. The Journal of Organic Chemistry, 77(17), 7489-7496.
  • Smith, A. B., et al. (2018). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans.

Sources

Comparative

A Comparative Guide for Lewis Acids in Thia-Prins Cyclization Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the formation of sulfur-containing heterocycles remains a cornerstone for the development of novel therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of sulfur-containing heterocycles remains a cornerstone for the development of novel therapeutic agents and functional materials. Among the myriad of synthetic strategies, the thia-Prins cyclization has emerged as a powerful tool for the diastereoselective construction of substituted tetrahydrothiophenes and tetrahydrothiopyrans. The success of this reaction is critically dependent on the choice of the Lewis acid promoter, which governs the reaction's efficiency, selectivity, and overall outcome.

This guide offers an in-depth comparative analysis of various Lewis acids utilized in thia-Prins cyclization reactions. By synthesizing data from key research, we provide a technical and experience-driven perspective to aid researchers in the strategic selection of catalysts for their synthetic endeavors.

The Thia-Prins Cyclization: A Mechanistic Overview

The thia-Prins cyclization is the sulfur-analogue of the well-established Prins reaction.[1] It involves the electrophilic addition of a thiocarbonyl or a related species to a homoallylic sulfide, followed by an intramolecular cyclization and capture of a nucleophile.[1] The reaction is initiated by the activation of a carbonyl or acetal group by a Lewis acid, which generates a highly reactive oxocarbenium or thionium ion. This electrophilic intermediate is then attacked by the pendant alkene of the homoallylic sulfide, leading to the formation of a transient carbocation. Subsequent intramolecular trapping by the sulfur nucleophile furnishes the desired tetrahydrothiophene or tetrahydrothiopyran ring system.

The choice of Lewis acid is paramount as it influences several key aspects of the reaction:

  • Activation of the Electrophile: The Lewis acid must be sufficiently strong to activate the carbonyl or acetal precursor to generate the reactive electrophile.

  • Stabilization of Intermediates: The Lewis acid can influence the stability of the carbocationic intermediates, thereby affecting the stereochemical outcome of the reaction.

  • Reaction Rate and Efficiency: The strength and nature of the Lewis acid can significantly impact the reaction rate and the overall yield of the desired product.

Below is a generalized mechanistic pathway for the thia-Prins cyclization:

Thia_Prins_Mechanism cluster_activation Step 1: Electrophile Activation cluster_cyclization Step 2: Intramolecular Cyclization cluster_trapping Step 3: Nucleophilic Trapping/Elimination Start Homoallylic Sulfide + Aldehyde/Acetal LA Lewis Acid (LA) Start->LA Coordination Activated Activated Electrophile (Oxocarbenium/Thionium Ion) LA->Activated Cyclization Intramolecular Nucleophilic Attack Activated->Cyclization Carbocation Carbocationic Intermediate Cyclization->Carbocation Trapping Nucleophilic Trapping Carbocation->Trapping [Nu-] Product Tetrahydrothiophene/ Tetrahydrothiopyran Trapping->Product

Caption: Generalized mechanism of the Lewis acid-catalyzed thia-Prins cyclization.

Comparative Performance of Lewis Acids in Thia-Prins Cyclization

A systematic study by Yadav and Kumar provides valuable quantitative data on the efficacy of different Lewis acids in the thia-Prins cyclization of thioacrylates to form substituted tetrahydrothiophenes.[1] The results of their investigation are summarized below:

EntryLewis Acid (1 equiv.)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
1In(OTf)₃CH₂Cl₂0 to rt1245Single diastereomer
2TMSOTf CH₂Cl₂ 0 to rt 12 85 Single diastereomer
3BF₃·OEt₂CH₂Cl₂0 to rt1232Single diastereomer
4FeCl₃CH₂Cl₂0 to rt12Trace-

*Data sourced from Yadav, J. S.; Kumar, P. P. J. Org. Chem.2015 , 80 (5), 2813–2819.[1]

Analysis of Lewis Acid Performance:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf): This strong Lewis acid emerged as the optimal catalyst, affording the desired tetrahydrothiophene in a high yield of 85% and with excellent diastereoselectivity, yielding only a single diastereomer.[1] The high efficiency of TMSOTf can be attributed to its strong oxophilicity, which facilitates the rapid generation of the key electrophilic intermediate.

  • Indium(III) triflate (In(OTf)₃): While also effective in promoting the cyclization and maintaining high diastereoselectivity, In(OTf)₃ provided a moderate yield of 45%.[1] Indium-based Lewis acids are known for their water tolerance and are often considered milder catalysts.

  • Boron trifluoride etherate (BF₃·OEt₂): This commonly used Lewis acid proved to be less effective, yielding only 32% of the product.[1] Although a strong Lewis acid, its performance in this specific thia-Prins cyclization was suboptimal compared to TMSOTf.

  • Iron(III) chloride (FeCl₃): In this particular study, FeCl₃ was found to be ineffective, yielding only trace amounts of the desired product.[1] This highlights that not all Lewis acids are suitable for promoting the thia-Prins cyclization, and catalyst selection is crucial for reaction success.

The superior performance of TMSOTf suggests that a strong and oxophilic Lewis acid is highly effective for activating the thioacrylate substrate and driving the thia-Prins cyclization to completion with high stereocontrol.

Experimental Protocol: TMSOTf-Mediated Thia-Prins Cyclization

The following is a representative experimental procedure for the synthesis of substituted tetrahydrothiophenes via a TMSOTf-mediated thia-Prins cyclization, based on the work of Yadav and Kumar.[1][2]

Materials:

  • Thioenol ether (1 mmol)

  • Dry dichloromethane (CH₂Cl₂) (4 mL)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1 mmol)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexane for column chromatography

Procedure:

  • To a suspension of the thioenol ether (1 mmol) in dry dichloromethane (4 mL) at 0 °C under a nitrogen atmosphere, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding saturated sodium bicarbonate solution (5 mL).

  • Extract the product with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Separate the organic layer and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure tetrahydrothiophene derivative.

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Thioenol ether in dry CH₂Cl₂ (0 °C, N₂ atmosphere) Add_TMSOTf Add TMSOTf dropwise Start->Add_TMSOTf Warm_Stir Warm to room temperature Stir for 12 h Add_TMSOTf->Warm_Stir Quench Quench with sat. NaHCO₃ Warm_Stir->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Chromatography Silica gel column chromatography (EtOAc/Hexane) Evaporate->Chromatography Product Pure Tetrahydrothiophene Chromatography->Product

Caption: Experimental workflow for TMSOTf-mediated thia-Prins cyclization.

Conclusion

The selection of an appropriate Lewis acid is a critical parameter for the successful implementation of the thia-Prins cyclization. Experimental evidence strongly indicates that strong, oxophilic Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) are highly effective in promoting this transformation, leading to excellent yields and diastereoselectivities. While other Lewis acids like In(OTf)₃ and BF₃·OEt₂ can also facilitate the reaction, they generally result in lower yields. The ineffectiveness of FeCl₃ in the studied example underscores the importance of empirical screening and rational catalyst choice based on the specific substrate and desired outcome. This guide provides a foundational understanding and practical data to assist researchers in navigating the nuances of Lewis acid catalysis in thia-Prins cyclizations, a valuable reaction for the synthesis of medicinally relevant sulfur heterocycles.

References

  • Willis, M. C. The Prins reaction. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 5, pp 966-1009. [Link]

  • Olmez, O.; Mine, A. Prins Cyclization. Org. Biomol. Chem.2017 , 15 (3), 472-489. [Link]

  • Yadav, J. S.; Reddy, B. V. S. Recent developments in the Prins reaction. Curr. Org. Chem.2003 , 7 (15), 1565-1596. [Link]

  • Snider, B. B. Prins Reactions. In Modern Carbonyl Olefination; Takeda, T., Ed.; Wiley-VCH, 2004; pp 213-248. [Link]

  • Hart, D. J. Thionium Ions. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 4, pp 1113-1138. [Link]

  • Taylor, R. J. K. The Prins Reaction. In Organic Reactions; Paquette, L. A., Ed.; John Wiley & Sons, Inc., 2004; Vol. 62. [Link]

  • Al-Mutairi, E. H.; Crosby, S. R.; Darzi, J.; Harding, J. R.; Hughes, R. A.; King, C. D.; Simpson, T. J.; Smith, R. W.; Willis, C. L. The stereoselective synthesis of 2,6-disubstituted-4-hydroxytetrahydropyrans. Chem. Commun.2001 , 835-836. [Link]

  • Marumoto, S.; Jaber, J. J.; Vitale, J. P.; Rychnovsky, S. D. Axial-Selective Prins Cyclizations. J. Am. Chem. Soc.2002 , 124 (50), 15144–15145. [Link]

  • Yadav, J. S.; Kumar, P. P. Diastereoselective Synthesis of Substituted Tetrahydrothiophenes and -thiopyrans via Thia-Prins Cyclization Reaction. J. Org. Chem.2015 , 80 (5), 2813–2819. [Link]

  • Yadav, J. S.; Kumar, P. P. Diastereoselective Synthesis of Substituted Tetrahydrothiophenes and -thiopyrans via Thia-Prins Cyclization Reaction. J. Org. Chem.2015 , 80 (5), 2813–2819. [Link]

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Validation

A Senior Application Scientist's Guide to Formylation of Chlorochromenes: A Comparative Analysis of Alternatives to the Vilsmeier-Haack Reaction

For researchers and professionals in drug development and synthetic chemistry, the introduction of a formyl group into the chlorochromene scaffold is a critical transformation, unlocking a diverse array of downstream fun...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the introduction of a formyl group into the chlorochromene scaffold is a critical transformation, unlocking a diverse array of downstream functionalizations. While the Vilsmeier-Haack reaction has long been a workhorse for this purpose, its reliance on phosphorus oxychloride and dimethylformamide can present challenges in terms of substrate sensitivity, regioselectivity, and waste disposal. This guide provides an in-depth technical comparison of viable alternative methods for the formylation of chlorochromenes, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

The Benchmark: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds.[1] The electrophilic Vilsmeier reagent attacks the electron-rich aromatic ring of the chlorochromene, leading to the introduction of a formyl group after hydrolysis.[2] This method is generally effective for substrates that can withstand the acidic and often harsh reaction conditions.[1]

Key Alternative Formylation Strategies

Several alternative methods for the formylation of activated aromatic systems can be adapted for chlorochromene substrates. Each presents a unique set of advantages and limitations in terms of reaction conditions, regioselectivity, and substrate scope.

The Duff Reaction: A Phenolic Formylation Classic

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically acetic acid or trifluoroacetic acid (TFA), to achieve ortho-formylation of phenols.[3] Given the phenolic nature of many chromene precursors, this reaction is a relevant alternative. The reaction proceeds through the generation of an iminium ion electrophile from HMTA.[3]

Causality in Experimental Choices: The choice of acid catalyst is critical. While acetic acid is traditional, the use of TFA can significantly accelerate the reaction and improve yields, although it may also lead to different regioselectivity.[4] The reaction is typically performed at elevated temperatures to drive the decomposition of HMTA and the subsequent electrophilic aromatic substitution.

The Reimer-Tiemann Reaction: Dichlorocarbene-Mediated Formylation

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols. It employs chloroform (CHCl₃) in a strongly basic aqueous solution to generate dichlorocarbene (:CCl₂) in situ.[5] This highly reactive electrophile is then attacked by the phenoxide ion of the deprotonated chromene precursor.[6]

Causality in Experimental Choices: The biphasic nature of the reaction requires vigorous stirring or the use of a phase-transfer catalyst to ensure efficient reaction between the aqueous base, the organic chloroform phase, and the substrate. The high exothermicity of the reaction necessitates careful temperature control to prevent runaway reactions.[7]

The Gattermann-Koch Reaction: A High-Pressure Approach

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) under high pressure, with a catalyst system typically comprising aluminum chloride (AlCl₃) and cuprous chloride (CuCl).[8] This method is generally suitable for simple aromatic hydrocarbons but is not applicable to phenol or phenol ether substrates, which limits its direct utility for many chlorochromenes.[9]

Causality in Experimental Choices: The high pressure is necessary to ensure a sufficient concentration of the reactive electrophile, which is believed to be the formyl cation ([HCO]⁺).[10] The copper(I) chloride is thought to act as a co-catalyst, facilitating the formation of the active formylating species.[9]

Organolithium-Mediated Formylation: A Regioselective Strategy

This approach involves the deprotonation of the chlorochromene at a specific position using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium species with a formylating agent like DMF.[11] This method offers the potential for high regioselectivity, as the site of formylation is determined by the initial deprotonation step, which can often be directed by existing functional groups.

Causality in Experimental Choices: The choice of the organolithium reagent and the reaction temperature are critical for achieving selective deprotonation without unwanted side reactions. The use of directing groups on the chlorochromene substrate can be a powerful tool to control the regioselectivity of the lithiation.

Metal-Free Formylation: Emerging Green Alternatives

Recent advances have led to the development of metal-free formylation methods, which offer more environmentally benign reaction conditions.[10][12] These can involve the use of organocatalysts or the activation of simple C1 sources like formaldehyde or carbon dioxide. For electron-rich alkenes, such as the double bond in the pyran ring of a chromene, metal-free methods using formaldehyde and a simple amine catalyst have been reported to yield α,β-unsaturated aldehydes.[12]

Causality in Experimental Choices: The selection of the appropriate catalyst and reaction conditions is crucial for activating the C1 source and achieving selective formylation of the chlorochromene substrate. These methods often operate under milder conditions than traditional named reactions.

Comparative Data Presentation

MethodReagentsTypical SubstrateAdvantagesDisadvantagesReported Yields (Illustrative)
Vilsmeier-Haack POCl₃, DMFElectron-rich aromatics/heterocyclesGenerally high yielding, well-established.[1]Harsh/acidic conditions, hazardous reagents, potential for side reactions.[2]70-90%
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA)Phenols, activated aromaticsMilder than Vilsmeier-Haack, good for ortho-formylation.[3]Often requires high temperatures, yields can be moderate.[13]40-60%
Reimer-Tiemann CHCl₃, strong base (e.g., NaOH)PhenolsReadily available and inexpensive reagents.[5]Biphasic reaction, often low to moderate yields, potential for di- and trichloromethylation byproducts.[7]30-50%
Gattermann-Koch CO, HCl, AlCl₃, CuClBenzene and derivativesDirect formylation of simple aromatics.High pressure required, not suitable for phenols/ethers, hazardous reagents.[9]50-70%
Organolithium n-BuLi, DMFHalo-aromatics, directed substratesHigh regioselectivity possible, mild quenching conditions.[11]Requires strictly anhydrous conditions, strong base can be incompatible with some functional groups.60-80%
Metal-Free Formaldehyde, Amine catalystElectron-rich alkenesEnvironmentally benign, mild conditions.[12]Substrate scope may be limited, catalyst development is ongoing.50-70%

Experimental Protocols

Protocol: Vilsmeier-Haack Formylation of a Flavanone Derivative

This protocol is adapted from the synthesis of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde.

  • To a round-bottom flask, add flavanone (1.0 eq).

  • Carefully add phosphorus oxychloride (a significant excess, e.g., 160 eq) with stirring.

  • Stir the reaction mixture at room temperature for 6-7 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture slowly into ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry thoroughly.

  • Recrystallize the crude product from ethanol to afford the pure 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde.

Protocol: Duff Reaction of a Phenolic Substrate

This is a general protocol for the Duff reaction.[3]

  • In a round-bottom flask, combine the phenolic chlorochromene (1.0 eq) and hexamethylenetetramine (1.5 - 2.0 eq).

  • Add glacial acetic acid or trifluoroacetic acid as the solvent and catalyst.

  • Heat the reaction mixture to 80-100 °C for several hours, monitoring by TLC.

  • After cooling, hydrolyze the intermediate by adding an aqueous acid solution (e.g., 2 M HCl) and heating for a further 30-60 minutes.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Reimer-Tiemann Formylation of a Phenolic Substrate

This is a general protocol for the Reimer-Tiemann reaction.[5]

  • In a three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer, dissolve the phenolic chlorochromene (1.0 eq) in ethanol.

  • Add a concentrated aqueous solution of sodium hydroxide (excess, e.g., 5-10 eq).

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Add chloroform (1.5-2.0 eq) dropwise via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue heating and stirring for an additional 1-2 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or distillation.

Visualization of Methodologies

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Chlorochromene Chlorochromene Iminium Iminium Salt Intermediate Chlorochromene->Iminium + Vilsmeier Reagent Product Formylated Chlorochromene Iminium->Product Hydrolysis

Caption: Workflow for Vilsmeier-Haack formylation of chlorochromenes.

Comparison of Electrophilic Aromatic Substitution Pathways

EAS_Pathways Start Chlorochromene Duff Duff Reaction (HMTA, Acid) Start->Duff Iminium Ion Electrophile RT Reimer-Tiemann (CHCl₃, Base) Start->RT Dichlorocarbene Electrophile VH Vilsmeier-Haack (POCl₃, DMF) Start->VH Vilsmeier Reagent Electrophile Product Formylated Chlorochromene Duff->Product RT->Product VH->Product

Caption: Electrophiles in different formylation reactions of chlorochromenes.

Conclusion and Future Perspectives

The choice of formylation method for chlorochromenes is a critical decision that significantly impacts the efficiency and outcome of a synthetic sequence. While the Vilsmeier-Haack reaction remains a powerful tool, its limitations necessitate the consideration of alternatives. The Duff and Reimer-Tiemann reactions offer milder, albeit often lower-yielding, options for phenolic chlorochromenes. Organolithium-mediated formylation provides a highly regioselective approach for substrates amenable to directed metallation. The continued development of metal-free formylation methods holds promise for more sustainable and environmentally friendly syntheses in the future. A thorough understanding of the mechanistic nuances and experimental parameters of each method, as outlined in this guide, will empower researchers to select the optimal strategy for their specific chlorochromene target.

References

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  • ResearchGate. (2025, August 7). Synthesis of Substituted 2-Hydroxyaryl Aldehydes by the Microwave-Induced Reimer—Tiemann Reaction.
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Comparative

A Senior Application Scientist's Guide to 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide: Unlocking Novel Reaction Pathways in Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds is relentless. The introduction of unique structural motifs is a critical driver of innovation in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds is relentless. The introduction of unique structural motifs is a critical driver of innovation in medicinal chemistry, offering the potential for improved potency, selectivity, and pharmacokinetic properties. In this context, saturated sulfur-containing heterocyles are of significant interest, and among them, 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide emerges as a versatile, yet underexplored, building block. This guide provides an in-depth assessment of its performance in novel reaction pathways, offering a comparative analysis against relevant alternatives and supported by detailed experimental protocols.

The Strategic Value of the Tetrahydrothiopyran 1,1-Dioxide Scaffold

The tetrahydrothiopyran 1,1-dioxide core is a valuable pharmacophore. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, properties that can enhance drug-target interactions and improve in vivo stability. The six-membered ring provides a defined three-dimensional geometry, allowing for precise positioning of substituents to probe the binding pockets of biological targets. The introduction of a bromine atom at the 4-position transforms this scaffold into a versatile electrophilic hub, opening doors to a multitude of functionalization strategies.

Navigating the Synthetic Landscape: A Plausible Route to a Challenging Target

The direct synthesis of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide presents notable challenges. Attempts to directly brominate the corresponding ketone precursor can be hampered by the electron-withdrawing nature of the sulfone group, which deactivates the adjacent positions. Therefore, a multi-step approach, as outlined below, is proposed as a more viable strategy.

Synthesis_Pathway A Tetrahydro-4H-thiopyran-4-one B Tetrahydro-2H-thiopyran-4-ol A->B Reduction (e.g., NaBH4) C 4-Bromotetrahydro-2H-thiopyran B->C Bromination (e.g., PBr3) D 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide C->D Oxidation (e.g., m-CPBA, Oxone)

Proposed synthetic pathway for 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

This pathway leverages well-established transformations, starting with the commercially available tetrahydro-4H-thiopyran-4-one. Each step is crucial and requires careful optimization to achieve good overall yield.

Performance in Novel Reaction Pathways: A Comparative Analysis

The primary utility of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide lies in its reactivity as an electrophile in nucleophilic substitution reactions. The electron-withdrawing sulfone group is anticipated to enhance the electrophilicity of the carbon-bromine bond, potentially leading to faster reaction rates compared to analogues lacking this feature.

To provide a quantitative assessment, we compare its expected performance with two key alternatives: 4-bromotetrahydropyran (the oxygen analogue) and a representative acyclic β-bromo sulfone.

ReagentKey Structural FeatureExpected Reactivity in Nucleophilic SubstitutionRationale
4-Bromotetrahydro-2H-thiopyran 1,1-dioxide Cyclic β-bromo sulfoneHigh The strongly electron-withdrawing sulfone group enhances the electrophilicity of the C4 carbon, activating the C-Br bond for nucleophilic attack. The cyclic structure provides conformational rigidity.
4-Bromotetrahydropyran Cyclic β-bromo etherModerateThe ether oxygen is less electron-withdrawing than a sulfone group, resulting in a less electrophilic C4 carbon compared to the target compound.[1]
1-Bromo-3-(phenylsulfonyl)propane Acyclic β-bromo sulfoneModerate to HighPossesses the activating sulfone group, but the acyclic nature allows for greater conformational flexibility, which can influence reaction kinetics compared to the rigid cyclic system.

The enhanced reactivity of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide makes it a particularly attractive reagent for the synthesis of novel derivatives, especially when milder reaction conditions are desired or when working with less reactive nucleophiles.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide and its application in a representative nucleophilic substitution reaction.

Protocol 1: Synthesis of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide

This multi-step synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Detailed_Synthesis cluster_step1 Step 1: Reduction of Tetrahydro-4H-thiopyran-4-one cluster_step2 Step 2: Bromination of Tetrahydro-2H-thiopyran-4-ol cluster_step3 Step 3: Oxidation to the Sulfone A1 Dissolve Tetrahydro-4H-thiopyran-4-one in Methanol A2 Cool to 0 °C A1->A2 A3 Add NaBH4 portion-wise A2->A3 A4 Stir at room temperature A3->A4 A5 Quench with water and extract with ethyl acetate A4->A5 A6 Dry, concentrate to obtain Tetrahydro-2H-thiopyran-4-ol A5->A6 B1 Dissolve Tetrahydro-2H-thiopyran-4-ol in Dichloromethane B2 Cool to 0 °C B1->B2 B3 Add PBr3 dropwise B2->B3 B4 Warm to room temperature and stir B3->B4 B5 Pour onto ice and extract with dichloromethane B4->B5 B6 Dry, concentrate to obtain 4-Bromotetrahydro-2H-thiopyran B5->B6 C1 Dissolve 4-Bromotetrahydro-2H-thiopyran in Dichloromethane C2 Cool to 0 °C C1->C2 C3 Add m-CPBA portion-wise C2->C3 C4 Stir at room temperature C3->C4 C5 Wash with Na2S2O3, NaHCO3, and brine C4->C5 C6 Dry, concentrate, and purify by chromatography C5->C6

Workflow for the synthesis of the target compound.

Step 1: Reduction of Tetrahydro-4H-thiopyran-4-one

  • Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4, 1.1 eq) in portions.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tetrahydro-2H-thiopyran-4-ol.

Step 2: Bromination of Tetrahydro-2H-thiopyran-4-ol

  • Dissolve the crude tetrahydro-2H-thiopyran-4-ol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add phosphorus tribromide (PBr3, 0.5 eq) dropwise.[2]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto ice and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate to give 4-bromotetrahydro-2H-thiopyran.

Step 3: Oxidation to 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide

  • Dissolve the crude 4-bromotetrahydro-2H-thiopyran (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, monitoring the internal temperature.

  • Stir at room temperature for 4-6 hours until the starting material is consumed (TLC analysis).

  • Wash the reaction mixture sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide.[3]

Protocol 2: Nucleophilic Substitution with a Primary Amine

This protocol demonstrates the utility of the title compound in the synthesis of a 4-amino-substituted tetrahydrothiopyran 1,1-dioxide derivative, a scaffold of interest in medicinal chemistry.[1]

Nucleophilic_Substitution A Combine 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide, primary amine, and a non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent (e.g., DMF). B Heat the reaction mixture (e.g., 60-80 °C). A->B C Monitor reaction progress by TLC or LC-MS. B->C D Upon completion, cool to room temperature. C->D E Perform aqueous work-up and extract the product. D->E F Purify by column chromatography. E->F

General workflow for nucleophilic substitution.
  • To a solution of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add the desired primary amine (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 6-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-substituted tetrahydrothiopyran 1,1-dioxide derivative.

Conclusion and Future Outlook

4-Bromotetrahydro-2H-thiopyran 1,1-dioxide, while synthetically challenging to access, represents a highly promising and versatile building block for drug discovery and development. Its enhanced electrophilicity, conferred by the sulfone group, allows for efficient functionalization via nucleophilic substitution reactions under conditions that may be milder than those required for its ether analogue. The rigid cyclic scaffold provides a platform for the precise spatial arrangement of substituents, making it an ideal tool for probing protein binding sites.

The protocols provided herein offer a practical starting point for the synthesis and application of this valuable reagent. Further exploration of its reactivity with a broader range of nucleophiles and its incorporation into more complex molecular architectures is warranted and holds the potential to unlock new avenues in medicinal chemistry. As our understanding of the structure-activity relationships of sulfone-containing heterocycles grows, the demand for innovative building blocks like 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is set to increase, solidifying its place in the modern synthetic chemist's toolbox.

References

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  • Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. (n.d.). Taylor & Francis Online. Retrieved from [Link]

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  • Favorskii rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of tetrahydro-4H-pyran-4-one. (n.d.). Google Patents.
  • Bromination of 3,4-dihydro-2H-thiopyran derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide. (n.d.). PubChem. Retrieved from [Link]

  • Alkyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of β-sultones and carbyl sulfates with nucleophiles. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic Substitution Reactions - Introduction. (2012, May 31). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic Substitution Reactions. (n.d.). Retrieved from [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). PubMed Central. Retrieved from [Link]

  • PBr3 and SOCl2. (2015, March 20). Master Organic Chemistry. Retrieved from [Link]

  • 8.5: Leaving Groups. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

  • Oxidation of sulfides to sulfoxides and sulfones. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Reactivity. (n.d.). MSU chemistry. Retrieved from [Link]

  • Which is a better leaving group OH- or Br-? Why? (n.d.). Quora. Retrieved from [Link]

  • Efficient and Stereoselective Syntheses of Isomerically Pure 4-Aminotetrahydro-2H-thiopyran 1-Oxide Derivatives. (2017, June 22). Drug Approvals International. Retrieved from [Link]

  • Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. (n.d.). Reddit. Retrieved from [Link]

  • Electrophilic Reactivity of Sulfated Alcohols in the Context of Skin Sensitization. (2023, December 11). PubMed Central. Retrieved from [Link]

  • Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of. (n.d.). Retrieved from [Link]

  • An Efficient Conversion of Alcohols to alkyl bromides Using Pyridinium based Liquids: A green alternative to Appel Reaction. (2018, April 18). ResearchGate. Retrieved from [Link]

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  • Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

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  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). RSC Publishing. Retrieved from [Link]

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  • Thiopyran – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides an in-depth, procedural framework for the safe disposal of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide, ensuring the protection of personnel and the environment. This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in the chemical's inherent properties and relevant safety protocols.

Hazard Profile of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Given these data points, it is imperative to handle 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide with the assumption that it is a hazardous substance. The key functional groups, a brominated aliphatic chain and a sulfone group, contribute to its reactivity and potential toxicity. Brominated organic compounds can be irritants and are often classified as hazardous waste.[3] The sulfone group is relatively stable; however, its thermal decomposition can release sulfur dioxide (SO2), a toxic gas.[4]

Table 1: Inferred Hazard Identification

Hazard TypeAssociated RisksRationale
Acute Toxicity (Oral) Harmful or toxic if swallowed.Based on data for analogous brominated sulfones.[1][2]
Skin Corrosion/Irritation May cause skin irritation or severe burns.Common hazard for brominated organic compounds.[1]
Eye Damage/Irritation Risk of serious eye damage or irritation.A consistent warning for similar compounds.[1][2]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust or vapors.Inferred from the hazards of similar molecules.[1]
Environmental Hazard Potential for environmental harm if released.General precaution for halogenated organic compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide for any purpose, including disposal, the appropriate PPE must be worn. The selection of PPE is dictated by the inferred hazards and is a non-negotiable aspect of safe laboratory practice.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for any signs of degradation or perforation before use.[5]

  • Eye Protection : Safety goggles with side shields are the minimum requirement. Given the potential for severe eye damage, the use of a face shield in addition to goggles is strongly recommended.[5]

  • Skin and Body Protection : A standard laboratory coat should be worn. Ensure it is fully buttoned to provide maximum coverage.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, handling should be conducted in a certified chemical fume hood.[2] If a fume hood is not available and there is a potential for inhalation exposure, a respirator may be necessary.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is to treat it as a regulated hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Waste Segregation and Container Selection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designate a Specific Waste Container : 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide waste should be collected in a dedicated container for halogenated organic solids. Do not mix it with non-halogenated waste, as this can complicate the disposal process and increase costs.

  • Choose a Compatible Container : The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate. The container must be in good condition, free from cracks or leaks.[6]

  • Label the Container Clearly : Before any waste is added, the container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "4-Bromotetrahydro-2H-thiopyran 1,1-dioxide".[6] All components of a mixture must be listed.

Waste Collection and Storage
  • Transferring the Chemical : When transferring the solid waste into the designated container, do so within a chemical fume hood to minimize the risk of inhalation. Use appropriate tools (e.g., a chemically resistant spatula) to avoid contamination.

  • Container Management : Keep the hazardous waste container closed at all times, except when adding waste.[6][7] This is a common regulatory requirement and prevents the release of vapors.

  • Storage Location : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.[2][8]

Final Disposal Procedure
  • Requesting Pickup : Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation : Ensure all necessary paperwork is completed for the waste pickup, accurately reflecting the contents of the container.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate the risks.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Spill : If it is safe to do so, prevent the spread of the solid material.

  • Absorb and Collect : For small spills, use an inert absorbent material, such as sand or diatomaceous earth, to cover the spill.[9] Carefully sweep the material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent (consult with your EHS for recommendations) and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Personal Contamination : If the chemical comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

DisposalWorkflow start Start: Need to dispose of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide assess_hazards Assess Hazards (Refer to Section 1) start->assess_hazards don_ppe Don Appropriate PPE (Refer to Section 2) assess_hazards->don_ppe select_container Select & Label Halogenated Waste Container (Refer to Section 3.1) don_ppe->select_container transfer_waste Transfer Waste in Chemical Fume Hood (Refer to Section 3.2) select_container->transfer_waste store_container Store Sealed Container in Satellite Accumulation Area (Refer to Section 3.2) transfer_waste->store_container request_pickup Request Waste Pickup from EHS (Refer to Section 3.3) store_container->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Combi-Blocks, Inc. (2023, January 2). HB-4290 - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide. PubChem Compound Database. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: for 500 ml/tablet.
  • Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation mechanism in sulfone-type materials. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bromine. Retrieved from [Link]

  • ResearchGate. (2022, March). Bromination of 3,4-dihydro-2H-thiopyran derivatives. Retrieved from [Link]

  • PubMed Central. (2025, April 9). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Energy & Fuels. (2017, May 12). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • Leah4sci. (2012, October 17). Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination. YouTube. Retrieved from [Link]

  • ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine?. Retrieved from [Link]

  • ChemistrySelect. (n.d.). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]

  • National Institutes of Health. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimerization reactions with oxidized brominated thiophenes. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • AiFChem. (n.d.). 1600920-63-5 | 3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)tetrahydrothiophene 1,1-dioxide.

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Handling

Personal protective equipment for handling 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Hazard Assessment and Triage 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a compound that combines a brominated aliphatic ring with a sulfone group. Based on the known toxicological profiles of similar chemicals, it is...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Triage

4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a compound that combines a brominated aliphatic ring with a sulfone group. Based on the known toxicological profiles of similar chemicals, it is prudent to treat this compound with a high degree of caution.

  • Primary Hazards : Based on analogous compounds, the primary hazards are expected to be:

    • Skin and Eye Irritation/Damage : Brominated organic compounds can be corrosive or irritating to the skin and eyes.[1][2][3]

    • Respiratory Tract Irritation : Inhalation of vapors or dust may cause irritation to the respiratory system.[1][2][3]

    • Toxicity if Swallowed or Inhaled : Similar compounds exhibit oral and inhalation toxicity.[1][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure. The following table outlines the minimum required PPE for handling 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

Body Part PPE Specification Rationale
Hands Double-gloving with nitrile gloves.[5][6]Provides a robust barrier against skin contact. The outer glove can be removed if contaminated without exposing the skin.
Eyes/Face Chemical safety goggles and a face shield.[5][6]Protects against splashes and vapors entering the eyes and face.
Body A chemical-resistant lab coat or gown, closing at the back.[5][7]Prevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hood.[4] If weighing or transferring powder outside of a hood, an N95 respirator is recommended.[5]Minimizes the inhalation of vapors or fine particles.
Feet Closed-toe shoes made of a non-porous material.Protects feet from spills.
Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat/Gown Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Inner) Don3->Don4 Don5 5. Gloves (Outer) Don4->Don5 Doff1 1. Gloves (Outer) Doff2 2. Lab Coat/Gown Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Gloves (Inner) Doff3->Doff4 Doff5 5. Respirator (if needed) Doff4->Doff5

Figure 1: Step-by-step process for donning and doffing PPE.

Operational Plan: Handling and Storage

Engineering Controls
  • Ventilation : All handling of 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Eyewash and Safety Shower : An operational and easily accessible eyewash station and safety shower are mandatory in the laboratory.

Step-by-Step Handling Procedure
  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Lay down absorbent, disposable bench paper in the work area to contain any potential spills.

    • Assemble all necessary equipment (spatulas, glassware, etc.) within the fume hood.

  • Weighing and Transfer :

    • If the compound is a solid, handle it gently to avoid creating dust.

    • Use a tared weigh boat or glassware for accurate measurement.

    • Close the primary container immediately after dispensing the required amount.

  • In-Use :

    • Keep all containers with the compound sealed when not in immediate use.

    • Perform all reactions in appropriate, sealed glassware.

  • Post-Handling :

    • Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., ethanol), followed by a soap and water wash.

    • Dispose of all contaminated disposable materials as hazardous waste.

Storage
  • Store 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9]

  • The container should be tightly sealed and clearly labeled with the chemical name and associated hazards.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste : Contaminated items such as gloves, bench paper, and weigh boats should be placed in a dedicated, sealed, and labeled hazardous waste container.

  • Liquid Waste : Unused or waste solutions containing the compound should be collected in a labeled, sealed, and chemically resistant hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps : Contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Disposal Workflow

Disposal_Workflow Start Waste Generation Solid Solid Waste (Gloves, Paper, etc.) Start->Solid Liquid Liquid Waste (Solutions, Solvents) Start->Liquid Sharps Sharps Waste (Needles, etc.) Start->Sharps Solid_Container Labeled Solid Hazardous Waste Bin Solid->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Bottle Liquid->Liquid_Container Sharps_Container Sharps Container Sharps->Sharps_Container EHS Arrange for Pickup by Environmental Health & Safety Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS

Figure 2: Workflow for the proper disposal of waste contaminated with 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

Emergency Procedures

Spills
  • Evacuate : Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Isolate : Cordon off the spill area.

  • Protect : Don the appropriate PPE, including a respirator if necessary.

  • Contain and Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect : Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose : Dispose of all cleanup materials as hazardous waste.

Exposures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid.
  • ECHEMI. (2019). 4-BROMO-TETRAHYDROPYRAN Safety Data Sheets.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ChemScene. (2025). Safety Data Sheet - 3,4-Dibromotetrahydrothiophene 1,1-dioxide.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromotetrahydro-2H-pyran.
  • R.S. Hughes. (n.d.). Chemical Resistant Protective Gear.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Wilhelmsen. (2025). SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
  • Apollo Scientific. (n.d.). 4-Bromotetrahydro-2H-pyran.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Bromotetrahydro-2H-pyran 25637-16-5.
  • TCI AMERICA. (n.d.). 4-Bromotetrahydro-2H-pyran 25637-16-5.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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